L-Psicose
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZXEDONINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474831 | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16354-64-6 | |
| Record name | Psicose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016354646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Psicose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PSICOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DBT57A5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Biochemical Properties of L-Psicose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Psicose, the L-enantiomer of the rare sugar D-Psicose (Allulose), is a monosaccharide with significant potential in the fields of nutrition and pharmacology. While research has predominantly focused on its D-enantiomer, this guide synthesizes the known fundamental biochemical properties of this compound and leverages the extensive data on D-Psicose to provide a comprehensive overview for research and development. This document details its physicochemical characteristics, metabolic fate, and interactions with key biological pathways. It provides structured data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a foundational resource for the scientific community.
Core Physicochemical and Biochemical Properties
This compound (CAS 16354-64-6) is a C-3 epimer of L-Fructose.[1] While specific functional data for this compound is limited, the properties of its extensively studied enantiomer, D-Psicose (D-Allulose), provide a strong predictive framework. D-Psicose is noted for its low caloric value and minimal impact on blood glucose.[2][3] It is absorbed in the small intestine but not significantly metabolized, with the majority being excreted unchanged in the urine.[3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its D-enantiomer. Data should be attributed to D-Psicose where specified, as equivalent studies on this compound are largely unavailable.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16354-64-6 | [6] |
| Molecular Formula | C₆H₁₂O₆ | [6] |
| Molecular Weight | 180.16 g/mol | [6] |
| IUPAC Name | (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [6] |
| Melting Point | 112-114°C | N/A |
| Solubility | Slightly soluble in DMSO and Water | N/A |
| XLogP3 | -3.2 | [6] |
| Hydrogen Bond Donors | 5 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
Table 2: Nutritional and Metabolic Properties (Primarily based on D-Psicose/Allulose)
| Property | Value | Source(s) |
| Relative Sweetness | ~70% of Sucrose | [1][7][8] |
| Caloric Value | 0.2 - 0.4 kcal/g | [3][4] |
| Glycemic Index | Negligible | [2] |
| Metabolism | Minimally metabolized | [3][4][5] |
| Urinary Excretion Rate | 66-86% of ingested dose | [4] |
| Max. Non-Effective Dose (Diarrhea) | 0.55 g/kg body weight | N/A |
Metabolic Fate and Pharmacokinetics
Studies on D-Psicose reveal a unique metabolic profile. Unlike fructose, it is largely unutilized by mammalian enzymes.[2][9]
-
Absorption: Approximately 70-80% of ingested D-Psicose is absorbed in the small intestine and enters the bloodstream.[3][4]
-
Distribution & Metabolism: Once absorbed, it is distributed systemically but is not a substrate for glycolysis or de novo lipogenesis.[4][5] The human genome does not appear to encode enzymes capable of metabolizing it.[9]
-
Excretion: The absorbed fraction is rapidly cleared from the blood and excreted largely intact in the urine.[3][4] The unabsorbed portion passes to the large intestine, where it is minimally fermented by gut microbiota before being eliminated in the feces.[4]
Interaction with Key Signaling Pathways
While direct studies on this compound are lacking, research on D-Psicose (D-Allulose) has identified several key signaling pathways it modulates, particularly those involved in lipid metabolism and inflammation. These findings provide plausible targets for this compound research.
Regulation of Lipid Metabolism
D-Psicose has been shown to mitigate diet-induced obesity by reducing fat accumulation.[5] This is achieved by downregulating the expression of key adipogenic transcription factors and modulating energy-sensing pathways.
Anti-Inflammatory Signaling
In models of cellular stress, D-Psicose has demonstrated anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB pathway.
Stimulation of GLP-1 Secretion
Luminal administration of D-Psicose in the gut potently stimulates the secretion of Glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone involved in glucose homeostasis and satiety, without affecting GIP secretion.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biochemical properties. These are based on established protocols used for D-Psicose and other rare sugars.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the potential of a compound to inhibit α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable glucose.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Prepare a series of dilutions of this compound. Acarbose is typically used as a positive control.
-
Prepare a stop solution, such as 1 M Sodium Carbonate (Na₂CO₃).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the phosphate buffer, the test compound (this compound) or control, and the α-glucosidase solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the Na₂CO₃ stop solution. The addition of a strong base develops the yellow color of the p-nitrophenol product.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Oral Carbohydrate Tolerance Test in a Rodent Model
This in vivo experiment assesses the effect of this compound on postprandial blood glucose levels after a carbohydrate challenge.
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimate male Wistar or Sprague-Dawley rats to the experimental conditions for at least one week.
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
-
Test Substance Administration:
-
Divide animals into groups (e.g., Control, this compound).
-
Administer the test solutions via oral gavage. The solution for the this compound group will contain a carbohydrate source (e.g., 2 g/kg maltose (B56501) or sucrose) mixed with this compound (e.g., 0.2 g/kg). The control group receives only the carbohydrate source.
-
-
Blood Sampling:
-
Collect a baseline blood sample from the tail vein immediately before administration (t=0).
-
Collect subsequent blood samples at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Glucose Measurement:
-
Measure blood glucose concentrations immediately using a calibrated glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glycemic response for each animal.
-
Use statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in the glycemic response and AUC between the control and this compound groups.
-
Conclusion and Future Directions
This compound is a molecule of high interest, yet it remains significantly understudied compared to its D-enantiomer. The available data on its physicochemical properties, combined with the extensive functional research on D-Psicose, strongly suggests a profile of a low-calorie, non-glycemic sugar with potential to modulate key metabolic and inflammatory pathways.
Future research must focus on elucidating the specific biological activities of this compound. Direct comparative studies against D-Psicose are critical to determine if its effects are enantiomer-specific. Investigations into its potential antiviral properties, interactions with microbial enzymes, and its long-term safety profile are essential next steps for its development in therapeutic and nutritional applications. This guide provides the foundational knowledge and methodological framework to pursue these vital research avenues.
References
- 1. CAS 16354-64-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Allulose in human diet: the knowns and the unknowns | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. levels.com [levels.com]
- 4. allulose.org [allulose.org]
- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H12O6 | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances on applications and biotechnological production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allulose in human diet: the knowns and the unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Psicose: A Technical Guide to Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Psicose, also known as L-allulose, is a rare monosaccharide and a C-3 epimer of L-fructose.[1] As the enantiomer of D-psicose, a low-calorie sugar substitute, this compound is of significant interest to the pharmaceutical and biotechnology sectors for its potential applications in antiviral agents and as a chiral building block in the synthesis of complex molecules.[2][3] Its limited availability in nature necessitates efficient synthetic production methods. This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, focusing on both enzymatic and chemical methodologies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in drug development and the broader scientific community.
Chemical Structure of this compound
This compound is a ketohexose with the chemical formula C₆H₁₂O₆ and a molecular weight of approximately 180.16 g/mol .[2] Its systematic IUPAC name is (3S,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one.[2] In aqueous solutions, this compound, like other monosaccharides, exists in an equilibrium between its open-chain keto form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms. The crystalline form of this compound has been identified as β-L-psicopyranose.
The various forms of this compound in solution are in a dynamic equilibrium, a phenomenon known as mutarotation. This equilibrium involves the interconversion between the α and β anomers of the pyranose and furanose ring structures, with the open-chain form acting as an intermediate. While the pyranose form is generally more stable for hexoses, the specific ratios of these conformers for this compound in solution are dependent on factors such as solvent and temperature.
Synthesis of this compound
The production of this compound can be achieved through both enzymatic and chemical synthesis routes. Enzymatic methods are often favored for their high stereoselectivity and milder reaction conditions, while chemical synthesis offers an alternative approach.
Enzymatic Synthesis
Enzymatic synthesis provides highly specific and efficient pathways to this compound and its derivatives. Key strategies include the use of aldolases and isomerases.
1. Biosynthesis from L-Glyceraldehyde and Dihydroxyacetone Phosphate (DHAP)
This method utilizes aldolases to catalyze the C-C bond formation between L-glyceraldehyde and DHAP, followed by dephosphorylation to yield a mixture of L-sorbose and this compound.
Experimental Protocol:
A one-pot reaction can be performed using Tagatose 1,6-diphosphate aldolase from Bacillus licheniformis (BGatY) and fructose-1-phosphatase (YqaB).
-
Reaction Mixture Preparation: Prepare a 500 µL reaction mixture containing 50 mM L-glyceraldehyde, 40 mM freshly neutralized dihydroxyacetone-phosphate (DHAP) solution (pH 7.0).
-
Enzyme Addition: Add 0.5 mg of purified BGatY aldolase and 0.1 mg of purified YqaB phosphatase to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 3 hours).
-
Product Analysis: Monitor the formation of this compound and L-sorbose using High-Performance Liquid Chromatography (HPLC).
Quantitative Data:
| Enzyme Combination | This compound Titer (mg/L) | L-Sorbose Titer (mg/L) | Reference |
| BGatY and EYqaB | 378 | 199 |
2. Synthesis of 6-deoxy-L-psicose from L-rhamnose
A two-step enzymatic process can be employed for the efficient synthesis of 6-deoxy-L-psicose, a derivative of this compound.
Experimental Protocol:
Step 1: Phosphorylation
-
Reaction Setup: A one-pot reaction is set up containing L-rhamnose, L-rhamnose isomerase (RhaI), D-tagatose 3-epimerase (DTE), and a fructose kinase (HK) in a suitable buffer (e.g., Tris-HCl, pH 7.5) with ATP and Mg²⁺.
-
Incubation: The reaction is incubated at 37°C. The enzymes catalyze the isomerization of L-rhamnose to L-rhamnulose, followed by epimerization to 6-deoxy-L-psicose, which is then selectively phosphorylated to 6-deoxy-L-psicose 1-phosphate.
-
Purification: The phosphorylated intermediate is purified, for instance, by a silver nitrate (B79036) precipitation method.
Step 2: Dephosphorylation
-
Hydrolysis: The purified 6-deoxy-L-psicose 1-phosphate is hydrolyzed using an acid phosphatase (AphA).
-
Final Product Isolation: The final product, 6-deoxy-L-psicose, is obtained after purification, for example, using a desalting column.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 81% | |
| Purity | 98.5% |
Chemical Synthesis
Chemical synthesis of this compound often involves multiple steps with protection and deprotection of hydroxyl groups, and stereoselective reductions.
Synthesis from a Protected L-erythro-hexo-2,4-diulopyranoside
A reported chemical synthesis route involves the stereoselective reduction of a protected diulopyranoside intermediate followed by hydrolysis to yield this compound.
Experimental Protocol (General Outline):
-
Starting Material: The synthesis begins with a suitably protected sugar derivative, methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside.
-
Stereoselective Reduction: This intermediate undergoes a stereoselective reduction to introduce the desired stereochemistry at the C-4 position.
-
Hydrolysis: The protecting groups are removed by hydrolysis to yield the final product, this compound.
Further research into modern chemical synthesis methodologies, such as those employing zeolite-based or molybdenum-based catalysts, may offer more efficient and environmentally friendly alternatives.
Summary of Quantitative Data
The following table summarizes key quantitative data for the different synthesis methods discussed.
| Synthesis Method | Starting Material(s) | Key Enzyme(s)/Catalyst(s) | Product | Yield/Titer | Reference |
| Enzymatic (Biosynthesis) | L-Glyceraldehyde, DHAP | Tagatose 1,6-diphosphate aldolase, Fructose-1-phosphatase | This compound | 378 mg/L | |
| Enzymatic (Two-step) | L-Rhamnose | L-rhamnose isomerase, D-tagatose 3-epimerase, Fructose kinase, Acid phosphatase | 6-deoxy-L-psicose | 81% (overall yield) | |
| Chemical | Protected diulopyranoside | - | This compound | Not specified |
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. Enzymatic methods currently offer highly efficient and stereoselective routes to this compound and its derivatives, with well-documented protocols and high yields. Chemical synthesis presents an alternative pathway, although detailed modern protocols are less accessible in the public domain. The provided diagrams and data tables offer a valuable resource for researchers and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of the potential of this compound. Future research may focus on optimizing existing synthesis routes and discovering novel applications for this rare sugar.
References
The Metabolic Journey of L-Psicose in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Psicose, a rare sugar also known as D-Allulose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects.[1][2][3] This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian systems, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and visualizes the involved biological pathways to support further research and development.
Introduction
This compound is a C3 epimer of D-fructose, found in small quantities in certain foods.[4][5][6] Its low-calorie and potential therapeutic properties make it a subject of intense scientific interest.[7][8] Understanding its behavior within the body is crucial for its application in food and pharmaceuticals. This guide synthesizes current knowledge on the pharmacokinetics of this compound in mammals.
Absorption
Following oral administration, this compound is readily absorbed from the small intestine into the bloodstream.[7][9] Studies in rats have shown that it is easily moved to the blood, with maximum concentrations observed within an hour.[1][2][3]
Distribution
Once absorbed, this compound is distributed to various organs. Autoradiography studies in mice have shown high signals of 14C-labeled D-psicose in the liver, kidney, and bladder.[1][2][3] Notably, accumulation of D-psicose was not observed in the brain.[1][2][3] In rats, accumulation was primarily detected in the liver.[1][2][3][9]
Metabolism
A key characteristic of this compound is that it is largely unmetabolized in the body.[4][7][10] Unlike glucose, it does not serve as a significant energy source.[7] Studies in humans have shown that this compound absorbed in the small intestine is not metabolized into energy, as evidenced by a lack of increase in carbohydrate energy expenditure after ingestion.[7] While most of the absorbed this compound is excreted unchanged, a small portion may be fermented by gut microbiota in the large intestine.[5][9]
Excretion
The primary route of elimination for absorbed this compound is through urinary excretion.[1][2][7][9] In rats, approximately 33% of an oral dose is excreted in the urine within two hours.[1][2][3] In humans, around 70% of ingested this compound is excreted in the urine within 48 hours.[7] Fecal excretion also contributes to a lesser extent.[5] The half-life of this compound in the blood following intravenous administration in rats is approximately 57 minutes, indicating rapid elimination.[1][2][3][9]
Quantitative Data Summary
The following tables summarize the key quantitative data on the metabolic fate of this compound from various studies.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) |
| Maximum Blood Concentration (Cmax) | 48.5 ± 15.6 µg/g | Not Applicable |
| Time to Cmax (Tmax) | 1 hour | Not Applicable |
| Urinary Excretion (1 hour) | 20% of dose | ~50% of dose |
| Urinary Excretion (2 hours) | 33% of dose | Not Reported |
| Blood Half-life (t1/2) | Not Reported | 57 minutes |
| Organ Accumulation | Liver | Liver |
| Data sourced from Tsukamoto et al. (2014).[1][2][3][9] |
Table 2: this compound Concentration in Rat Blood and Tissues After Oral Administration (100 mg/kg)
| Time | Blood (µg/g) | Liver (µg/g) | Kidney (µg/g) |
| 10 min | 11.3 ± 6.4 | 41.4 ± 28.7 | 74.0 ± 54.5 |
| 30 min | 41.8 ± 16.2 | 126.3 ± 45.0 | 287.0 ± 217.8 |
| 60 min | 48.5 ± 15.6 | 200.0 ± 86.3 | 395.3 ± 147.1 |
| 120 min | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |
| Data sourced from Tsukamoto et al. (2014).[9] |
Table 3: Urinary Excretion of this compound in Humans
| Ingested Dose (g/kg BW) | Accumulated Urinary Excretion Rate (within 48 hours) |
| 0.34 | ~70% |
| 0.17 | ~70% |
| 0.08 | ~70% |
| Data sourced from Iida et al. (2010).[7] |
Experimental Protocols
Animal Studies with Radioactive this compound
A key methodology for tracing the metabolic fate of this compound involves the use of a radiolabeled form, typically 14C-labeled D-psicose.
-
Synthesis of Radioactive D-Psicose: Radioactive D-psicose is enzymatically synthesized from radioactive D-allose.[1][2][3]
-
Animal Models: Wistar rats and C3H mice are commonly used models.[1][2][3]
-
Administration: 14C-labeled D-psicose is administered either orally or intravenously at a specific dose (e.g., 100 mg/kg body weight).[1][2][3]
-
Sample Collection: At various time points post-administration, whole blood, urine, and various organs (liver, kidney, brain, etc.) are collected.[1][2][3]
-
Quantification: The concentration of radioactivity in the collected samples is measured using a liquid scintillation counter to determine the amount of D-psicose present.[1]
-
Autoradiography: For tissue distribution analysis, whole-body autoradiography is performed on mice intravenously injected with 14C-labeled D-psicose.[1][2][3]
Human Metabolism Studies
-
Subjects: Healthy human volunteers participate in these studies.[7]
-
Administration: Subjects ingest a defined dose of D-psicose (e.g., 0.35 g/kg body weight).[7]
-
Carbohydrate Energy Expenditure (CEE): Indirect calorimetry is used to measure CEE to assess if D-psicose is metabolized for energy.[7]
-
Urinary Excretion Analysis: Urine samples are collected over a 48-hour period, and the concentration of D-psicose is quantified to determine the excretion rate.[7]
-
Breath Hydrogen Gas Test: To assess fermentation in the large intestine, breath hydrogen gas levels are measured after D-psicose ingestion.[7]
Signaling Pathways and Metabolic Effects
This compound has been shown to influence cellular signaling pathways, contributing to its observed physiological effects.
Inhibition of Lipogenesis and Enhancement of Fatty Acid Oxidation
Studies in Sprague-Dawley rats have demonstrated that a diet containing D-psicose can favorably alter lipid metabolism.[4][10] This is achieved by:
-
Decreasing Lipogenesis: D-psicose significantly lowers the activity of liver enzymes involved in lipogenesis.[4][10]
-
Increasing Fatty Acid Oxidation: It enhances the gene expression of transcriptional modulators responsible for fatty acid oxidation.[4][10]
p38-MAPK Pathway Inhibition
In human umbilical vein endothelial cells (HUVECs), D-psicose has been shown to inhibit the high-glucose-stimulated expression of Monocyte Chemoattractant Protein-1 (MCP-1).[11] This inhibitory effect is mediated, at least in part, through the inhibition of the p38-Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathway.[11]
Visualizations
Metabolic Fate of this compound Workflow
Caption: Overview of this compound's journey through mammalian systems.
This compound Influence on Cellular Signaling
References
- 1. [PDF] Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Study on Long-Term Toxicity of D-Psicose in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of Psicose: A Technical Guide to its Natural Occurrence and Analysis
An important clarification regarding the natural occurrence of psicose enantiomers is necessary for the reader. L-Psicose, the L-enantiomer of psicose, is not known to occur naturally[1]. Its counterpart, D-Psicose (B8758972) (also known as D-allulose), is the enantiomer found in nature, albeit in small quantities[1][2]. This guide will therefore focus on the natural sources and abundance of D-Psicose, while also briefly addressing the synthesis of the non-natural this compound.
This technical guide provides a comprehensive overview of the natural sources and abundance of D-Psicose, along with detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and food science who are interested in the rare sugar D-Psicose.
Natural Abundance of D-Psicose (D-Allulose)
D-Psicose is a rare monosaccharide that is a C-3 epimer of D-fructose[1]. It is found in trace amounts in a variety of natural products. The abundance of D-Psicose in several food products is summarized in the table below. It is worth noting that the processing of foods, particularly with heat, can influence the concentration of D-Psicose[3][4].
| Food Product | D-Psicose Content (mg/100g) | Reference |
| Worcester Sauce | 130.6 | [3][4] |
| Corn Snack | 47.0 | [3] |
| Cookie | 26.7 | [3] |
| Juices | 21.5 | [3] |
| Sweet Jelly | 11.2 | [3] |
| Coffee (roasted) | 0.5 | [3][4] |
| Raisins | 38 (mg/100g dry weight) | [3] |
| Dried Figs | 29 (mg/100g dry weight) | [3] |
Biosynthesis and Production of Psicose
While D-Psicose is found naturally, its low abundance has driven the development of biotechnological production methods. The enzymatic conversion of D-fructose to D-Psicose is a key process in its commercial production[5]. D-psicose 3-epimerases (DPEases) and D-tagatose 3-epimerases (DTEases) are crucial enzymes in this bioconversion[6][7]. The biosynthesis of this compound has been achieved through enzymatic synthesis from L-glyceraldehyde and dihydroxyacetone phosphate (B84403) (DHAP) using aldolases[8].
Experimental Protocols for the Analysis of D-Psicose
Accurate quantification of D-Psicose in various matrices is essential for research and quality control. Several analytical methods have been developed for this purpose.
High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)
This method is suitable for the determination of D-Psicose in various food products[3][4].
-
Sample Preparation:
-
HPLC-PAD System:
-
Quantification:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This is another robust method for the analysis of D-Psicose.
-
Sample Preparation:
-
For solid samples like raisins, ultrasound-assisted extraction can be employed[3].
-
The extract is then filtered and diluted as necessary.
-
-
HPAEC-PAD System:
-
Column: Anion-exchange column suitable for carbohydrate analysis.
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Detection: Pulsed Amperometric Detection (PAD)[3].
-
-
Validation:
-
The method should be validated for linearity, accuracy, and precision. Recoveries are typically in the range of 89.78–101.06%[3].
-
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a sensitive and high-throughput method for the quantification of D-Psicose, especially in the presence of other sugars like D-fructose and glucose[9].
-
Sample Preparation:
-
Samples are diluted in the running buffer.
-
-
CE System:
-
Capillary: Fused-silica capillary.
-
Running Buffer: A buffer system optimized for sugar separation, typically with a specific pH.
-
Detection: Indirect UV detection is commonly used.
-
-
Quantification:
-
Standard curves for D-psicose are established in a relevant concentration range (e.g., 0.1 mM to 3.0 mM)[9].
-
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams are provided.
Caption: A flowchart of the general experimental workflow for the analysis of D-Psicose in food samples.
References
- 1. acs.org [acs.org]
- 2. Psicose - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 5. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 6. Biosensor-based enzyme engineering approach applied to psicose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of l-Sorbose and this compound Based on C—C Bond Formation Catalyzed by Aldolases in an Engineered Corynebacterium glutamicum Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and high throughput method for the analysis of d-psicose by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to L-Psicose and its Stereoisomeric Relationship with D-Allulose
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the rare sugars L-Psicose and D-Allulose, focusing on their core stereoisomeric relationship. D-Allulose, also known as D-Psicose, is a low-calorie epimer of D-fructose with significant potential in the food and pharmaceutical industries.[1][2][3] Its enantiomer, this compound, is not known to occur naturally but has been synthesized for research purposes.[4] This guide details the nomenclature, physicochemical properties, synthesis methodologies, and known biological activities of these stereoisomers. It includes structured data tables, detailed experimental protocols, and diagrams of metabolic and synthetic pathways to support research and development efforts.
Nomenclature and Stereochemistry
D-Allulose and D-Psicose are synonymous names for the same rare ketohexose sugar.[4][5][6][7] The name "psicose" was first proposed in 1935 as a shorthand for the cumbersome "pseudo-fructose".[5] The name "allulose" was suggested later, and while "psicose" is the established trivial name in IUPAC nomenclature, both are used in scientific literature.[5]
D-Allulose (D-Psicose) is a C-3 epimer of D-fructose, meaning it differs only in the stereochemical configuration at the third carbon atom.[2][6][7] this compound is the enantiomer (a non-superimposable mirror image) of D-Psicose.[4][8] This stereoisomeric relationship is fundamental to their differing biological properties.
Caption: Stereoisomeric relationship between D-Fructose, D-Allulose (D-Psicose), and this compound.
Physicochemical Properties
D-Allulose shares many physical properties with sucrose, such as a similar taste and texture, making it an attractive low-calorie sugar substitute.[2][7] It is highly soluble in water.[4][9] this compound, as the enantiomer, is expected to have identical physical properties such as melting point and solubility, but will exhibit opposite optical rotation.
| Property | D-Allulose (D-Psicose) | This compound | Sucrose (for comparison) |
| Molecular Formula | C₆H₁₂O₆[4][7] | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ |
| Molar Mass | 180.16 g/mol [4][7][8] | 180.16 g/mol | 342.30 g/mol |
| Melting Point | 109 °C[10] | 109 °C (expected) | 186 °C |
| Solubility in Water | ~1.0 kg/L [4] | ~1.0 kg/L (expected) | ~2.0 kg/L |
| Specific Rotation [α]ᴅ | +4.7° (c=4.3 in H₂O)[10] | -4.7° (expected) | +66.5° |
| Caloric Value | ~0.2-0.4 kcal/g[11][12] | Not established | ~4.0 kcal/g |
| Relative Sweetness | 70% of sucrose[4][12] | Not established | 100% |
Synthesis and Production
Enzymatic Synthesis of D-Allulose
The primary method for industrial D-Allulose production is the enzymatic epimerization of D-fructose.[2][13] This is typically achieved using a D-tagatose 3-epimerase (DTEase) or a D-allulose 3-epimerase (DAEase).[14][15] The reaction is reversible and reaches a thermodynamic equilibrium, often resulting in conversion rates around 30-35%.[14] To overcome this limitation, strategies such as phosphorylation-dephosphorylation cascades have been developed to drive the reaction towards D-Allulose, achieving significantly higher conversion yields.[16]
Caption: Enzymatic conversion of D-Fructose to D-Allulose via D-Allulose 3-Epimerase.
Synthesis of this compound
This compound is not naturally available and must be synthesized. While less common, enzymatic routes can be employed. For instance, L-ribose isomerase can convert this compound to L-allose, indicating its potential use in a reverse reaction or with a suitable substrate for this compound synthesis.[17] The production of other L-sugars often involves multi-step enzymatic or chemo-enzymatic pathways.
Biological and Metabolic Fate
Metabolism and Biological Activity of D-Allulose
D-Allulose is minimally metabolized in the human body and is largely excreted unchanged, contributing to its very low caloric value.[6][7] It has been shown to exert several beneficial physiological effects:
-
Antihyperglycemic Effects: D-Allulose can inhibit intestinal enzymes like α-glucosidase, α-amylase, maltase, and sucrase, which slows the breakdown of carbohydrates and reduces postprandial glucose spikes.[6] It also inhibits the absorption of glucose through intestinal transporters.[6]
-
Anti-obesity and Hypolipidemic Effects: Studies in animal models have shown that D-Allulose can reduce body weight and fat accumulation by modulating lipogenic enzymes and increasing fatty acid oxidation.[15][18][19] It can decrease the activity of fatty acid synthase (FAS) and increase the activity of carnitine palmitoyltransferase (CPT).[19]
-
Inflammation and Insulin (B600854) Sensitivity: D-Allulose has demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-6.[19][20] By inhibiting the NF-κB signaling pathway, it can alleviate inflammation.[20] It may also improve insulin sensitivity by influencing the PI3K-AKT signaling pathway, which is crucial for glucose uptake.[18][20]
Caption: D-Allulose positively influences the PI3K/AKT pathway and inhibits the pro-inflammatory NF-κB pathway.[18][20]
Biological Activity of this compound
The biological activity of this compound is not as extensively studied as its D-enantiomer. As enantiomers can have vastly different interactions with chiral biological systems like enzymes and receptors, it cannot be assumed that this compound would share the beneficial effects of D-Allulose. Further research is required to elucidate its metabolic fate and physiological effects.
Key Experimental Protocols
Protocol: Enzymatic Synthesis of D-Allulose from D-Fructose
This protocol is a generalized representation based on common lab-scale enzymatic conversion methods.
Objective: To produce D-Allulose from a D-Fructose substrate using D-Allulose 3-Epimerase (DAE).
Materials:
-
D-Fructose solution (e.g., 500 g/L)
-
Purified or immobilized D-Allulose 3-Epimerase (DAE)
-
Reaction Buffer (e.g., 50 mM Tris-HCl or EPPS buffer, pH optimized for the specific enzyme, typically pH 6.0-8.0)[21][22]
-
Bioreactor or temperature-controlled vessel
-
HPLC system for analysis
Methodology:
-
Substrate Preparation: Prepare a high-concentration solution of D-Fructose in the selected reaction buffer.
-
Enzyme Addition: Add the DAE enzyme (either as a solution or immobilized on a support) to the substrate solution in the bioreactor.
-
Reaction Incubation: Maintain the reaction at the optimal temperature for the enzyme (e.g., 50-70 °C) with gentle agitation.[14][21]
-
Monitoring: Periodically withdraw samples from the reaction mixture. Terminate the enzymatic reaction in the sample by heat inactivation (e.g., boiling for 10 minutes).[16]
-
Analysis: Analyze the sample using HPLC to quantify the concentrations of D-Fructose and D-Allulose. This allows for the calculation of the conversion rate.
-
Termination and Purification: Once the reaction reaches equilibrium (typically after several hours), terminate the entire batch by heat inactivation.[16] The resulting mixture can then be purified using techniques like chromatography to separate D-Allulose from the remaining D-Fructose.
Protocol: Chiral HPLC for Enantiomeric Separation
Objective: To separate and quantify this compound and D-Psicose (D-Allulose) from a racemic mixture.
Principle: Enantiomers have identical physical properties in an achiral environment, but interact differently with a chiral selector. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to create these differential interactions, leading to different retention times and thus separation.[23][24][25]
Materials:
-
HPLC system with a UV or Refractive Index (RI) detector
-
Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based column like cellulose (B213188) or amylose (B160209) derivatives)
-
Mobile Phase: A mixture of solvents such as hexane/isopropanol or other suitable organic modifiers. The exact composition must be optimized for the specific CSP and analytes.[25]
-
Sample containing a mixture of D- and this compound dissolved in the mobile phase.
Methodology:
-
Column Equilibration: Equilibrate the CSP column with the chosen mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a small volume of the prepared sample onto the column.
-
Elution: Run the mobile phase through the column at a constant flow rate. The two enantiomers will interact differently with the chiral stationary phase, causing one to be retained longer than the other.
-
Detection: As the separated enantiomers elute from the column, they are detected by the RI or UV detector, generating a chromatogram with two distinct peaks.
-
Quantification: The area under each peak is proportional to the concentration of that enantiomer in the sample, allowing for the determination of enantiomeric excess or optical purity.
-
Optimization: If separation is not optimal, adjust mobile phase composition, flow rate, or temperature to improve resolution.[23][24]
Applications in Research and Drug Development
-
D-Allulose: Its primary application is as a low-calorie, non-glycemic sugar substitute in foods and beverages.[2][3] In drug development, its demonstrated anti-hyperglycemic, anti-obesity, and anti-inflammatory properties make it a subject of interest for managing metabolic syndrome and type 2 diabetes.[18][19][21][26]
-
This compound: As a synthetic, non-natural sugar, this compound serves as a valuable tool for stereospecificity research. It can be used to probe the chiral recognition sites of sugar transporters, enzymes, and receptors to better understand their mechanisms of action. Comparing the biological effects (or lack thereof) of this compound to D-Allulose can provide crucial insights into the structure-activity relationships required for a given physiological response.
References
- 1. Advances in the biosynthesis of D-allulose | Semantic Scholar [semanticscholar.org]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. isrs.kagawa-u.ac.jp [isrs.kagawa-u.ac.jp]
- 6. Psicose - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Psicose | C6H12O6 | CID 90008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]
- 11. CAS 551-68-8: D-Psicose | CymitQuimica [cymitquimica.com]
- 12. fda.gov [fda.gov]
- 13. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 14. mdpi.com [mdpi.com]
- 15. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Production of L-allose and D-talose from this compound and D-tagatose by L-ribose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]
- 23. d-nb.info [d-nb.info]
- 24. phx.phenomenex.com [phx.phenomenex.com]
- 25. csfarmacie.cz [csfarmacie.cz]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Pathways of L-Psicose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Psicose, also known as D-Allulose, is a rare sugar with low caloric value, making it an attractive alternative to sucrose. Its metabolic fate is a critical aspect of its physiological effects and applications. In mammals, this compound is largely unutilized, being absorbed and then excreted primarily in the urine.[1] Conversely, certain microorganisms possess specific enzymatic pathways to metabolize this rare sugar. This technical guide provides a comprehensive overview of the known enzymatic pathways involved in this compound metabolism, with a focus on microbial degradation. It includes quantitative data on key enzymes, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows.
Mammalian Metabolism of this compound
In humans and other mammals, this compound is minimally metabolized. Following oral ingestion, it is absorbed in the small intestine, transported into the bloodstream, and subsequently excreted largely unchanged in the urine.[1] Studies in rats have shown that after oral administration, D-psicose is readily absorbed and reaches maximum blood concentration at approximately one hour, with about 33% being excreted in the urine within two hours. This limited metabolism is attributed to the absence of specific kinases in mammalian cells that can efficiently phosphorylate this compound, the necessary first step for its entry into glycolytic pathways.
Microbial Metabolism of this compound
In contrast to mammals, some bacteria are capable of utilizing this compound as a carbon source. The primary characterized pathway for this compound metabolism in bacteria involves a phosphorylation and epimerization sequence.
The D-Allulose-6-Phosphate Pathway
The most well-understood pathway for this compound degradation in bacteria, such as in engineered Escherichia coli, involves the following key steps:
-
Phosphorylation: this compound is first phosphorylated to this compound-6-phosphate (A6P). This reaction is catalyzed by a kinase. While the specific kinase in naturally occurring pathways is not definitively identified, studies have successfully utilized L-rhamnulose kinase (RhaB) in engineered pathways for this purpose due to its activity on D-allulose.[2][3]
-
Epimerization: this compound-6-phosphate is then reversibly epimerized to D-Fructose-6-phosphate (F6P) by the enzyme D-allulose-6-phosphate 3-epimerase (AlsE) .[4]
-
Entry into Central Metabolism: D-Fructose-6-phosphate is a central metabolite that can directly enter the glycolysis pathway for energy production.
This phosphorylation-driven pathway allows the cell to trap this compound intracellularly and convert it into a readily metabolizable intermediate.
Fungal Metabolism
Current research suggests that this compound is not significantly metabolized by common yeasts, such as Saccharomyces cerevisiae (baker's yeast). Studies have shown that this compound is not utilized by baker's yeast for fermentation and can even slightly inhibit the process. While some fungi possess a wide array of metabolic capabilities, specific pathways for this compound degradation in filamentous fungi have not been extensively characterized.
Key Enzymes in this compound Metabolism
The metabolism of this compound, both for its production and degradation, is governed by specific enzymes. The primary enzymes of interest are epimerases and kinases.
Enzymes for this compound Production
-
D-Psicose 3-Epimerase (DPEase): This enzyme catalyzes the reversible epimerization of D-Fructose to D-Psicose. It is a key enzyme in the biotechnological production of this compound.
-
D-Tagatose 3-Epimerase (DTEase): This enzyme also catalyzes the epimerization of D-Fructose to D-Psicose, though its primary substrate is D-Tagatose.
Enzymes for this compound Degradation
-
L-Rhamnulose Kinase (RhaB): This kinase has been shown to phosphorylate D-Allulose to D-Allulose-6-phosphate in engineered E. coli.
-
D-Allulose-6-Phosphate 3-Epimerase (AlsE): This enzyme is central to the microbial degradation pathway, converting D-Allulose-6-phosphate to D-Fructose-6-phosphate.
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in this compound metabolism.
| Enzyme | Source Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) |
| D-Psicose 3-Epimerase (DPEase) | Agrobacterium tumefaciens | D-Psicose | 11.8 | - | 39.7 | 8.0 | 50 |
| D-Fructose | 76.9 | - | 23.3 | ||||
| Clostridium cellulolyticum H10 | D-Psicose | 68.3 | 20.1 | 18.2 | 7.5 | 60 | |
| D-Fructose | 102.1 | 24.3 | 22.0 | ||||
| D-Tagatose 3-Epimerase (DTEase) | Pseudomonas cichorii | D-Tagatose | 38.0 | 35.7 | - | 7.5 | 60 |
| D-Psicose | 170.0 | 17.5 | - | ||||
| D-Allulose-6-Phosphate 3-Epimerase (AlsE) | Escherichia coli K-12 | D-Allulose-6-P | 0.38 | 15 | 18 | 7.5 | - |
| D-Fructose-6-P | 0.22 | 23 | 27 |
Table 1: Kinetic parameters of key enzymes in this compound metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.
Enzyme Activity Assay for D-Psicose 3-Epimerase (DPEase)
This protocol is adapted for a typical DPEase from a bacterial source.
Materials:
-
Purified DPEase enzyme
-
D-Fructose solution (e.g., 500 mM in buffer)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Metal cofactor solution (if required, e.g., 10 mM MnCl₂)
-
Stop solution (e.g., 0.1 M HCl)
-
HPLC system with a suitable column for sugar analysis (e.g., Aminex HPX-87C)
Procedure:
-
Prepare a reaction mixture containing 800 µL of reaction buffer, 100 µL of D-Fructose solution, and 50 µL of metal cofactor solution (if needed).
-
Pre-incubate the reaction mixture at the optimal temperature of the enzyme (e.g., 50°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the purified DPEase enzyme solution.
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding 100 µL of the stop solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for the concentration of D-Psicose produced using an HPLC system.
-
One unit of DPEase activity is typically defined as the amount of enzyme that produces 1 µmol of D-Psicose per minute under the specified conditions.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Refractive Index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C or similar)
Chromatographic Conditions:
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
Procedure:
-
Prepare standard solutions of this compound and D-Fructose of known concentrations.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Generate a standard curve by injecting the standard solutions and plotting peak area against concentration.
-
Inject the experimental samples and determine the concentration of this compound by comparing the peak area to the standard curve.
GC-MS Analysis of Intracellular this compound Metabolites
This protocol is for the analysis of phosphorylated sugars from bacterial cell extracts.
Materials:
-
Bacterial cell pellet
-
Quenching solution (e.g., 60% methanol (B129727) at -40°C)
-
Extraction solvent (e.g., chloroform/methanol/water mixture)
-
Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine (B92270), followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS system
Procedure:
-
Quenching: Rapidly quench the metabolism of the bacterial cells by adding the cold quenching solution.
-
Extraction: Extract the intracellular metabolites using the extraction solvent. Separate the polar (containing sugar phosphates) and non-polar phases by centrifugation.
-
Drying: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect the carbonyl groups.
-
Add MSTFA and incubate to silylate the hydroxyl and phosphate (B84403) groups, making the metabolites volatile.
-
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS. The separation is achieved on the gas chromatograph, and the mass spectrometer provides mass spectra for metabolite identification and quantification.
Conclusion
The metabolism of this compound presents a fascinating dichotomy between mammals and microorganisms. Its lack of significant metabolism in humans is the basis for its low-calorie nature and potential health benefits. In contrast, the existence of specific enzymatic pathways in bacteria for its degradation opens avenues for biotechnological applications and a deeper understanding of microbial carbohydrate metabolism. The D-allulose-6-phosphate pathway is currently the best-characterized route for microbial utilization of this compound. Further research is needed to fully elucidate the diversity of these pathways across different microbial species and to identify all the participating enzymes and their kinetic properties. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the fields of biochemistry, microbiology, and drug development to further explore the metabolic intricacies of this promising rare sugar.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation-Driven Production of d-Allulose from d-Glucose by Coupling with an ATP Regeneration System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose | MDPI [mdpi.com]
- 4. Structural Basis for Substrate Specificity in Phosphate Binding (β/α)8-Barrels: D-Allulose 6-Phosphate 3-Epimerase from Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
L-Psicose: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Psicose, a rare sugar and C-3 epimer of L-fructose, is gaining significant attention in the pharmaceutical and food industries for its low caloric value and potential health benefits. A comprehensive understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its application in drug formulation and development. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.
Solubility Characteristics of this compound
This compound exhibits high solubility in aqueous solutions, a critical attribute for many pharmaceutical and food applications. Its solubility is influenced by temperature and the nature of the solvent.
Solubility in Water
This compound is highly soluble in water, with its solubility increasing significantly with a rise in temperature. This property facilitates its incorporation into a wide range of liquid and semi-solid formulations.[1]
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 g Water) | Reference |
| 20 | ~67 | [2] |
| 25 | 291 | [3] |
| 50 | 489 | [3] |
| 60 | Nearly 100% soluble | [2] |
Solubility in Organic Solvents
The solubility of this compound has been determined in a variety of pure organic solvents. Generally, its solubility is highest in polar protic solvents like methanol (B129727) and decreases with increasing carbon chain length in alcohol solvents.[4] The polarity of the solvent plays a crucial role in the solubility of this compound.[4]
Table 2: Molar Fraction Solubility (x) of D-Psicose in Various Organic Solvents at Different Temperatures*
| Solvent | 283.15 K | 293.15 K | 298.15 K | 303.15 K | 313.15 K | 323.15 K |
| Methanol | 0.02214 | 0.02598 | 0.02726 | 0.02987 | 0.03456 | 0.03879 |
| Ethanol | 0.00612 | 0.00705 | 0.00746 | 0.00814 | 0.00932 | 0.01043 |
| n-Propanol | 0.00214 | 0.00243 | 0.00257 | 0.0028 | 0.00319 | 0.00356 |
| Isopropanol | 0.00234 | 0.00268 | 0.00284 | 0.00309 | 0.00353 | 0.00394 |
| n-Butanol | 0.00135 | 0.00155 | 0.00164 | 0.00178 | 0.00203 | 0.00226 |
| 2-Butanol | 0.00146 | 0.00168 | 0.00178 | 0.00193 | 0.0022 | 0.00246 |
| n-Amyl alcohol | 0.00084 | 0.00096 | 0.00102 | 0.00111 | 0.00126 | 0.00141 |
| n-Hexyl alcohol | 0.00057 | 0.00065 | 0.00069 | 0.00075 | 0.00085 | 0.00095 |
| Acetonitrile | 0.00038 | 0.00044 | 0.00047 | 0.00051 | 0.00058 | 0.00065 |
| Ethyl formate | 0.00057 | 0.00065 | 0.0007 | 0.00076 | 0.00087 | 0.00098 |
| Methyl acetate | 0.0005 | 0.00058 | 0.00062 | 0.00067 | 0.00077 | 0.00086 |
| Ethyl acetate | 0.00141 | 0.00163 | 0.00173 | 0.00188 | 0.00215 | 0.00242 |
| Butyl acetate | 0.00048 | 0.00055 | 0.00059 | 0.00064 | 0.00073 | 0.00082 |
| Acetone | 0.00129 | 0.00149 | 0.00158 | 0.00172 | 0.00197 | 0.00221 |
| 2-Butanone | 0.00117 | 0.00135 | 0.00144 | 0.00156 | 0.00179 | 0.00201 |
| *Data for D-Psicose is presented as it is the enantiomer of this compound and their solubility in achiral solvents is identical. Data extracted from a study by Zhang et al. (2024).[4] |
Stability Profile of this compound
The stability of this compound is a critical factor for its use in various applications, influencing storage conditions, shelf-life, and compatibility with other ingredients.
Thermal Stability
This compound is relatively heat-stable, but like other reducing sugars, it can undergo caramelization and the Maillard reaction at elevated temperatures.[5][6]
-
Caramelization: When heated alone, this compound will undergo caramelization, leading to browning and the development of characteristic flavors. The degradation of D-psicose during caramelization increases with higher temperatures and longer heating times.[7]
-
Maillard Reaction: In the presence of amino acids, this compound readily participates in the Maillard reaction, a non-enzymatic browning process.[5][8] The rate and extent of this reaction are influenced by temperature, pH, and the type of amino acid present.[9] Studies on D-psicose have shown that its concentration decreases as the reaction temperature and pH increase during the Maillard reaction.[7]
Table 3: Thermal Degradation of D-Psicose in Processed Foods *
| Food Product | Processing Conditions | D-Psicose Degradation (%) | Reference |
| Fig Jam | Not specified | 3.3 | [7] |
| Sponge Cake | Not specified | 10.8 | [7] |
| *Data for D-Psicose is presented as it is the enantiomer of this compound and their stability under these conditions is expected to be similar. |
pH Stability
The stability of this compound is also dependent on the pH of the solution.
-
Acidic Conditions: this compound is relatively stable in acidic conditions.[7]
-
Neutral to Alkaline Conditions: In neutral to alkaline environments, particularly at elevated temperatures, the degradation of this compound can be more pronounced. The Maillard reaction, for instance, is accelerated in alkaline conditions.[9]
Hygroscopicity
This compound is described as having low hygroscopicity, meaning it has a low tendency to absorb moisture from the surrounding environment.[6][10] This property is advantageous for the storage and handling of the crystalline form, as it is less likely to cake or clump.
Experimental Protocols
Determination of Solubility
A widely used method for determining the solubility of a compound like this compound is the gravimetric method .
Protocol: Gravimetric Solubility Determination
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known mass of the clear, saturated solution is carefully evaporated to dryness.
-
Calculation: The mass of the dissolved this compound is determined by weighing the residue. The solubility is then calculated and expressed as g/100 g of solvent or other appropriate units.
Assessment of Stability
The stability of this compound can be evaluated by subjecting it to various stress conditions and monitoring its degradation over time. A general protocol, based on ICH guidelines for stability testing, is outlined below.[11][12][13][14][15]
Protocol: Stability Testing of this compound
-
Sample Preparation: Prepare solutions or solid mixtures of this compound at known concentrations in relevant media (e.g., buffers of different pH, in the presence of amino acids for Maillard reaction studies).
-
Storage Conditions: Store the samples under controlled conditions of temperature and humidity. For accelerated stability testing, elevated temperatures are used.[16]
-
Time Points: Withdraw aliquots of the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the withdrawn samples for the concentration of this compound and the presence of any degradation products. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index, Evaporative Light Scattering, or Pulsed Amperometric Detection) is a common analytical technique for this purpose.[17][18][19] Capillary electrophoresis is another effective method.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation kinetics and estimate the shelf-life under the tested conditions.
Visualizations
Simplified Maillard Reaction Pathway
Caption: A simplified overview of the Maillard reaction pathway involving this compound.
Experimental Workflow for Solubility and Stability Testing
Caption: General experimental workflow for determining the solubility and stability of this compound.
References
- 1. allulose.org [allulose.org]
- 2. D-Allulose Specifications: Powder and Syrup with High Purity [bshingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allulose [candymentor.com]
- 6. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. snscourseware.org [snscourseware.org]
- 15. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 16. criver.com [criver.com]
- 17. Psicose Contents in Various Food Products and its Origin [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes and Protocols for the Quantification of L-Psicose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate and precise quantification of L-Psicose (also known as D-Allulose) in various biological matrices. The protocols outlined below are essential for preclinical and clinical research, aiding in the understanding of the pharmacokinetic and pharmacodynamic properties of this rare sugar.
Introduction to this compound and its Quantification
This compound is a C-3 epimer of D-fructose and is of significant interest in the food and pharmaceutical industries due to its low-calorie properties and potential health benefits. Accurate quantification of this compound in biological samples such as plasma, urine, and tissues is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. This document details validated analytical methods for this purpose.
Quantitative Data Summary
The following table summarizes the reported concentrations of this compound in biological samples from rat studies following oral administration.
| Biological Matrix | Species | Dose | Time Point | Concentration (µg/g or µg/mL) | Reference |
| Blood | Rat | 100 mg/kg | 10 min | 11.3 ± 6.4 | [1] |
| 30 min | 41.8 ± 16.2 | [1] | |||
| 60 min | 48.5 ± 15.6 | [1] | |||
| 120 min | 39.2 ± 9.5 | [1] | |||
| 7 days | 1.4 ± 0.9 | [1] | |||
| Urine | Rat | 100 mg/kg | 1 hour | 20% of dose | |
| 2 hours | 33% of dose | ||||
| Rat | 5 g/kg | 24 hours | 11-15% of dose | ||
| Liver | Rat | 100 mg/kg | 7 days | Higher than blood | |
| Kidney | Rat | 100 mg/kg | 7 days | Higher than blood |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC-RID
This protocol describes the analysis of this compound in human plasma using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
3.1.1. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Add 600 µL of ice-cold acetonitrile (B52724) (a 3:1 ratio of acetonitrile to plasma) to precipitate the proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.1.2. HPLC-RID Analysis
-
Instrumentation: A standard HPLC system equipped with a refractive index detector.
-
Column: Amino-based column (e.g., Zorbax NH2, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector Temperature: 35°C.
-
Run Time: Approximately 15 minutes.
-
Quantification: Generate a standard curve using known concentrations of this compound prepared in a blank plasma matrix and subjected to the same extraction procedure.
Workflow for HPLC-RID Analysis of this compound in Plasma
Caption: Workflow for plasma sample preparation and HPLC-RID analysis.
Quantification of this compound in Urine by GC-MS
This protocol details the derivatization and analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS).
3.2.1. Sample Preparation and Derivatization
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine at 5,000 x g for 10 minutes to remove any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean, dry glass vial.
-
Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at 50°C.
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried residue. Cap the vial tightly and incubate at 60°C for 45 minutes.
-
Cool the vial to room temperature.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap the vial and incubate at 60°C for 60 minutes.
-
Cool the vial to room temperature before transferring the derivatized sample to a GC-MS autosampler vial.
3.2.2. GC-MS Analysis
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 190°C at 5°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Quantification: Use a stable isotope-labeled internal standard (e.g., ¹³C-L-Psicose) and generate a standard curve with known concentrations of this compound.
Workflow for GC-MS Analysis of this compound in Urine
Caption: Workflow for urine sample derivatization and GC-MS analysis.
Quantification of this compound in Liver Tissue by LC-MS/MS
This protocol outlines the extraction and analysis of this compound from liver tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
3.3.1. Sample Preparation: Tissue Homogenization and Extraction
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add the tissue to a 2 mL tube containing ceramic beads.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water).
-
Homogenize the tissue using a bead-beater homogenizer for 2-3 cycles of 30 seconds with cooling on ice in between.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Perform a protein precipitation step on the supernatant by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the final supernatant and filter through a 0.22 µm filter into an LC-MS vial.
3.3.2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole or high-resolution mass spectrometer coupled with an HPLC or UPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar compounds like this compound.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: 0.3-0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: Use a stable isotope-labeled internal standard and a matrix-matched standard curve.
Workflow for LC-MS/MS Analysis of this compound in Liver Tissue
Caption: Workflow for liver tissue extraction and LC-MS/MS analysis.
Signaling Pathways
This compound and Glucokinase Translocation
This compound has been shown to induce the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes. This translocation is a key step in activating glucokinase, which in turn enhances glucose phosphorylation and subsequent glycogen (B147801) synthesis.
Caption: this compound induces glucokinase translocation and activation.
Potential Role of this compound in AMPK/GLUT4 Pathway
While direct evidence is still emerging, the metabolic effects of this compound suggest a potential interaction with the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. Activation of AMPK in skeletal muscle is known to stimulate the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake.
Caption: Potential mechanism of this compound on AMPK-mediated GLUT4 translocation.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for the Separation of L-Psicose from other Monosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Psicose (also known as D-Allulose) is a rare monosaccharide and a C-3 epimer of D-fructose. Due to its low caloric value and potential health benefits, it is gaining significant interest in the food, beverage, and pharmaceutical industries. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices and for quality control during production. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars. However, the separation of this compound from other structurally similar monosaccharides, such as fructose, glucose, and mannose, can be challenging due to their similar physicochemical properties. This application note provides detailed protocols for the separation of this compound from other common monosaccharides using HPLC with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and amino-propyl stationary phases, coupled with Refractive Index (RI) or Evaporative Light Scattering (ELSD) detection.
Key Separation Principles
The separation of highly polar and structurally similar monosaccharides is typically achieved using normal-phase or HILIC chromatography. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile (B52724), and a small amount of a more polar solvent, like water. This creates a water-enriched layer on the surface of the stationary phase, and the analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.
Amino columns, a type of HILIC column, are commonly used for sugar analysis. The amino groups on the stationary phase provide a polar surface for interaction with the hydroxyl groups of the sugars. The mobile phase typically consists of an acetonitrile/water mixture, with the ratio being a critical parameter for achieving optimal separation.
Due to the lack of a significant UV chromophore in most monosaccharides, RI and ELSD are the detectors of choice. RI detection measures the change in the refractive index of the mobile phase as the analyte elutes, while ELSD is a mass-sensitive detector that is compatible with gradient elution.
Experimental Protocols
This section details two common HPLC methods for the separation of this compound from other monosaccharides.
Protocol 1: Separation on an Amino Column with RI Detection
This protocol is based on the common use of amino-propyl silane (B1218182) columns for monosaccharide analysis.
Materials and Reagents:
-
This compound, D-Glucose, D-Fructose, D-Mannose, D-Galactose, D-Xylose standards (analytical grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
Refractive Index (RI) detector
-
Amino-propyl silane column (e.g., Zorbax Original NH2, 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 80:20 (v/v). Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Prepare individual stock solutions of each monosaccharide in the mobile phase at a concentration of 10 mg/mL. From these stock solutions, prepare a mixed standard solution containing all monosaccharides at a final concentration of 1 mg/mL each.
-
Sample Preparation: For liquid samples such as fruit juices, centrifuge the sample at high speed to remove particulate matter. Dilute the supernatant with a 1:50 water/acetonitrile mixture.[1] Filter the diluted sample through a 0.45 µm syringe filter before injection. For solid samples, an aqueous extraction followed by purification with zinc acetate (B1210297) and potassium ferricyanide (B76249) solutions can be employed.[2]
-
HPLC System Setup and Equilibration:
-
Install the amino column in the column oven.
-
Set the column temperature to 35 °C.
-
Set the RI detector temperature to 35 °C.
-
Set the mobile phase flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the mixed standard solution or the prepared sample.
-
Acquire data for a sufficient time to allow all peaks to elute.
-
Identify the peaks based on the retention times of the individual standards.
-
Quantify the monosaccharides by creating a calibration curve from a series of standard dilutions.
-
Protocol 2: Separation on a HILIC Column with ELSD
This protocol utilizes a different HILIC stationary phase and ELSD for detection, which can offer advantages in terms of sensitivity and compatibility with gradient elution.
Materials and Reagents:
-
This compound and other monosaccharide standards
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm syringe filters
Instrumentation:
-
HPLC or UHPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
-
HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation: Prepare standards and samples as described in Protocol 1, using Mobile Phase A as the diluent.
-
HPLC System Setup and Equilibration:
-
Install the HILIC column in the column oven.
-
Set the column temperature to 40 °C.
-
Set the ELSD drift tube temperature to 50 °C and the nebulizer gas (nitrogen) pressure as recommended by the manufacturer.
-
Set the initial mobile phase composition to 90% B.
-
Equilibrate the column with the initial mobile phase at a flow rate of 0.3 mL/min for at least 15 minutes.
-
-
Gradient Elution and Data Acquisition:
-
Inject 5 µL of the standard or sample.
-
Run a linear gradient from 90% B to 70% B over 10 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to the initial conditions of 90% B and re-equilibrate for 5 minutes before the next injection.
-
Acquire data throughout the run. Peak identification and quantification are performed similarly to Protocol 1.
-
Data Presentation
The following table summarizes the retention times of this compound and other common monosaccharides obtained under specific HPLC conditions. This data is crucial for method development and peak identification.
| Monosaccharide | Retention Time (min) - Method 1 | Retention Time (min) - Method 2 |
| D-Rhamnose | ~4.5 | Not Reported |
| D-Xylose | ~5.0 | ~6.2 |
| This compound (D-Allulose) | ~5.8 | ~7.5 |
| D-Fructose | ~6.5 | ~8.1 |
| D-Allose | ~7.0 | Not Reported |
| D-Mannose | ~7.8 | ~9.2 |
| D-Glucose | ~8.5 | ~9.8 |
| D-Galactose | ~9.0 | ~10.5 |
| Sucrose | ~12.0 | ~13.5 |
Note: Retention times are approximate and can vary based on the specific column, instrument, and exact experimental conditions. The data for Method 1 is a composite representation from typical amino column separations. The data for Method 2 is an estimation based on typical HILIC separations.
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Influence of HPLC parameters on monosaccharide separation.
References
Application Notes: Enzymatic Assay for L-Psicose (D-Allulose) Detection
Introduction
L-Psicose (also known as D-Allulose) is a rare sugar and a C-3 epimer of D-fructose.[1] It has gained significant attention in the food and pharmaceutical industries due to its low-caloric content and potential health benefits, such as anti-hyperglycemic and obesity-preventing effects.[2][3] Accurate and efficient detection of this compound is crucial for research, quality control in food production, and drug development. Enzymatic assays offer high specificity and sensitivity for the quantification of this compound. This document provides detailed protocols and data for the enzymatic detection of this compound.
The primary enzymatic methods for this compound detection are based on the activity of specific epimerases and isomerases. The most common approach involves the conversion of this compound's epimer, D-fructose, to D-allulose by D-allulose 3-epimerase (DAEase) or D-tagatose 3-epimerase (DTEase).[4][5] The amount of this compound can then be determined by measuring the change in substrate or product concentration, often through a coupled enzymatic reaction that results in a spectrophotometrically measurable signal, such as the change in NADH absorbance.
Principle of the Assay
The enzymatic detection of this compound can be based on several principles. A prevalent method is a coupled-enzyme spectrophotometric assay. This method often involves two key enzymatic reactions:
-
Isomerization/Epimerization: An enzyme specifically acts on this compound or its related isomers. For instance, D-tagatose 3-epimerase (DTEase) can catalyze the conversion of D-fructose to D-allulose (this compound).
-
Coupled Dehydrogenase Reaction: The product of the first reaction is then used as a substrate for a dehydrogenase, which is coupled to the oxidation or reduction of a cofactor like NAD+/NADH. The change in absorbance of NADH at 340 nm is directly proportional to the concentration of the analyte. A continuous spectrophotometric assay has been developed by coupling DAEase with an NADH-dependent ribitol (B610474) dehydrogenase for the analysis of D-allulose.
Alternatively, methods based on substrate depletion can be employed, where the decrease in the initial substrate concentration is measured.
Key Enzymes in this compound Detection
Several enzymes are pivotal for the development of this compound assays:
-
D-Allulose 3-Epimerase (DAEase): This enzyme is key in catalyzing the conversion of D-fructose into D-allulose. DAEases from various microbial sources have been characterized and utilized for this compound production and detection.
-
D-Tagatose 3-Epimerase (DTEase): Originally known for its activity on D-tagatose, this enzyme also efficiently catalyzes the epimerization of D-fructose to D-allulose. Engineered variants of DTEase have been developed with improved stability and activity.
-
L-Rhamnose Isomerase (L-RI): This enzyme can catalyze the isomerization of D-allulose to D-allose. This reaction can be used as a basis for a detection assay, particularly for high-throughput screening.
-
Ribitol Dehydrogenase (RD): This enzyme is often used in coupled assays. For example, a ribitol dehydrogenase from Klebsiella pneumoniae can specifically reduce D-allulose, a reaction that can be monitored spectrophotometrically.
Data Presentation
Table 1: Comparison of Enzymes Used in this compound (D-Allulose) Assays
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate(s) | Product(s) | Cofactor Requirement | Reference(s) |
| D-Allulose 3-Epimerase (DAEase) | Agrobacterium tumefaciens | 8.0 | 50 | D-Fructose | D-Allulose | Mn2+ | |
| D-Tagatose 3-Epimerase (DTEase) | Pseudomonas cichorii | 7.5 | 60 | D-Fructose, D-Tagatose | D-Allulose, D-Sorbose | None | |
| D-Tagatose 3-Epimerase (DTEase) | Rhodobacter sphaeroides | 9.0 | 40 | D-Fructose, D-Tagatose | D-Allulose, D-Sorbose | Mn2+ | |
| D-Tagatose 3-Epimerase (DTEase) | Caballeronia fortuita | 7.5 | 65 | D-Tagatose, D-Allulose, D-Fructose | D-Sorbose, D-Fructose, D-Allulose | Co2+ | |
| L-Rhamnose Isomerase (L-RI) | Clostridium stercorarium | 7.0 | 75 | D-Allulose, L-Rhamnose | D-Allose, L-Rhamnulose | Mn2+ | |
| L-Rhamnose Isomerase (L-RI) | Geobacillus sp. | 7.0 | 75 | D-Allulose, L-Rhamnose | D-Allose, L-Rhamnulose | - |
Experimental Protocols
Protocol 1: Spectrophotometric Detection of this compound using D-Allulose 3-Epimerase and a Coupled Dehydrogenase
This protocol describes a continuous spectrophotometric assay for the quantification of this compound (D-Allulose) by coupling the D-Allulose 3-Epimerase (DAEase) reaction with an NADH-dependent ribitol dehydrogenase (RD).
Materials:
-
Purified D-Allulose 3-Epimerase (DAEase)
-
Purified Ribitol Dehydrogenase (RD)
-
This compound (D-Allulose) standard solutions
-
NADH
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate (for high-throughput screening) or cuvettes
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of NADH (e.g., 10 mM) in Tris-HCl buffer.
-
Prepare a series of this compound standard solutions of known concentrations (e.g., 0 to 10 mM) in Tris-HCl buffer.
-
Prepare working solutions of DAEase and RD in Tris-HCl buffer. The optimal concentration of each enzyme should be determined empirically.
-
-
Set up the Reaction Mixture:
-
In a microplate well or a cuvette, add the following in order:
-
Tris-HCl buffer (to bring the final volume to 200 µL or 1 mL)
-
NADH solution (to a final concentration of 0.2 mM)
-
Ribitol Dehydrogenase (RD)
-
Sample or this compound standard solution
-
-
-
Initiate the Reaction:
-
Start the reaction by adding DAEase to the mixture.
-
-
Measure Absorbance:
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for a set period (e.g., 5-10 minutes). The decrease in absorbance is due to the oxidation of NADH to NAD+.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔA340/min).
-
Create a standard curve by plotting the reaction rates of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their reaction rates from the standard curve.
-
Mandatory Visualizations
Caption: Workflow for the spectrophotometric detection of this compound.
Caption: Enzymatic reaction pathway for this compound detection.
References
- 1. CAS 16354-64-6: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
Application Notes and Protocols for Utilizing L-Psicose as a Carbon Source in Microbial Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries due to its low-calorie and anti-hyperglycemic properties.[1] While this compound is found in small quantities in nature, microbial fermentation and enzymatic bioconversion offer promising avenues for its large-scale production and its use as a carbon source for generating other valuable compounds.[2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in microbial fermentation, focusing on its bioconversion to other rare sugars and related compounds.
Microbial Bioconversion of this compound
Several microorganisms have been identified and engineered to metabolize this compound and its isomers. These processes are valuable for producing other rare sugars and sugar alcohols that have applications in various industries.
Production of L-Talitol from this compound using Metschnikowia koreensis
Metschnikowia koreensis, a yeast isolated from soy sauce mash, can efficiently convert this compound to L-Talitol, a sugar alcohol.[4]
Quantitative Data Summary
| This compound Concentration (%) | Conversion Ratio to L-Talitol (%) |
| 0.5 | 81.4 |
| 1.0 | 75.2 |
| 2.0 | 73.0 |
| 3.0 | 60.4 |
| 5.0 | 43.5 |
| Data from washed cell reactions.[4] |
Experimental Workflow
Caption: Workflow for L-Talitol production from this compound.
Protocol: Bioconversion of this compound to L-Talitol
1. Microorganism and Culture Conditions:
- Strain: Metschnikowia koreensis LA1.
- Growth Medium: A suitable medium for yeast growth, such as YM broth. The cells can be grown on L-arabitol to enhance their conversion potential.
- Cultivation: Incubate at an appropriate temperature (e.g., 30°C) with shaking until the desired cell density is reached.
2. Preparation of Washed Cells:
- Harvest the cells by centrifugation.
- Wash the cell pellet twice with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
- Resuspend the cells in the same buffer to a desired concentration.
3. Bioconversion Reaction:
- Prepare a reaction mixture containing washed M. koreensis cells, this compound at concentrations ranging from 0.5% to 5.0% (w/v), and 1.0% (w/v) D-Sorbitol as a reaction accelerator.
- Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with gentle agitation.
- To maintain the concentration of D-Sorbitol, add it to the reaction mixture at 12-hour intervals to a final concentration of 1.0%.
4. Analysis of L-Talitol:
- Take samples at regular intervals and terminate the reaction by heat treatment or centrifugation to remove the cells.
- Analyze the supernatant for L-Talitol and residual this compound concentrations using High-Performance Liquid Chromatography (HPLC).
Production of L-Allose from this compound using L-ribose Isomerase
L-ribose isomerase can catalyze the conversion of this compound to L-Allose.
Quantitative Data Summary
| Substrate | Product | Yield (%) |
| This compound (10%) | L-Allose | 35.0 (at equilibrium) |
| Data from reactions with immobilized L-ribose isomerase. |
Protocol: Enzymatic Conversion of this compound to L-Allose
1. Enzyme Preparation:
- Use a commercially available or recombinantly expressed and purified L-ribose isomerase.
- The enzyme can be immobilized on a suitable resin (e.g., DIAION HPA25L) for repeated use.
2. Conversion Reaction:
- Prepare a reaction mixture containing 10% (w/v) this compound in a suitable buffer.
- Add the immobilized L-ribose isomerase to the reaction mixture.
- Incubate the reaction at 40°C until equilibrium is reached.
3. Product Analysis and Purification:
- Monitor the formation of L-Allose using HPLC.
- After the reaction, separate the immobilized enzyme for reuse.
- The product can be purified from the reaction mixture by crystallization.
Production of this compound via Microbial Fermentation
Engineered microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, have been developed to produce this compound (D-Allulose) from more common carbon sources like glucose.
Engineered Pathway for this compound Production
A common strategy involves engineering the glycolysis pathway to divert intermediates towards this compound synthesis. This typically involves the expression of an epimerase and a phosphatase.
Caption: Engineered pathway for this compound production from glucose.
Production of this compound in Engineered Corynebacterium glutamicum
Quantitative Data Summary
| Strain | Product | Titer (g/L) | Yield (g/g L-glyceraldehyde) |
| Engineered C. glutamicum | This compound | 2.3 | 0.61 |
| L-Sorbose | 3.5 | ||
| Data from fed-batch culture. |
Protocol: this compound Production in C. glutamicum
1. Strain and Culture Media:
- Strain: Engineered Corynebacterium glutamicum expressing aldolase (B8822740) (e.g., FruA or TagA) and fructose-1-phosphatase (YqaB).
- Growth Medium: BHI medium for initial cultivation.
- Fermentation Medium: CGXII medium supplemented with glucose.
2. Fermentation Conditions:
- Cultivate the recombinant C. glutamicum in BHI medium to an OD600 of 0.8.
- Induce gene expression with 1 mM IPTG for 12 hours at 25°C.
- Harvest the cells by centrifugation, wash, and resuspend in CGXII medium.
- Transfer the cell suspension to a fermenter containing CGXII medium with 20 g/L glucose and 5 g/L L-glyceraldehyde to an initial OD600 of approximately 30.
- Maintain the fermentation at 30°C with stirring at 200 rpm.
3. Fed-Batch Fermentation:
- For higher titers, a fed-batch strategy can be employed by periodically feeding glucose and L-glyceraldehyde.
4. Analysis:
- Monitor cell growth by measuring OD600.
- Analyze the concentrations of this compound, L-Sorbose, glucose, and L-glyceraldehyde in the supernatant by HPLC.
Production of D-Psicose (this compound) in Engineered Escherichia coli
Quantitative Data Summary
| Strain | Initial Substrate | Product | Titer (g/L) | Productivity (g/L/h) | Yield (%) |
| Engineered E. coli | D-Glucose | D-Psicose | 15.3 | 2.0 | 62 |
| Data from test tube conditions. |
Protocol: D-Psicose Production in E. coli
1. Strain and Culture Media:
- Strain: Engineered E. coli with genetic modifications to enhance the flux towards D-Psicose production (e.g., overexpression of epimerase and phosphatase, and deletion of competing pathways).
- Production Medium: M9P medium (M9 minimal media supplemented with 5 g/L yeast extract) with appropriate antibiotics.
2. Fermentation Conditions:
- Grow the engineered E. coli strain in a suitable seed culture medium.
- Inoculate the production medium and grow at 37°C until a desired OD600 is reached (e.g., ~1.0).
- Shift the temperature to 30°C for the production phase.
- Induce gene expression with appropriate inducers (e.g., IPTG, anhydrotetracycline).
- Provide the initial carbon source (e.g., 40 g/L glucose).
3. High-Density Cell Fermentation:
- For increased productivity, grow cells to a high density before resuspending them in the production medium with the substrate.
4. Analysis:
- Monitor cell density by measuring OD600.
- Quantify D-Psicose and residual glucose in the culture supernatant using HPLC.
Key Experimental Protocols
Protocol: D-Psicose 3-Epimerase Enzyme Assay
This protocol is adapted for the characterization of D-Psicose 3-epimerase from Agrobacterium tumefaciens.
1. Enzyme Preparation:
- Incubate the purified enzyme with 1 mM Mn²⁺ at 20°C for 4 hours.
- Dialyze the enzyme against 50 mM EPPS buffer (pH 8.0) overnight at 4°C to remove unbound Mn²⁺.
2. Assay Reaction:
- Prepare a reaction mixture in 50 mM EPPS buffer (pH 8.0) containing 20 mM D-Fructose.
- Add the enzyme to a final concentration of 0.21 U/ml.
- Incubate the reaction at 50°C for 10 minutes.
- Stop the reaction by adding HCl to a final concentration of 200 mM.
3. Quantification:
- Determine the amount of D-Psicose produced using HPLC.
- One unit of activity is defined as the amount of enzyme that produces 1 µmol of D-Psicose per minute under the specified conditions.
Protocol: HPLC Analysis of Sugars and Sugar Alcohols
This is a general protocol for the analysis of this compound, L-Talitol, and other related sugars.
1. Instrumentation and Column:
- An HPLC system equipped with a Refractive Index Detector (RID).
- An aminopropyl silane (B1218182) stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).
2. Mobile Phase and Conditions:
- Mobile Phase: A mixture of water and acetonitrile (B52724) (e.g., 20:80 v/v).
- Flow Rate: 1.0 mL/min.
- Mode: Isocratic elution.
- Column Temperature: Maintained at a constant temperature (e.g., 30°C).
3. Sample Preparation and Analysis:
- Prepare standards of this compound, L-Talitol, and other relevant sugars in the mobile phase.
- Prepare fermentation samples by centrifuging to remove cells and filtering the supernatant. Dilute if necessary.
- Inject the standards and samples into the HPLC system.
- Identify and quantify the compounds by comparing retention times and peak areas with the standards.
Concluding Remarks
The use of this compound as a carbon source in microbial fermentation is a rapidly advancing field. The protocols and data presented here provide a foundation for researchers to explore the production of valuable rare sugars and sugar alcohols. Further optimization of microbial strains, fermentation conditions, and downstream processing will be crucial for the industrial-scale application of these bioprocesses. The development of robust and efficient analytical methods is also essential for process monitoring and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Awakening the natural capability of psicose production in Escherichia coli - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. Production of L-talitol from this compound by Metschnikowia koreensis LA1 isolated from soy sauce mash - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Psicose as a Non-Metabolizable Tracer in Metabolic Flux Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical tool for understanding the intricate network of biochemical reactions within a cell. By tracing the flow of atoms from a labeled substrate through metabolic pathways, researchers can quantify the rates of these reactions, providing a detailed snapshot of cellular metabolism. The choice of tracer is paramount for accurate flux measurements. While metabolizable tracers like ¹³C-labeled glucose are invaluable for elucidating pathway activity, non-metabolizable tracers are essential for dissecting transport kinetics from downstream metabolic events.
L-Psicose (also known as D-allulose), a rare sugar and an epimer of D-fructose, presents itself as a promising non-metabolizable tracer for such studies. It is recognized by and transported through the same transporters as glucose and fructose (B13574), yet it is minimally metabolized within mammalian cells. This unique characteristic allows for the precise measurement of sugar transport rates, independent of their subsequent catabolism. This document provides detailed application notes and protocols for utilizing this compound as a non-metabolizable tracer in metabolic flux analysis.
Application Notes
Principle of this compound as a Non-Metabolizable Tracer
The utility of this compound as a tracer lies in its stereochemistry. While it can be transported into the cell via glucose transporters (GLUT), particularly GLUT2 and GLUT5, it is a poor substrate for hexokinase, the first enzyme in glycolysis.[1][2] This enzymatic bottleneck prevents this compound from entering the central carbon metabolism. Consequently, the intracellular accumulation of labeled this compound directly reflects its transport rate across the cell membrane. By using isotopically labeled this compound (e.g., ¹³C-L-Psicose), researchers can quantify its uptake using mass spectrometry, thereby determining the flux through specific sugar transporters.
Key Advantages of Using this compound:
-
Decoupling Transport from Metabolism: this compound allows for the specific measurement of glucose and fructose transporter activity without the confounding effects of downstream metabolic pathways.
-
Minimal Metabolic Interference: As this compound is not significantly metabolized, it does not perturb the intracellular pools of glycolytic or TCA cycle intermediates, providing a clearer picture of the native metabolic state.[3]
-
High Specificity: Its transport via GLUT transporters makes it a specific probe for studying the kinetics and regulation of these crucial membrane proteins.[1][2]
Data Presentation: Pharmacokinetics of this compound in Rats
The following tables summarize the pharmacokinetic data of D-Psicose (B8758972) (the more common enantiomer, with similar metabolic fate to this compound) in Wistar rats, demonstrating its rapid absorption and excretion with minimal retention, supporting its use as a tracer that does not accumulate to disrupt cellular processes.
Table 1: Blood Concentration of ¹⁴C-D-Psicose After Oral Administration (100 mg/kg)
| Time Point (minutes) | Blood Concentration (μg/g ± SD) |
| 10 | 11.3 ± 6.4 |
| 30 | 41.8 ± 16.2 |
| 60 | 48.5 ± 15.6 |
| 120 | 39.2 ± 9.5 |
| 7 days | 1.4 ± 0.9 |
Table 2: Urinary Excretion of ¹⁴C-D-Psicose After Oral Administration (100 mg/kg)
| Time Point | Cumulative Urinary Excretion (% of dose ± SD) |
| 1 hour | ~20% |
| 2 hours | ~33% |
Table 3: Organ Distribution of ¹⁴C-D-Psicose 2 Hours After Oral Administration (100 mg/kg)
| Organ | Concentration (μg/g tissue ± SD) |
| Liver | 139.4 ± 52.8 |
| Kidney | 243.8 ± 101.5 |
Table 4: Blood Concentration of ¹⁴C-D-Psicose After Intravenous Administration (100 mg/kg)
| Time Point (minutes) | Blood Concentration (μg/g ± SD) |
| 10 | 132.0 ± 22.1 |
| 30 | 83.0 ± 26.5 |
| 60 | 77.2 ± 23.5 |
| 120 | 40.1 ± 31.5 |
Experimental Protocols
The following protocols are adapted from established methods for non-metabolizable glucose analogs, such as L-glucose, and can be applied to this compound.
Protocol 1: Validation of this compound as a Non-Metabolizable Tracer in a New Cell Line
Objective: To confirm that this compound is not metabolized in the specific cell line being studied.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-L-Psicose
-
[U-¹³C₆]-D-Glucose (as a positive control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically mid-exponential growth phase) in standard culture medium.
-
Medium Exchange: On the day of the experiment, wash the cells once with PBS and then replace the standard medium with glucose-free medium supplemented with dFBS. Incubate for 1 hour to deplete intracellular glucose stores.
-
Tracer Incubation: Replace the glucose-free medium with experimental medium containing either 5 mM [U-¹³C₆]-L-Psicose or 5 mM [U-¹³C₆]-D-Glucose.
-
Incubation: Incubate the cells for a defined period (e.g., 6 hours) to allow for potential metabolism.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Rapidly wash the cells three times with ice-cold PBS to quench metabolic activity.
-
Add a suitable extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Mass Spectrometry Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key glycolytic and TCA cycle intermediates (e.g., glucose-6-phosphate, fructose-6-phosphate, pyruvate, lactate, citrate).
-
Data Analysis: Correct the raw mass spectrometry data for natural ¹³C abundance. Look for the incorporation of ¹³C from [U-¹³C₆]-L-Psicose into downstream metabolites.
Expected Results:
-
For cells incubated with [U-¹³C₆]-D-Glucose, significant ¹³C enrichment (M+1, M+2, M+3, etc.) will be observed in glycolytic and TCA cycle intermediates.
-
For cells incubated with [U-¹³C₆]-L-Psicose, a strong M+6 peak corresponding to intracellular [U-¹³C₆]-L-Psicose should be detected. However, no significant ¹³C enrichment should be observed in downstream metabolites, confirming its non-metabolizable nature in the tested cell line.
Protocol 2: Measurement of Glucose Transporter Activity Using ¹³C-L-Psicose
Objective: To quantify the rate of glucose transporter-mediated uptake of this compound.
Materials:
-
Validated cell line (from Protocol 1)
-
Glucose-free transport buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[U-¹³C₆]-L-Psicose
-
Ice-cold PBS
-
Cell lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Preparation: Seed cells in a multi-well plate and grow to the desired confluency.
-
Depletion of Intracellular Glucose: Wash cells with PBS and incubate in glucose-free transport buffer for 1 hour.
-
Uptake Assay:
-
Initiate uptake by adding pre-warmed transport buffer containing a known concentration of [U-¹³C₆]-L-Psicose (e.g., 5 mM).
-
Incubate for various short time points (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.
-
-
Quenching: To stop the uptake at each time point, rapidly aspirate the tracer-containing buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular metabolites as described in Protocol 1.
-
Quantification: Analyze the cell lysates by LC-MS/MS to quantify the amount of intracellular [U-¹³C₆]-L-Psicose. Create a standard curve with known concentrations of [U-¹³C₆]-L-Psicose to convert the MS signal to absolute amounts.
-
Data Analysis: Plot the intracellular concentration of [U-¹³C₆]-L-Psicose against time. The initial slope of this curve represents the rate of this compound uptake. Normalize this rate to the total protein content or cell number.
Mandatory Visualizations
Caption: Experimental workflow for this compound tracer studies.
Caption: Differential fate of Glucose and this compound.
Caption: Logical flow for measuring transport flux.
References
- 1. Transepithelial transports of rare sugar D-psicose in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthesized L-Psicose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Psicose (also known as L-allulose) is a rare sugar with significant potential in the pharmaceutical and food industries due to its low-calorie properties and various physiological functions. The synthesis of this compound, whether through enzymatic or chemical methods, results in a mixture containing the target sugar, unreacted starting materials, byproducts, and various salts. Therefore, robust and efficient purification techniques are crucial to obtain high-purity this compound for research and commercial applications.
These application notes provide detailed protocols and comparative data for the most common and effective techniques for purifying synthesized this compound: crystallization , simulated moving bed (SMB) chromatography , and ion-exchange chromatography for desalting and removal of charged impurities.
Purification Techniques Overview
The choice of purification strategy depends on the initial purity of the this compound mixture, the scale of the purification, and the desired final purity. A multi-step approach is often employed to achieve the highest purity.
-
Ion-Exchange Chromatography: Primarily used as an initial clean-up step to remove salts and charged impurities from the reaction mixture.
-
Simulated Moving Bed (SMB) Chromatography: A continuous, high-efficiency technique for separating this compound from other structurally similar sugars, such as the starting material L-fructose.
-
Crystallization: A powerful technique for obtaining high-purity this compound in a solid, stable form. It is often the final polishing step.
The following diagram illustrates a general workflow for the purification of this compound.
Figure 1: General workflow for the purification of synthesized this compound.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative data for the different purification techniques, providing an easy comparison of their performance.
| Purification Technique | Starting Material Purity | Final Purity | Yield | Key Advantages | Key Disadvantages |
| Crystallization | >95% (w/w) this compound Solution | >99% (w/w) | 35-90% | High purity, stable final product | Yield can be moderate, requires high initial purity |
| Simulated Moving Bed (SMB) Chromatography | Mixture of this compound and L-Fructose | >99% | >97% | High purity and yield, continuous process | High capital cost, complex operation |
| Ion-Exchange Chromatography (Desalting) | Crude synthesis mixture | N/A (removes salts) | High | Efficient removal of salts and charged impurities | Does not separate sugars |
Experimental Protocols
Protocol 1: Crystallization of this compound
This protocol is adapted from methods for crystallizing D-psicose and D,this compound mixtures and is suitable for obtaining high-purity this compound crystals from a concentrated solution.
1. Materials and Equipment:
-
Purified this compound solution (>95% w/w purity)
-
Crystallizer or jacketed reaction vessel with temperature control and agitation
-
Heat exchanger
-
Centrifuge
-
Vacuum dryer or fluidized bed dryer
-
This compound seed crystals
2. Methodology:
-
Concentration: Concentrate the purified this compound solution to 80-85 Brix (%) at a temperature of 60-70°C.
-
Cooling: Cool the concentrated solution to 30-40°C using a heat exchanger.
-
Seeding: Transfer the cooled, supersaturated solution to the crystallizer. Add this compound seed crystals (10-100 ppm v/v) to initiate crystallization.
-
Crystallization: Maintain the temperature at 30-40°C with gentle agitation. The crystallization process can take 80-120 hours. For improved crystal growth, repeated heating and cooling cycles within the 30-40°C range can be applied.
-
Crystal Separation: Separate the resulting massecuite (crystal slurry) from the mother liquor by centrifugation.
-
Washing: Wash the separated crystals with a small amount of cold water or ethanol (B145695) to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum or in a fluidized bed dryer to obtain the final high-purity this compound crystals.
A study on D-psicose crystallization reported that starting with a 95% (w/w) pure solution, crystals with a purity of 99.4% (w/w) were obtained with a yield of 35.2%. Another study on the separation of D-allose from D-psicose reported a theoretical overall yield of 90% for the purification of pure D-allose crystals using ethanol crystallization.
Protocol 2: Simulated Moving Bed (SMB) Chromatography for this compound Purification
This protocol describes the separation of this compound from a mixture containing L-fructose using a four-zone SMB system.
1. Materials and Equipment:
-
Four-zone Simulated Moving Bed (SMB) chromatography system
-
Chromatography columns packed with Dowex 50
Application Notes and Protocols for Developing Biosensors for Real-Time L-Psicose Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Psicose (also known as D-Allulose) is a rare sugar with significant potential in the food and pharmaceutical industries. As a low-calorie sweetener with anti-hyperglycemic and anti-hyperlipidemic properties, the ability to monitor its production and physiological effects in real-time is of great interest.[1][2][3][4] These application notes provide detailed protocols for the development and application of both fluorescent and electrochemical biosensors for real-time this compound monitoring, enabling researchers to accelerate their work in bioprocess optimization and drug development.
I. Genetically Encoded Fluorescent Biosensors for this compound
Genetically encoded fluorescent biosensors offer a powerful tool for monitoring intracellular concentrations of this compound in real-time. The following protocols are based on the well-characterized PsiR transcription factor from Agrobacterium tumefaciens, which exhibits a high affinity and specificity for psicose.[5]
Signaling Pathway
The detection of this compound by this biosensor is based on the derepression of a fluorescent reporter gene. In the absence of this compound, the PsiR transcriptional repressor binds to the pPsiA promoter, inhibiting the expression of a fluorescent protein. When this compound is present, it binds to PsiR, causing a conformational change that releases it from the promoter, thereby allowing the expression of the fluorescent reporter.
Quantitative Data Presentation
The performance of various fluorescent biosensors for D-Psicose (structurally similar to this compound) is summarized in the table below.
| Biosensor Construct | Host Organism | Dynamic Range (mM) | Limit of Detection (mM) | Fold Change in Fluorescence | Reference |
| pPsiA-PsiR (A. tumefaciens) | E. coli | 1 - 300 | ~1 | 90.4 ± 1.4 | |
| pPsiR-PsiR (A. tumefaciens) | E. coli | 1 - 300 | ~1 | 3.4 ± 1.1 | |
| pPsiA-PsiR (S. fredii) | E. coli | 1 - 300 | ~1 | 20.3 ± 0.3 | |
| pPsiA-PsiR (S. meliloti) | E. coli | 1 - 300 | ~1 | 3.7 ± 0.1 |
Experimental Protocols
This protocol describes the assembly of a plasmid-based fluorescent biosensor for this compound using Golden Gate assembly.
Materials:
-
DNA template for PsiR gene (e.g., from A. tumefaciens)
-
DNA template for pPsiA promoter
-
DNA template for a fluorescent reporter (e.g., mCherry, GFP)
-
Backbone vector with appropriate antibiotic resistance
-
Phusion DNA Polymerase
-
BsaI restriction enzyme
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
PCR Amplification:
-
Amplify the PsiR gene, pPsiA promoter, and the fluorescent reporter gene using primers that add BsaI recognition sites and appropriate overhangs for assembly.
-
-
Golden Gate Assembly:
-
Set up a one-pot reaction containing the PCR products, the backbone vector, BsaI, and T4 DNA Ligase.
-
Incubate according to the enzyme manufacturer's protocol.
-
-
Transformation:
-
Transform the assembled plasmid into competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on LB agar with the corresponding antibiotic.
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA and verify the correct assembly by DNA sequencing.
-
Materials:
-
E. coli strain harboring the biosensor plasmid
-
LB medium with appropriate antibiotic
-
This compound stock solution
-
96-well microplate
-
Plate reader capable of measuring fluorescence and OD600
Procedure:
-
Overnight Culture: Inoculate a single colony of the biosensor strain into LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh LB medium and incubate at 37°C with shaking for 1-2 hours.
-
Induction: In a 96-well plate, add the sub-cultured cells and varying concentrations of this compound (e.g., 0 to 300 mM).
-
Measurement: Incubate the plate at 37°C with shaking in a plate reader. Measure fluorescence and OD600 at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 10-15 hours).
-
Data Analysis: Normalize the fluorescence signal by the OD600 to account for differences in cell density. Plot the normalized fluorescence against the this compound concentration to determine the dose-response curve.
II. Electrochemical Biosensors for this compound
Electrochemical biosensors provide a promising avenue for rapid and portable real-time this compound monitoring. The following protocol is a proposed methodology based on established techniques for other sugars, as a specific enzyme for the direct electrochemical detection of this compound is not yet widely commercially available. This protocol assumes the identification and availability of a suitable this compound dehydrogenase or oxidase.
Proposed Signaling Pathway
An enzyme-based amperometric biosensor operates by detecting the current generated from the electrochemical oxidation or reduction of a product of the enzymatic reaction. In this proposed pathway, a hypothetical this compound dehydrogenase would oxidize this compound, transferring electrons to an electrode, either directly or via a mediator.
Quantitative Data Presentation
Quantitative performance data for a dedicated electrochemical this compound biosensor is not yet available in the literature. The table below outlines the key parameters that would be evaluated.
| Parameter | Description | Target Performance |
| Linear Range | The concentration range where the sensor response is directly proportional to the this compound concentration. | Relevant to the application (e.g., µM to mM range). |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected. | As low as possible, depending on the application. |
| Sensitivity | The change in sensor output per unit change in this compound concentration. | High for better resolution. |
| Response Time | The time taken for the sensor to reach a stable signal after exposure to this compound. | Fast, ideally in seconds for real-time monitoring. |
| Selectivity | The ability of the sensor to detect this compound in the presence of other interfering sugars (e.g., fructose, glucose). | High selectivity is crucial. |
| Stability | The ability of the sensor to maintain its performance over time. | Long-term stability is desired for continuous monitoring. |
Experimental Protocols
This protocol describes the fabrication of a screen-printed carbon electrode-based biosensor with an immobilized enzyme.
Materials:
-
Screen-printed carbon electrodes (SPCEs)
-
This compound dehydrogenase or oxidase (hypothetical)
-
Chitosan solution
-
Glutaraldehyde solution
-
Bovine Serum Albumin (BSA) solution
-
Phosphate buffered saline (PBS)
-
Potentiostat
Procedure:
-
Electrode Preparation:
-
Clean the surface of the SPCE.
-
-
Enzyme Immobilization:
-
Prepare a solution of the this compound enzyme in PBS.
-
Drop-coat a small volume of the enzyme solution onto the working electrode of the SPCE.
-
Allow it to dry at room temperature.
-
-
Cross-linking:
-
Expose the electrode to glutaraldehyde vapor or a dilute glutaraldehyde solution to cross-link the enzyme, enhancing its stability.
-
-
Blocking:
-
Incubate the electrode in a BSA solution to block any remaining non-specific binding sites.
-
-
Storage:
-
Store the fabricated biosensor at 4°C when not in use.
-
This protocol outlines the application of the fabricated biosensor for continuous monitoring of this compound concentration during its production in a bioreactor.
Materials:
-
Fabricated this compound electrochemical biosensor
-
Flow cell
-
Peristaltic pump
-
Bioreactor with a sampling port
-
Potentiostat for data acquisition
Procedure:
-
System Setup:
-
Integrate the biosensor into a flow cell.
-
Connect the flow cell to the bioreactor sampling port via a sterile tubing loop using a peristaltic pump.
-
-
Calibration:
-
Before connecting to the bioreactor, perform a two-point calibration of the biosensor using standard solutions of this compound in the fermentation medium.
-
-
Real-Time Monitoring:
-
Continuously draw a small stream of the cell-free supernatant from the bioreactor through the flow cell.
-
Apply a constant potential to the biosensor and record the current over time using the potentiostat.
-
-
Data Analysis:
-
Correlate the measured current to the this compound concentration using the calibration curve.
-
Plot the this compound concentration profile over the course of the fermentation.
-
Conclusion
The development of robust and reliable biosensors for real-time this compound monitoring is a critical step towards optimizing its production and understanding its therapeutic potential. The protocols outlined in these application notes provide a comprehensive guide for researchers to fabricate and characterize both fluorescent and electrochemical biosensors. While the fluorescent biosensors are well-established for intracellular monitoring and high-throughput screening, the proposed electrochemical biosensor protocol offers a framework for developing a portable and continuous monitoring system, pending the identification of a suitable enzyme. These tools will undoubtedly accelerate research and development in the promising field of rare sugars.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Immobilization on Gold Nanoparticles for Electrochemical Glucose Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live-cell metabolic analyzer protocol for measuring glucose and lactate metabolic changes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Gateway: Protocols for Studying L-Psicose Transport Across Cell Membranes
For Immediate Release
[City, State] – [Date] – As interest in the rare sugar L-Psicose (also known as D-Allulose) grows within the food and pharmaceutical industries for its low-calorie and potential health benefits, understanding its interaction with cellular membranes is paramount. For researchers, scientists, and drug development professionals, elucidating the mechanisms of this compound transport is crucial for evaluating its bioavailability, metabolic fate, and therapeutic potential. This document provides detailed application notes and protocols for studying this compound transport across cell membranes, offering a comprehensive guide to the requisite experimental procedures.
Introduction to this compound Transport
This compound, a C-3 epimer of D-fructose, is minimally metabolized in the human body, contributing to its low-caloric value. Its absorption in the small intestine is a key step determining its physiological effects. Current research indicates that this compound is primarily transported across the apical membrane of intestinal enterocytes by the glucose transporter 5 (GLUT5), which is also the main transporter for fructose (B13574). Following entry into the enterocyte, it is thought to be transported across the basolateral membrane into the bloodstream via the glucose transporter 2 (GLUT2).[1] The efficiency of these transport processes can be influenced by various factors, including the presence of other sugars and the regulation of transporter expression and activity.
Key Transporters and Cell Models
-
GLUT5: The primary transporter for this compound uptake from the intestinal lumen. It is a facilitative transporter and does not require energy.[1][2]
-
GLUT2: Implicated in the transport of this compound out of the enterocytes and into the bloodstream. It is a bidirectional transporter with a lower affinity for fructose and its analogs compared to glucose.[3][4]
-
Caco-2 Cells: A human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells. This cell line is a widely accepted in vitro model for studying intestinal absorption and permeability of various compounds, including sugars. Caco-2 cells express key transporters like GLUT5 and GLUT2, making them an ideal model for this compound transport studies.
Quantitative Data on Sugar Transport and Inhibition
Understanding the kinetics of this compound transport is essential for predicting its absorption profile. While specific kinetic parameters for this compound are still being fully elucidated, data from related sugars and their transporters provide valuable context.
| Transporter | Substrate | Cell Model/System | Km (mM) | Vmax (relative units) | Inhibitor | Ki (nM) |
| GLUT5 | D-Fructose | Oocytes expressing human GLUT5 | 11 - 15 | - | Cytochalasin B | - |
| GLUT5 | D-Allulose (this compound) | Rat small intestine | Lower affinity than fructose | - | D-Fructose | Competitive |
| SGLT1 | α-methyl-D-glucose (AMG) | Caco-2 cells | 2.0 ± 0.3 | - | Phlorizin | 300 (hSGLT1) |
| GLUT2 | 2-deoxy-D-glucose (DG) | Caco-2 cells | 5.2 ± 0.5 | - | Phloretin | - |
| SGLT2 | - | - | - | - | Phlorizin | 39 (hSGLT2) |
Note: Specific Km and Vmax values for this compound are not yet firmly established in the literature. The table presents available data for related substrates and inhibitors to guide experimental design. Inhibition of this compound transport by glucose and fructose has been observed, indicating competition for the same transporters.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This assay assesses the transport of this compound across a polarized monolayer of Caco-2 cells, mimicking the intestinal barrier.
Materials:
-
Caco-2 cells (passages 20-40)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Analytical method for this compound quantification (e.g., HPLC with refractive index detection or GC-MS)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 1 x 105 cells/cm2.
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the transport experiment, measure the TEER of the Caco-2 monolayer. A TEER value above 250 Ω·cm² generally indicates a well-formed, tight monolayer.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
Add HBSS containing a known concentration of this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC-RI or GC-MS.
-
-
Calculating Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the transport rate of this compound (µmol/s).
-
A is the surface area of the Transwell® membrane (cm²).
-
C0 is the initial concentration of this compound in the apical chamber (µmol/cm³).
-
-
Protocol 2: Radiolabeled this compound Uptake Assay
This method provides a highly sensitive way to measure the initial rate of this compound uptake into cells.
Note: The commercial availability of radiolabeled this compound (e.g., [³H]-L-Psicose or [¹⁴C]-L-Psicose) should be confirmed with suppliers. If unavailable, custom synthesis may be required.
Materials:
-
Cultured cells (e.g., Caco-2 or a cell line overexpressing GLUT5)
-
Radiolabeled this compound (e.g., [³H]-L-Psicose)
-
Unlabeled this compound
-
Uptake buffer (e.g., HBSS)
-
Stop solution (ice-cold PBS with 0.2 mM phloretin)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to confluence.
-
-
Uptake Assay:
-
Wash cells twice with uptake buffer.
-
Add uptake buffer containing a known concentration of radiolabeled this compound (and competitors or inhibitors, if applicable) to initiate uptake.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial uptake rate.
-
-
Stopping the Uptake:
-
Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to terminate the transport process.
-
-
Cell Lysis and Counting:
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of unlabeled this compound in the presence of a fixed concentration of radiolabeled this compound.
-
Protocol 3: Fluorescent D-glucose Analog (2-NBDG) Uptake Assay (Adapted for Competition Studies)
Materials:
-
Cultured cells (e.g., Caco-2)
-
2-NBDG
-
This compound (as a competitor)
-
Glucose-free DMEM
-
PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a multi-well plate (black, clear bottom for microscopy/plate reader) and grow to confluence.
-
-
Glucose Starvation:
-
Incubate cells in glucose-free DMEM for 1 hour prior to the assay to increase glucose transporter expression at the cell surface.
-
-
Competition Assay:
-
Pre-incubate the cells with varying concentrations of this compound in glucose-free DMEM for 15-30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.
-
-
Data Analysis:
-
A decrease in 2-NBDG uptake in the presence of this compound indicates competition for the same transporter(s). The inhibitory constant (Ki) of this compound can be calculated from the dose-response curve.
-
Signaling Pathways Regulating this compound Transport
The transport of this compound is not only dependent on the presence of transporters but also on their regulation by intracellular signaling pathways. These pathways can modulate transporter gene expression and protein trafficking to the cell membrane.
-
Carbohydrate Response Element-Binding Protein (ChREBP) Pathway: High carbohydrate levels, including glucose and fructose, lead to an increase in intracellular metabolites like xylulose-5-phosphate. This activates protein phosphatase 2A (PP2A), which dephosphorylates ChREBP, promoting its translocation to the nucleus. In the nucleus, ChREBP forms a complex with Mlx and binds to carbohydrate response elements (ChoREs) in the promoter region of the GLUT5 gene, thereby upregulating its transcription.
-
cAMP/PKA Pathway: Activators of adenylyl cyclase, such as forskolin, increase intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which can phosphorylate transcription factors like CREB (cAMP response element-binding protein). Activated CREB can then bind to the GLUT5 promoter and enhance its transcription.
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a key energy sensor in the cell. While its primary role in glucose transport is the translocation of GLUT4, some evidence suggests it may also influence the activity and trafficking of other GLUT transporters. The direct impact of AMPK on this compound transport via GLUT5 and GLUT2 requires further investigation.
Experimental Workflow for Investigating this compound Transport
Conclusion
The study of this compound transport is a rapidly evolving field. The protocols outlined in this document provide a robust framework for researchers to investigate the cellular uptake and permeability of this promising rare sugar. By employing these methods, scientists can gain valuable insights into the molecular mechanisms governing this compound absorption, which will be instrumental in guiding its application in functional foods, pharmaceuticals, and novel therapeutic strategies. Further research is warranted to determine the precise kinetic parameters of this compound transport and to fully elucidate the complex signaling networks that regulate its passage across cellular membranes.
References
- 1. Transepithelial transports of rare sugar D-psicose in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulation of GLUT5 and GLUT2 activity in the adaptation of intestinal brush-border fructose transport in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the fructose transporter GLUT5 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of L-Psicose in Glycosylation Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The application of L-Psicose as a direct tool for studying cellular glycosylation pathways is a novel research area with limited published data. The following application notes and protocols are based on a theoretical framework derived from the principles of metabolic glycoengineering and the use of other rare sugar analogs as metabolic inhibitors. These protocols provide a foundation for investigating the potential of this compound to modulate glycosylation.
Introduction
Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a critical post-translational modification that influences protein folding, stability, trafficking, and function.[1][2] Dysregulation of glycosylation is associated with numerous diseases, including cancer and neurological disorders.[3][4] Metabolic inhibitors and sugar analogs are powerful tools for studying glycosylation pathways by perturbing the assembly of glycans, thereby allowing researchers to probe their functional roles.[5]
This compound is a rare ketohexose, the L-enantiomer of D-Psicose (also known as D-Allulose). While its D-enantiomer has been studied for its effects on glucose and lipid metabolism, the utility of this compound in cellular glycosylation research remains largely unexplored. Theoretically, as a sugar analog, this compound could be taken up by cells and enter nucleotide sugar biosynthesis pathways. The resulting this compound-containing nucleotide sugar could act as an inhibitor of glycosyltransferases or as a chain-terminating substrate, thus altering the cellular glycome.
These notes provide a hypothetical framework and detailed protocols for exploring the potential of this compound as a modulator of cellular glycosylation.
Hypothesized Mechanism of Action
We propose that this compound may function as a metabolic inhibitor of N-linked and O-linked glycosylation through the following pathway:
-
Cellular Uptake: this compound is transported into the cytoplasm.
-
Metabolic Trapping: Inside the cell, kinases may phosphorylate this compound.
-
Nucleotide Sugar Formation: The phosphorylated this compound is subsequently converted into a nucleotide sugar analog, such as UDP-L-Psicose or GDP-L-Psicose.
-
Inhibition/Chain Termination: This analog may then either competitively inhibit glycosyltransferases that normally use UDP-Glucose, UDP-Galactose, or GDP-Mannose, or it may be incorporated into a growing glycan chain by a promiscuous transferase, preventing further elongation.
References
- 1. Aberrant glycosylation in schizophrenia: A review of 25 years of post-mortem brain studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation - Wikipedia [en.wikipedia.org]
- 3. Uncovering protein glycosylation dynamics and heterogeneity using deep quantitative glycoprofiling (DQGlyco) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylation: mechanisms, biological functions and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of L-Psicose
Welcome to the technical support center for the chemical synthesis of L-Psicose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The chemical synthesis of this compound, a rare sugar, is inherently challenging due to several factors. Key difficulties include controlling stereochemistry to obtain the desired epimer, low reaction yields due to unfavorable thermodynamic equilibria, and the need for complex protection/deprotection steps to prevent unwanted side reactions.[1][2] Furthermore, chemical methods often require harsh reaction conditions and can generate toxic by-products, complicating purification and raising environmental concerns.[3][4][5]
Q2: Which starting materials are typically used for the chemical synthesis of this compound?
Logically, L-fructose would be a primary precursor for this compound via C-3 epimerization, analogous to the conversion of D-fructose to D-psicose (also known as D-allulose).[6] However, due to the challenges of direct epimerization, multi-step syntheses are often devised. One reported strategy involves the stereoselective reduction of a protected keto-sugar derivative, specifically methyl 1,3-O-benzylidene-5-O-p-tolylsulphonyl-α-L-erythro-hexo-2,4-diulopyranoside, followed by hydrolysis to yield this compound.[7]
Q3: What chemical reactions are central to synthesizing this compound?
The main strategies revolve around two types of reactions:
-
Epimerization: This involves the conversion of a more common sugar like L-fructose at the C-3 position. This is often achieved under alkaline conditions using catalysts such as molybdate (B1676688) ions.[5][6][8] However, this reaction is an equilibrium process, which often limits the final yield.[2]
-
Oxidation-Reduction of Protected Sugars: This multi-step approach involves protecting the hydroxyl groups of a suitable starting material (e.g., a derivative of L-fructose), oxidizing the C-3 hydroxyl group to a ketone, followed by a stereoselective reduction to create the desired psicose configuration.[9] This method offers better control but requires additional synthesis and purification steps.
Q4: How can the yield of this compound be improved in a chemical synthesis?
Improving yield requires careful optimization of the chosen synthetic route. For epimerization reactions, adding borate (B1201080) can shift the equilibrium toward the product. Borate forms a complex with the target sugar, effectively removing it from the reaction equilibrium and driving the conversion forward.[8] For multi-step syntheses, the choice of reducing agent is critical for achieving high stereoselectivity in the reduction step.[9] Precise control over reaction parameters such as temperature, pH, and catalyst concentration is crucial to minimize the formation of unwanted by-products.[6]
Troubleshooting Guide
Problem: Low Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Unfavorable Reaction Equilibrium | For epimerization reactions, add an equilibrium-shifting agent like borate. The borate forms a complex with this compound, driving the reaction forward. The optimal molar ratio of borate to the starting sugar must be determined empirically, as excess borate can inhibit the reaction by complexing with the substrate.[8] |
| Suboptimal Reaction Conditions | Systematically optimize pH, temperature, and reaction time. For molybdate-catalyzed epimerization of fructose, alkaline conditions (pH > 8.0) and elevated temperatures (e.g., 50°C) have been shown to be effective.[8] |
| Catalyst Inactivity | Ensure the catalyst (e.g., molybdate) is pure and used at the correct concentration. If catalyst poisoning is suspected, purify the starting materials. |
| Substrate Degradation | Harsh alkaline or acidic conditions can lead to sugar degradation. Consider using milder conditions or reducing reaction time. The use of protecting groups can prevent degradation during intermediate steps. |
Problem: Poor Stereoselectivity / Formation of Multiple Epimers
| Possible Cause | Suggested Solution |
| Incorrect Reducing Agent | In oxidation-reduction pathways, the choice of hydride reagent for the ketone reduction step is critical for stereoselectivity. Sodium borohydride (B1222165) (NaBH₄) has been shown to be highly stereoselective in producing psicose derivatives compared to other agents like lithium aluminum hydride (LiAlH₄).[9] |
| Steric Hindrance | The stereochemical outcome can be influenced by the protecting groups on the sugar molecule. Experiment with different protecting group strategies to influence the direction of hydride attack. |
Problem: Difficult Purification and By-product Formation
| Possible Cause | Suggested Solution |
| Unwanted Side Reactions | The formation of by-products is a common issue in chemical synthesis.[3][10] Employing protecting groups on the starting material can prevent side reactions at other hydroxyl groups. |
| Generation of Toxic By-products | Some chemical methods generate toxic by-products.[3] Whenever possible, choose synthetic routes that use less hazardous reagents. Post-reaction purification must be robust enough to remove these impurities. |
| Similar Physicochemical Properties | Isomers of sugars often have very similar properties, making separation by standard chromatography challenging. Utilize specialized techniques such as simulated moving bed (SMB) chromatography or derivatization to facilitate separation. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on the synthesis of psicose and its derivatives. Note that much of the detailed chemical synthesis data is derived from work on D-Psicose, the enantiomer of this compound, but the principles of stereoselectivity and reaction optimization are directly applicable.
Table 1: Comparison of Reducing Agents for Stereoselective Synthesis of a Protected D-Psicose Derivative[9]
| Reducing Agent | Stereoselectivity (% Psicose configuration) |
| Sodium borohydride (NaBH₄) | 98.2% |
| Lithium aluminium hydride (LiAlH₄) | 90% |
Table 2: Example Conditions for Molybdate-Catalyzed Epimerization of D-Fructose to D-Psicose[6][8]
| Parameter | Optimal Condition | Notes |
| Catalyst | Molybdate or Aluminate ions | Facilitates the epimerization at C-3.[6] |
| pH | 8.0 - 9.0 | Alkaline conditions are required to promote the rearrangement.[6][8] |
| Temperature | 50°C | Balances reaction rate with sugar stability.[8] |
| Additive | Borate (0.6 molar ratio to fructose) | Can increase conversion yield by approximately twofold by forming a complex with the psicose product.[8] |
Experimental Protocols
Protocol: Generalized Multi-Step Synthesis of this compound via Oxidation-Reduction
This protocol is a generalized methodology based on the principles used for synthesizing D-Psicose derivatives and requires adaptation for L-series sugars.[9]
-
Protection of Starting Material (e.g., L-Fructose derivative):
-
Dissolve the L-fructose derivative (e.g., 1,2:4,5-di-O-isopropylidene-L-fructopyranose) in a suitable solvent system.
-
React with a protecting group reagent to shield all hydroxyl groups except the one at the C-3 position. This requires a carefully designed multi-step protection/deprotection sequence.
-
-
Oxidation to a 3-Keto Derivative:
-
Dissolve the C-3 hydroxyl-free protected sugar in an appropriate solvent (e.g., dimethyl sulfoxide).
-
Add an oxidizing agent (e.g., acetic anhydride) and stir at room temperature until the reaction is complete, monitored by TLC.
-
The product is the protected L-erythro-hex-3-ulopyranose derivative.
-
-
Stereoselective Reduction:
-
Dissolve the purified 3-keto derivative in a solvent like ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a stereoselective reducing agent such as sodium borohydride (NaBH₄).
-
Allow the reaction to proceed to completion. The high stereoselectivity of NaBH₄ favors the formation of the this compound configuration.[9]
-
-
Purification and Deprotection:
-
Purify the resulting protected this compound derivative using column chromatography.
-
Remove all protecting groups using standard deprotection methods (e.g., acid hydrolysis for acetal (B89532) groups) to yield final, pure this compound.
-
Visualizations
Caption: Potential chemical synthesis routes for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 4. An Engineered Multi-Enzyme Cascade with Low-Cost ATP Regeneration for Efficient D-Allulose Production from D-Fructose [mdpi.com]
- 5. What Is The Source Of D Allulose? [greenspringnatural.com]
- 6. Top 3 Preparation Methods for Bulk D-allulose Powder [bshingredients.com]
- 7. A synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The synthesis of D-psicose derivatives using recent oxidative procedures - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
improving the yield and purity of enzymatic L-Psicose production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield and purity of enzymatically produced L-Psicose.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic methods for producing this compound?
A1: this compound is a rare sugar, and its enzymatic production typically involves the C-3 epimerization of an L-ketohexose. The most common strategies include:
-
Direct Epimerization of L-Fructose: This method uses a C-3 epimerase to directly convert L-Fructose to this compound. However, the availability and cost of L-Fructose can be a limiting factor.
-
Multi-step Synthesis from More Abundant L-sugars: A common approach involves a two-step enzymatic conversion from L-rhamnose. In this process, L-rhamnose is first isomerized to L-rhamnulose, which is then epimerized to 6-deoxy-L-psicose[1][2]. A similar principle can be applied to produce this compound from other suitable L-sugar precursors.
Q2: Which enzymes are critical for this compound production?
A2: The key enzyme for the epimerization step is typically a D-tagatose 3-epimerase (DTEase) . Despite its name, DTEase has been shown to have broad substrate specificity and can catalyze the epimerization of various ketoses, including the conversion of L-sorbose to L-tagatose and L-rhamnulose to 6-deoxy-L-psicose[1][2][3]. For multi-step synthesis pathways, other enzymes like L-rhamnose isomerase are also essential[1][2].
Q3: What are the main challenges in enzymatic this compound production?
A3: Researchers often face several challenges that can impact the yield and purity of this compound:
-
Thermodynamic Equilibrium: The epimerization reaction is reversible, which often leads to a low equilibrium conversion rate, limiting the final yield[4].
-
Enzyme Stability: The operational stability of the epimerase, particularly its thermostability, can be a significant hurdle for achieving high productivity in industrial applications[3].
-
Substrate Cost and Availability: The starting materials for this compound synthesis, such as L-Fructose or L-rhamnose, are generally more expensive and less abundant than their D-enantiomers[1].
-
Product Purification: Separating this compound from the remaining substrate and any byproducts in the reaction mixture can be complex and costly, often requiring advanced chromatographic techniques[1][5].
Q4: How can the yield of the enzymatic reaction be improved?
A4: Several strategies can be employed to enhance the yield of this compound:
-
Shifting the Reaction Equilibrium: One effective method is to add borate (B1201080) to the reaction mixture. Borate forms a complex with this compound, effectively removing it from the equilibrium and driving the reaction forward to produce more product[6][7].
-
Enzyme Engineering: The thermostability and catalytic activity of the epimerase can be improved through protein engineering techniques such as directed evolution and site-directed mutagenesis[3][8].
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for its reuse, which can improve the overall process economy.
-
Process Optimization: Optimizing reaction conditions such as pH, temperature, and the concentration of metal ion cofactors (e.g., Mn²⁺ or Co²⁺) is crucial for maximizing enzyme activity[9][10][11].
Q5: What are the recommended methods for purifying this compound?
A5: Achieving high purity is critical, especially for pharmaceutical applications. Common purification strategies include:
-
Chromatography: Various chromatographic techniques are effective for separating this compound from other sugars. These include:
-
Ion-exchange chromatography: Particularly useful for removing charged impurities.
-
Size-exclusion chromatography (e.g., using Bio-Gel P-2): Effective for desalting and separating sugars based on size[1].
-
Simulated moving bed (SMB) chromatography: A continuous chromatography technique suitable for large-scale purification[5].
-
-
Crystallization: After achieving a high purity solution through chromatography, crystallization can be used to obtain this compound in a solid, highly pure form.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Low this compound Yield | 1. Thermodynamic equilibrium limitation. | - Add borate to the reaction mixture to form a complex with this compound and shift the equilibrium. - Consider a multi-step enzymatic cascade with an irreversible final step[1][4]. |
| 2. Sub-optimal reaction conditions. | - Verify and optimize the pH, temperature, and buffer composition for your specific enzyme[12]. - Ensure the presence of necessary metal ion cofactors (e.g., Mn²⁺) at the optimal concentration[9][10][11]. | |
| 3. Low enzyme activity or stability. | - Perform an enzyme activity assay to confirm the specific activity of your enzyme preparation[12]. - Consider enzyme immobilization to improve stability and reusability. - If using a recombinant enzyme, optimize its expression and purification to ensure high purity and activity[10][11]. | |
| 4. Substrate or product inhibition. | - Investigate the effect of substrate concentration; very high concentrations can sometimes inhibit the enzyme[12]. - If product inhibition is suspected, consider in-situ product removal techniques. | |
| Low Purity of this compound | 1. Incomplete substrate conversion. | - Increase the reaction time or enzyme concentration to drive the reaction closer to completion. - Re-evaluate and optimize reaction conditions for maximum conversion. |
| 2. Formation of byproducts. | - Analyze the reaction mixture for potential byproducts. - Adjust reaction conditions (e.g., temperature, pH) to minimize byproduct formation. | |
| 3. Inefficient purification. | - Optimize the chromatographic separation method (e.g., adjust the mobile phase, gradient, or resin). - Consider a multi-step purification strategy combining different chromatographic techniques. | |
| Inconsistent Results | 1. Variability in enzyme preparation. | - Ensure consistent quality and activity of the enzyme batch. - Use a standardized protocol for enzyme expression and purification. |
| 2. Inaccurate measurement of reactants. | - Double-check the concentrations of the substrate, enzyme, and buffer components. | |
| 3. Fluctuations in reaction conditions. | - Use a temperature-controlled incubator or water bath to maintain a stable reaction temperature. - Monitor and control the pH of the reaction mixture. |
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Epimerase-Catalyzed Reactions
| Enzyme | Substrate | Product | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Conversion Yield (%) | Reference |
| D-tagatose 3-epimerase | L-rhamnulose | 6-deoxy-L-psicose | 7.5 | 37 | Mg²⁺ | ~81 (overall) | [1][2] |
| D-psicose 3-epimerase | D-fructose | D-psicose | 8.0 | 50 | Mn²⁺ | 32.9 | [9] |
| D-tagatose 3-epimerase | D-fructose | D-psicose | 9.0 | 40 | Mn²⁺ | ~17 | [13] |
| D-psicose 3-epimerase | D-fructose | D-psicose | 7.5 | 55 | Mn²⁺ | 22.4 | [10][11][14] |
Note: Data for this compound production from L-Fructose is limited; the table includes data from analogous reactions with D-enantiomers and related L-sugars to provide a reference for experimental design.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 6-deoxy-L-psicose from L-rhamnose
This protocol is adapted from the two-step enzymatic synthesis of 6-deoxy-L-psicose[1][2].
Materials:
-
L-rhamnose
-
L-rhamnose isomerase (RhaI)
-
D-tagatose 3-epimerase (DTE)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
ATP (for coupled reactions if phosphorylation is used to drive equilibrium)
-
Fructose (B13574) kinase (HK) (for coupled reactions)
-
Acid phosphatase (for dephosphorylation)
-
Sodium hydroxide (B78521) (1 M) for pH adjustment
-
Hydrochloric acid (1 M) for pH adjustment
-
Bio-Gel P-2 desalting column
Procedure:
Step 1: Isomerization and Epimerization
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 20 mM L-rhamnose, and 5 mM MgCl₂.
-
Add L-rhamnose isomerase (RhaI) and D-tagatose 3-epimerase (DTE) to the reaction mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using HPLC or TLC.
To drive the reaction to completion, a coupled phosphorylation reaction can be employed:
-
Add ATP and a specific fructose kinase (HK) to the reaction mixture. This will selectively phosphorylate the 6-deoxy-L-psicose, pulling the equilibrium towards product formation.
-
Maintain the pH at 7.5 using 1 M NaOH.
Step 2: Purification and Dephosphorylation (if phosphorylation was used)
-
After the reaction is complete, purify the phosphorylated product (6-deoxy-L-psicose 1-phosphate) using a desalting column (e.g., Bio-Gel P-2).
-
Adjust the pH of the purified product solution to 5.5 with 1 M HCl.
-
Add acid phosphatase to hydrolyze the phosphate (B84403) group.
-
Incubate until dephosphorylation is complete.
-
Purify the final product, 6-deoxy-L-psicose, using a desalting column to remove the phosphate and other salts.
Protocol 2: Purification of Recombinant D-tagatose 3-epimerase (DTEase) with a His-tag
This is a general protocol for the purification of a His-tagged epimerase expressed in E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged DTEase
-
Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0)
-
Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
DNase I
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Resuspend the E. coli cell pellet in lysis buffer containing lysozyme and DNase I.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DTEase with elution buffer.
-
Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
-
Pool the fractions containing the pure enzyme and dialyze against a suitable buffer to remove imidazole and for storage.
Visualizations
Caption: Enzymatic pathways for this compound and its derivative production.
References
- 1. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-step enzymatic synthesis of 6-deoxy-L-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly efficient production of rare sugars D-psicose and L-tagatose by two engineered D-tagatose epimerases. [folia.unifr.ch]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in L-Psicose Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of L-Psicose (also known as D-Allulose) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with matrix effects in complex samples such as food products and biological fluids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound analysis.
| Problem | Potential Cause | Suggested Solution |
| Poor Signal Intensity or Complete Signal Loss for this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source. This is a common form of matrix effect.[1] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering compounds. Techniques like Solid-Phase Extraction (SPE) are often more effective than simple protein precipitation or dilution.[2] 2. Improve Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. Adjusting the gradient or using a different column chemistry, such as HILIC for polar compounds like sugars, can be effective.[3] 3. Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components.[4] |
| Inconsistent Peak Areas and Poor Reproducibility | Variable Matrix Effects: The composition of the matrix may vary between samples, leading to inconsistent levels of ion suppression or enhancement. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C-L-Psicose) will co-elute and experience similar matrix effects as the analyte, allowing for reliable correction and improved reproducibility.[5] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples. This helps to compensate for consistent matrix effects. |
| Ion Enhancement (Signal Higher Than Expected) | Co-eluting Compounds Enhancing Ionization: Some matrix components can enhance the ionization efficiency of this compound. | 1. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion enhancement is occurring. This will help in modifying the LC method to avoid co-elution. 2. Enhanced Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove the compounds causing ion enhancement. |
| Poor Recovery of this compound During Sample Preparation | Suboptimal Extraction Protocol: The chosen sample preparation method may not be efficient for extracting a polar compound like this compound from the sample matrix. | 1. Method Optimization: Systematically optimize your extraction parameters (e.g., solvent choice, pH, mixing time). 2. Compare Extraction Techniques: Evaluate different sample preparation methods. For example, compare the recovery of this compound using Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE). |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy and precision of quantification.[1] Given that this compound is a polar carbohydrate, it is susceptible to interference from other polar endogenous components in complex matrices like salts, proteins, and other sugars.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method is the post-extraction spike comparison. This involves comparing the peak area of an this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative approach is the post-column infusion technique, where a constant flow of the this compound standard is introduced into the mass spectrometer after the analytical column. Dips or enhancements in the baseline signal when a blank matrix extract is injected reveal the retention times at which matrix components are causing interference.
Q3: What are the most effective strategies to minimize matrix effects for this compound?
A3: A multi-faceted approach is often the most effective:
-
Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible. Techniques like Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation for complex matrices.[2]
-
Chromatographic Separation: Improving the separation of this compound from matrix components is crucial. Utilizing a suitable column (e.g., HILIC for polar compounds) and optimizing the mobile phase gradient can significantly reduce co-elution.[3]
-
Stable Isotope Dilution: The use of a stable isotope-labeled internal standard for this compound (e.g., ¹³C-L-Psicose) is considered the gold standard for compensating for matrix effects. This is because the SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way.[5]
-
Matrix-Matched Calibration: When a SIL-IS is not available, preparing calibration standards in a blank matrix that mimics the study samples can help to compensate for consistent matrix effects.
Q4: Is a stable isotope-labeled internal standard for this compound commercially available?
A4: Yes, stable isotope-labeled this compound, such as L-[1-¹³C]psicose, is commercially available from suppliers like Omicron Biochemicals, Inc.
Q5: For a beverage sample, what would be a good starting point for sample preparation?
A5: For relatively clean matrices like sugar-free beverages, a simple "dilute and shoot" approach might be sufficient. This involves diluting the sample with the initial mobile phase and filtering it before injection. For more complex beverages containing high sugar content or other excipients, a Solid-Phase Extraction (SPE) cleanup would be recommended to remove potential interferences. A method for the determination of D-psicose in sugar-free beverages utilized a 20% acetonitrile (B52724) extraction followed by purification and enrichment using an HLB solid-phase extraction column, achieving a recovery rate of 91.5%-94.2%.[6]
Q6: What about analyzing this compound in a complex biological matrix like human plasma?
A6: For plasma samples, a more rigorous sample preparation is necessary to remove proteins and phospholipids, which are major sources of matrix effects. Protein precipitation is a common first step, but it may not be sufficient to remove all interferences.[2] Solid-Phase Extraction (SPE) is a more effective technique for cleaning up plasma samples before LC-MS/MS analysis.[2] The use of a stable isotope-labeled internal standard is highly recommended for plasma analysis to ensure the highest accuracy and precision.
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques for the analysis of various compounds in biological matrices. While specific data for this compound is limited in comparative studies, this table provides a general overview of the expected performance of each technique.
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Effect Removal | Advantages | Disadvantages |
| Dilute and Shoot | ~100% (no extraction loss) | Low | Fast, simple, inexpensive. | Only suitable for simple matrices; significant ion suppression can occur. |
| Protein Precipitation (PPT) | >80% for many compounds | Low to Moderate | Simple, fast, removes the bulk of proteins. | Does not effectively remove phospholipids, a major source of matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Variable (can be >80% with optimization) | Moderate to High | Good for nonpolar analytes, can provide clean extracts. | Can be labor-intensive, may use large volumes of organic solvents, emulsion formation can be an issue. |
| Solid-Phase Extraction (SPE) | >80% for many compounds | High | Highly effective at removing interferences, can be automated, provides cleaner extracts than PPT and LLE.[2] | More expensive than other methods, requires method development. |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spiking
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a specific matrix.
Methodology:
-
Prepare a Neat Standard Solution: Prepare a solution of this compound in the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Select a representative blank sample (confirmed to not contain this compound) and process it using your established sample preparation protocol (e.g., SPE or LLE).
-
Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the neat standard solution (e.g., 100 ng/mL).
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your LC-MS/MS method.
-
Calculate the Matrix Effect (%ME): %ME = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Standard Solution) * 100
-
A %ME value of 100% indicates no matrix effect.
-
A %ME value < 100% indicates ion suppression.
-
A %ME value > 100% indicates ion enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Beverage Matrix
Objective: To clean up a beverage sample for this compound analysis, removing sugars and other polar interferences.
Methodology:
-
Select SPE Cartridge: For a polar compound like this compound, a hydrophilic-lipophilic balanced (HLB) reversed-phase SPE cartridge is a good starting point.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute the beverage sample 1:1 with water. Load 1 mL of the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute this compound from the cartridge with 1 mL of 50:50 methanol:acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Evaluation: Assess the recovery and matrix effect of this protocol using the method described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Principle of stable isotope dilution analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Enzymatic Assays for L-Psicose Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic assays for the quantification of L-Psicose.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | Incorrect storage of enzyme or reagents. | Ensure enzymes and reagents are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles. |
| Inactive enzyme due to improper handling. | Keep enzymes on ice when not in use. Use fresh aliquots for each experiment. | |
| Sub-optimal assay conditions (pH, temperature). | Verify that the pH of the buffer and the incubation temperature are optimal for the specific enzyme being used (see tables below). | |
| Missing essential cofactors (e.g., Mn²⁺, Co²⁺). | Check the protocol to ensure the correct cofactor is included in the reaction mixture at the appropriate concentration. Some epimerases are metal-dependent.[1] | |
| Presence of inhibitors in the sample. | Heavy metal ions like Zn²⁺ and Cu²⁺ can inhibit enzyme activity.[1][2] Consider sample purification or the addition of a chelating agent like EDTA if metal contamination is suspected (note: EDTA will also chelate required cofactors, so use with caution and consider dialysis to reintroduce the specific required cofactor). | |
| High background signal or non-specific reactions | Contamination of reagents or samples. | Use high-purity water and reagents. Ensure samples are properly prepared and free of interfering substances. |
| Substrate instability. | Prepare substrate solutions fresh before each experiment. Some sugars can degrade or interconvert under certain pH and temperature conditions. | |
| Enzyme has broad substrate specificity. | If your sample contains other sugars that the enzyme can act upon (e.g., D-fructose, D-tagatose (B3328093), D-sorbose), this can lead to inaccurate quantification of this compound.[1][3] Consider sample cleanup steps or using a more specific enzyme if available. | |
| Inconsistent or non-reproducible results | Pipetting errors. | Calibrate pipettes regularly. Use appropriate pipette volumes to minimize errors. Prepare a master mix for multiple reactions to ensure consistency. |
| Incomplete mixing of reaction components. | Gently vortex or pipette to mix all components thoroughly before incubation. | |
| Fluctuation in incubation temperature. | Use a calibrated incubator or water bath with stable temperature control. | |
| Reagent degradation over time. | Prepare fresh reagents, especially buffers and substrate solutions. Check the expiration dates of all kit components. | |
| Assay signal is out of the linear range | This compound concentration in the sample is too high or too low. | Dilute samples with high concentrations to fall within the linear range of the assay. For samples with low concentrations, consider a concentration step, if possible without introducing inhibitors. |
| Incorrect standard curve preparation. | Prepare a fresh standard curve for each assay. Ensure accurate dilution of standards. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use for this compound quantification: D-Psicose 3-epimerase or D-Tagatose 3-epimerase?
A1: Both D-Psicose 3-epimerase (DPEase) and D-Tagatose 3-epimerase (DTEase) can be used for the enzymatic conversion of psicose. However, DPEase, particularly from sources like Agrobacterium tumefaciens, has been shown to have a higher catalytic efficiency (kcat/Km) for D-psicose compared to D-tagatose, making it a more specific and efficient choice for psicose quantification. DTEase often has broader substrate specificity. The choice may also depend on the specific assay kit and the potential for interfering sugars in your sample.
Q2: What are the optimal conditions for an this compound enzymatic assay?
A2: Optimal conditions can vary depending on the source of the enzyme. For D-Psicose 3-epimerase from Agrobacterium tumefaciens, maximal activity is typically observed at a pH of 8.0 and a temperature of 50°C. For D-Tagatose 3-epimerase from Pseudomonas cichorii, the optimal pH is between 7.0 and 9.0, with a temperature optimum around 60°C. It is crucial to consult the manufacturer's data sheet for the specific enzyme you are using.
Q3: Does the assay require any specific cofactors?
A3: Yes, many D-Psicose and D-Tagatose 3-epimerases are metalloenzymes. The activity of D-Psicose 3-epimerase from A. tumefaciens is significantly enhanced by the presence of Mn²⁺ or Co²⁺. Similarly, D-Tagatose 3-epimerase from Rhodobacter sphaeroides is enhanced by Mn²⁺. However, D-Tagatose 3-epimerase from P. cichorii does not require a cofactor for its activity. Always check the specific requirements of your enzyme.
Q4: How can I prepare my samples to minimize interference?
A4: Sample preparation is critical for accurate quantification. Depending on your sample matrix (e.g., food products, biological fluids), you may need to perform extraction and purification steps to remove interfering substances such as other sugars, proteins, and lipids. Methods like solid-phase extraction (SPE) or filtration can be employed. For complex matrices, a validation of your sample preparation method by spiking with a known amount of this compound is recommended.
Q5: What is the expected conversion rate of this compound in the assay?
A5: The enzymatic conversion of psicose to fructose (B13574) (or vice-versa) is a reversible reaction that reaches an equilibrium. For D-Psicose 3-epimerase from A. tumefaciens, the equilibrium ratio between D-psicose and D-fructose is approximately 32:68 at 30°C. This means that the reaction will not go to 100% completion. The assay should be designed to measure the initial reaction rate, which is proportional to the initial concentration of this compound.
Experimental Protocols
Protocol 1: this compound Quantification using D-Psicose 3-Epimerase
This protocol is based on the characterization of D-Psicose 3-epimerase from Agrobacterium tumefaciens.
Materials:
-
Purified D-Psicose 3-epimerase (DPEase)
-
This compound standard solutions
-
50 mM EPPS buffer (pH 8.0)
-
1 mM MnCl₂ solution
-
Samples containing this compound
-
Microplate reader or spectrophotometer
-
Coupled enzyme system for fructose detection (e.g., hexokinase and glucose-6-phosphate dehydrogenase with ATP and NADP⁺)
Procedure:
-
Enzyme Preparation: If required, incubate the DPEase with 1 mM MnCl₂ at 20°C for 4 hours, followed by dialysis against 50 mM EPPS buffer (pH 8.0) to remove unbound metal ions.
-
Reaction Setup: In a microplate well or cuvette, prepare a reaction mixture containing:
-
50 µL of 50 mM EPPS buffer (pH 8.0)
-
10 µL of 1 mM MnCl₂
-
20 µL of sample or this compound standard
-
Components of the coupled enzyme system for fructose detection.
-
-
Initiate Reaction: Add 20 µL of DPEase solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 50°C for a predetermined time (e.g., 10-30 minutes) where the reaction is in the linear range.
-
Measurement: Measure the change in absorbance (e.g., at 340 nm for NADPH formation in the coupled assay) over time.
-
Quantification: Calculate the concentration of this compound in the samples by comparing the reaction rates to a standard curve prepared with known concentrations of this compound.
Data Presentation
Table 1: Optimal Conditions for D-Psicose 3-Epimerase from Agrobacterium tumefaciens
| Parameter | Optimal Condition | Reference |
| pH | 8.0 | |
| Temperature | 50°C | |
| Cofactor | Mn²⁺ or Co²⁺ (1 mM) |
Table 2: Kinetic Parameters of D-Psicose 3-Epimerase for Various Substrates
| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |
| D-Psicose | 17.5 | 2381 | 136 |
| D-Fructose | 87.0 | 1299 | 14.9 |
| D-Tagatose | 111 | 270 | 2.43 |
| Data from D-Psicose 3-epimerase from A. tumefaciens. |
Table 3: Comparison of Enzymes for Psicose Quantification
| Enzyme | Source Organism | Optimal pH | Optimal Temp. (°C) | Cofactor Requirement | Key Characteristics |
| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ or Co²⁺ | High specificity for D-Psicose. |
| D-Tagatose 3-Epimerase | Pseudomonas cichorii | 7.0 - 9.0 | 60 | None | Broader substrate specificity. |
| D-Tagatose 3-Epimerase | Rhodobacter sphaeroides | 9.0 | 40 | Mn²⁺ | Highest activity with D-fructose. |
| D-Tagatose 3-Epimerase | Caballeronia fortuita | 7.5 | 65 | Co²⁺ | High thermostability. |
Visualizations
Caption: Enzymatic conversion of this compound to L-Fructose.
Caption: General workflow for enzymatic this compound quantification.
References
- 1. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Characterization of a d-tagatose 3-epimerase from Caballeronia fortuita and its application in rare sugar production - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Psicose Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Psicose (also known as D-Allulose) in aqueous solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound solution is turning yellow or brown over time. What is happening and how can I prevent it?
Answer:
The discoloration of your this compound solution is likely due to non-enzymatic browning reactions, primarily the Maillard reaction or caramelization.
-
Maillard Reaction: This is a chemical reaction between the carbonyl group of this compound (a reducing sugar) and amino groups present in your solution (e.g., from amino acids, peptides, or proteins in your buffer or media).[1][2][3] This reaction is accelerated by:
-
Elevated Temperatures: Heating the solution significantly increases the rate of the Maillard reaction.[3]
-
Alkaline pH: A higher pH (alkaline conditions) promotes the reaction.[1][3]
-
Presence of Amino Acids: The type and concentration of amino acids can influence the rate and intensity of browning. Basic and non-polar amino acids tend to produce more color.[3]
-
-
Caramelization: At high temperatures, this compound can caramelize even in the absence of amino acids, leading to browning and a change in flavor.[4][5]
Prevention Strategies:
-
Temperature Control: Store this compound solutions at refrigerated temperatures (2-8°C) and avoid prolonged exposure to high temperatures during your experiments.
-
pH Management: Maintain a neutral or slightly acidic pH (below 7) if your experimental conditions allow.[4][5]
-
Buffer Selection: If possible, use buffers that do not contain primary or secondary amino groups. Phosphate (B84403) buffers are a common choice.
-
Use of Inhibitors: In some applications, anti-browning agents like ascorbic acid (vitamin C) or citric acid can be used to slow down the browning process.[6][7][8] These agents work by lowering the pH or acting as antioxidants.[7]
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause?
Answer:
Unexpected peaks in your HPLC chromatogram can arise from several sources. Here's a systematic way to troubleshoot this issue:
-
Degradation Products: this compound may have degraded due to the reasons mentioned in Issue 1. These degradation products will appear as separate peaks. Review your sample preparation and storage conditions.
-
Isomerization: this compound can undergo epimerization to form other sugars, such as L-Allose, which will have a different retention time.
-
Contamination:
-
Sample Preparation: Ensure all glassware is scrupulously clean. Contaminants from previous experiments can leach into your sample.
-
Reagents: Use high-purity water and solvents for your mobile phase and sample diluent. Impurities in your reagents can appear as peaks.
-
System Contamination: The HPLC system itself (injector, tubing, column) might be contaminated. Flush the system thoroughly with a strong solvent.[9][10][11]
-
-
Mobile Phase Issues:
-
Instability: If your mobile phase is not stable, its composition can change over time, leading to baseline drift and ghost peaks.
-
Contamination: Ensure your mobile phase reservoirs are clean and covered to prevent absorption of airborne contaminants.
-
-
Column Issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak splitting or tailing, which might be misinterpreted as multiple peaks.[12]
-
Column Degradation: The stationary phase of the column can degrade over time, especially with aggressive mobile phases or improper storage. This can lead to poor peak shape and spurious peaks.
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound instability in aqueous solutions?
A1: The primary factors are elevated temperature, high pH (alkaline conditions), and the presence of amino acids, which can lead to the Maillard reaction.[1][3][4][5] High concentrations of this compound and prolonged heating times also contribute to its degradation.[4][5]
Q2: At what pH is this compound most stable?
A2: this compound is most stable in neutral to slightly acidic conditions (pH below 7).[4][5] As the pH becomes more alkaline, the rate of degradation and browning increases significantly.[4][5]
Q3: Can metal ions affect the stability of this compound?
A3: While the primary drivers of instability are temperature and pH, some metal ions can catalyze sugar degradation pathways.[13][14] It is advisable to use purified water and high-purity reagents to minimize the presence of catalytic metal ions.
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathways are the Maillard reaction (in the presence of amino groups), caramelization (at high temperatures), and epimerization/isomerization to other sugars.
Data Presentation
Table 1: Effect of Temperature on D-Psicose Degradation in Aqueous Solution (pH 6.5)
| Heating Time (hours) | Residual D-Psicose at 60°C (%) | Residual D-Psicose at 80°C (%) | Residual D-Psicose at 100°C (%) |
| 0 | 100 | 100 | 100 |
| 4 | ~100 | ~98 | ~95 |
| 8 | ~100 | ~96 | ~91 |
| 12 | ~100 | ~94 | ~88 |
| 24 | ~99 | ~90 | ~84 |
| Data adapted from Oshima et al. (2014).[5] |
Table 2: Effect of pH on D-Psicose Degradation in Aqueous Solution at 100°C
| Heating Time (hours) | Residual D-Psicose at pH 4.0 (%) | Residual D-Psicose at pH 6.5 (%) | Residual D-Psicose at pH 9.0 (%) | Residual D-Psicose at pH 11.0 (%) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | ~99 | ~95 | ~80 | ~65 |
| 8 | ~98 | ~91 | ~75 | ~60 |
| 12 | ~97 | ~88 | ~73 | ~60 |
| 24 | ~96 | ~84 | ~70 | ~60 |
| Data adapted from Oshima et al. (2014).[5] |
Table 3: Maillard Browning of D-Psicose with Glycine (0.1 M each) at Different Temperatures (Absorbance at 420 nm)
| Heating Time (hours) | Browning at 70°C | Browning at 80°C | Browning at 90°C | Browning at 100°C |
| 1 | ~0.01 | ~0.02 | ~0.05 | ~0.12 |
| 2 | ~0.02 | ~0.04 | ~0.10 | ~0.25 |
| 3 | ~0.03 | ~0.06 | ~0.15 | ~0.38 |
| 4 | ~0.04 | ~0.08 | ~0.20 | ~0.50 |
| 5 | ~0.05 | ~0.10 | ~0.25 | ~0.62 |
| Data adapted from Baek et al. (2008). |
Experimental Protocols
Protocol 1: General Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various conditions.
Objective: To determine the degradation rate of this compound as a function of temperature and pH.
Materials:
-
This compound powder (high purity)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate for neutral)
-
pH meter
-
Incubators or water baths set to desired temperatures
-
Autosampler vials
-
HPLC or Capillary Electrophoresis (CE) system
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 100 mg/mL) in high-purity water.
-
Working Solution Preparation: Dilute the stock solution with the appropriate buffer to achieve the final desired concentration and pH. Prepare separate solutions for each condition to be tested (e.g., pH 4, 7, 9).
-
Initial Sample (T=0): Immediately take an aliquot of each working solution, dilute if necessary for analysis, and analyze using a validated HPLC or CE method to determine the initial concentration.
-
Incubation: Aliquot the remaining working solutions into sealed vials and place them in incubators or water baths at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove a vial from each condition.
-
Sample Analysis: Allow the sample to cool to room temperature. Dilute as necessary and analyze using the same HPLC or CE method as the initial sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. Plot the percentage of this compound remaining versus time for each condition.
References
- 1. Characteristics and antioxidant activity of Maillard reaction products from psicose-lysine and fructose-lysine model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Decrease in the d-Psicose Content of Processed Foods Fortified with a Rare Sugar [jstage.jst.go.jp]
- 6. Optimisation of Physical and Chemical Treatments to Control Browning Development and Enzymatic Activity on Fresh-cut Apple Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. Effects of Metal Ions on Stability and Activity of Hyperthermophilic Pyrolysin and Further Stabilization of This Enzyme by Modification of a Ca2+-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of metal ions and chelating agents on in vitro stability of glucocorticoid receptors in brain cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing the interference of L-Psicose in standard biochemical assays
Welcome to the technical support center for addressing the interference of L-Psicose (also known as L-Allulose) in standard biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues related to the presence of this rare sugar in experimental samples.
Frequently Asked Questions (FAQs)
Protein Quantification Assays
Q1: My protein concentrations are inaccurate when using the BCA assay on samples containing this compound. Why is this happening and how can I fix it?
A1: this compound, being a reducing sugar, interferes with the Bicinchoninic Acid (BCA) protein assay.[1] The assay's principle involves the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the detection of Cu¹⁺ with BCA. Reducing sugars like this compound can also reduce Cu²⁺ to Cu¹⁺, leading to an overestimation of protein concentration.[1][2] This interference can produce a colorimetric response similar to that of protein, resulting in falsely elevated absorbance readings.[2]
Troubleshooting Steps:
-
Dilute the Sample: If your protein concentration is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.[3]
-
Use a Compatible Assay: The Bradford protein assay is generally less susceptible to interference from reducing sugars. Consider this as an alternative method.
-
Protein Precipitation: Use a protein precipitation protocol (e.g., with trichloroacetic acid (TCA) or acetone) to separate the protein from the this compound-containing supernatant. The protein pellet can then be resolubilized in a compatible buffer for quantification.
-
Create a Specific Standard Curve: Prepare your protein standards (e.g., BSA) in the same buffer and this compound concentration as your samples. This will help to correct for the background signal from this compound.
Q2: I'm observing interference in my Bradford assay when this compound is present. I thought this assay was not susceptible to sugar interference. What's going on?
A2: While the Bradford assay is less prone to interference from reducing sugars compared to the BCA assay, high concentrations of any sugar can still cause issues. The interference in the Bradford assay is often due to non-specific interactions that can affect the binding of the Coomassie dye to proteins or alter the dye's equilibrium, leading to inaccurate readings. Polysaccharides and disaccharides have been shown to mimic proteins in this assay, and while monosaccharides like this compound may not produce a signal on their own, they can significantly interfere when mixed with proteins.
Troubleshooting Steps:
-
Precipitate the Protein: As with the BCA assay, precipitating the protein is an effective way to remove interfering substances like this compound.
-
Dialysis: For larger sample volumes, dialysis can be used to remove small molecules like this compound while retaining the protein.
-
Buffer Matching: Ensure your blank and standards are prepared in the identical buffer, including the same concentration of this compound, as your unknown samples.
-
Modified Bradford Assay: A modified Bradford assay that measures the ratio of absorbances at 595 nm and 450 nm can help to linearize the results and may reduce interference.
Enzyme and Cell-Based Assays
Q3: I am seeing unexpected results in my glucose oxidase-based glucose assay when my samples contain this compound. Is this expected?
A3: Yes, this is expected. This compound can act as a weak inhibitor of enzymes like α-glucosidase. While the primary interference in glucose oxidase assays is from other reducing agents that can react with the detection reagents, the structural similarity of this compound to glucose and fructose (B13574) might lead to competitive or non-competitive inhibition of the glucose oxidase enzyme itself, resulting in an underestimation of the true glucose concentration.
Troubleshooting Steps:
-
Enzyme Specificity Check: Run a control with this compound alone (at the same concentration as in your samples) to see if it generates a signal or inhibits the assay's baseline activity.
-
Alternative Glucose Assay: Consider using a glucose assay based on a different enzymatic reaction or a non-enzymatic method if the interference is significant.
-
Sample Purification: If feasible, use a purification method like chromatography to separate glucose from this compound before the assay.
Q4: Can this compound affect the results of my cell-based assays, such as cell viability or metabolic assays?
A4: Yes, this compound can have biological effects that may interfere with cell-based assays. Although it is poorly metabolized, it can influence cellular processes. For instance, this compound has been shown to affect glucose and lipid metabolism and can be phosphorylated by hexokinase, which could interfere with glycolysis. These effects could alter cell proliferation, viability, or metabolic readouts, confounding the interpretation of your results.
Troubleshooting Steps:
-
Vehicle Controls: Always include a vehicle control containing the same concentration of this compound that is present in your experimental samples. This will help you to differentiate the effects of your treatment from the effects of this compound.
-
Dose-Response Curve: Perform a dose-response curve with this compound alone to understand its baseline effect on your cell line and specific assay.
-
Metabolic Profiling: If significant metabolic interference is suspected, consider more targeted metabolic assays to pinpoint the specific pathways being affected by this compound.
Troubleshooting Guides
Guide 1: Correcting for this compound in Protein Assays
This guide provides a workflow for identifying and mitigating this compound interference in common protein assays.
Data on this compound Interference
The following table summarizes the potential effect of this compound on standard biochemical assays. Note that the degree of interference is concentration-dependent.
| Assay Type | Interfering Substance | Potential Effect | Mitigation Strategy |
| BCA Protein Assay | This compound (Reducing Sugar) | False Positive (Overestimation of protein) | Dilution, Protein Precipitation, Matched Standards, Use Bradford Assay |
| Bradford Protein Assay | High concentrations of this compound | Variable (Can be over- or under-estimation) | Protein Precipitation, Dialysis, Matched Standards |
| Glucose Oxidase Assay | This compound | False Negative (Underestimation of glucose) | Specific Controls, Alternative Assay Methods |
| Cell-Based Metabolic Assays | This compound | Biological Effect (Altered cell metabolism) | This compound Vehicle Controls, Dose-Response Analysis |
Experimental Protocols
Protocol 1: Acetone (B3395972) Precipitation of Protein Samples
This protocol is effective for removing interfering substances like this compound from protein samples before quantification.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Buffer compatible with the downstream assay
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add 4 volumes (e.g., 400 µL) of ice-cold acetone to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C. A white protein pellet should be visible.
-
Carefully decant the supernatant, which contains the this compound and other interfering substances.
-
(Optional Wash) Add 500 µL of ice-cold acetone to the pellet to wash away residual contaminants. Centrifuge again at 15,000 x g for 5 minutes at 4°C and decant the supernatant.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the protein difficult to resolubilize.
-
Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your downstream assay (e.g., PBS for a Bradford assay).
Protocol 2: Creating this compound-Matched Standards for Protein Assays
This protocol describes how to prepare a standard curve that accounts for the background interference from this compound.
Materials:
-
Protein standard stock solution (e.g., 2 mg/mL BSA)
-
Assay-compatible buffer
-
This compound stock solution
Procedure:
-
Prepare a "master mix" of your buffer that contains this compound at the exact same concentration as your experimental samples.
-
Use this this compound-containing master mix to prepare all serial dilutions of your protein standard (e.g., BSA).
-
Also, use this master mix as the "blank" for your assay.
-
Perform the protein assay (BCA or Bradford) according to the manufacturer's instructions, using your this compound-matched standards.
-
When calculating the protein concentration of your unknown samples, subtract the absorbance value of the this compound-containing blank and determine the concentration based on the this compound-matched standard curve.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship of how a reducing sugar like this compound interferes with the BCA protein assay mechanism.
References
strategies to enhance the efficiency of L-Psicose fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the efficiency of L-Psicose (also known as D-Allulose) fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound production?
A1: this compound is primarily produced through two biological methods:
-
Enzymatic Conversion: This method utilizes enzymes, specifically D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase), to convert D-fructose into this compound.[1][2][3] The enzymes can be used in a free or immobilized form.[4][5]
-
Microbial Fermentation: This involves using genetically engineered microorganisms, such as Escherichia coli or Bacillus subtilis, to produce this compound from a carbon source like glucose or fructose. This approach often involves engineering the microbe's metabolic pathways to channel flux towards this compound synthesis.
Q2: My this compound yield is lower than expected. What are the common causes?
A2: Low yield is a frequent challenge. The potential causes depend on your production method:
-
For Enzymatic Conversion:
-
Enzyme Instability: D-psicose 3-epimerases can have poor thermostability, leading to a short half-life and reduced efficiency, especially at industrial temperatures.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentration can significantly impact enzyme activity.
-
Product Inhibition: The accumulation of this compound can sometimes inhibit the enzyme's activity.
-
Equilibrium Limitation: The conversion of D-fructose to this compound is a reversible reaction that reaches an equilibrium, often limiting the conversion rate to around 30-40%.
-
-
For Microbial Fermentation:
-
Inefficient Metabolic Pathway: The engineered metabolic pathway may have bottlenecks, or competing pathways might be drawing carbon away from this compound production.
-
Suboptimal Fermentation Conditions: Non-ideal pH, temperature, aeration, or nutrient composition in the fermentation media can hinder microbial growth and product formation.
-
Product Toxicity/Inhibition: High concentrations of this compound or byproducts may be toxic to the microorganisms, inhibiting their growth and productivity.
-
Contamination: The presence of competing microorganisms can reduce the yield of the desired product.
-
Q3: How can I improve the thermostability of my D-psicose 3-epimerase (DPEase)?
A3: Enhancing the thermostability of DPEase is crucial for industrial applications. Key strategies include:
-
Enzyme Engineering:
-
Site-Directed Mutagenesis: Introducing specific mutations, such as creating new disulfide bridges, can improve the enzyme's thermal stability. For example, a double-site variant (I33L/S213C) of D-psicose-3-epimerase from Agrobacterium tumefaciens showed a significant increase in optimal temperature and half-life.
-
Random Mutagenesis: Creating random mutations and screening for more stable variants can also be effective.
-
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse. Immobilization can be achieved through methods like covalent binding to amino-epoxide supports or entrapment in calcium alginate beads.
Q4: What are the optimal conditions for this compound fermentation?
A4: The optimal conditions vary depending on the microorganism and the specific enzyme used. However, general guidelines can be followed:
-
pH: The optimal pH for DPEase activity is typically in the range of 7.0 to 9.0. For instance, a two-step pH regulation strategy (pH 7.0 for 24h, then increasing to 7.5) significantly improved DPEase production in Bacillus subtilis.
-
Temperature: The optimal temperature for DPEase enzymes generally falls between 40°C and 70°C. For example, the optimal temperature for DPEase from Agrobacterium tumefaciens was found to be 55°C.
-
Cofactors: Many DPEases require a metal ion cofactor for optimal activity, most commonly Mn²⁺ or Co²⁺.
-
Media Composition: The fermentation medium should be optimized for carbon source (e.g., D-xylose, glucose), nitrogen source (e.g., peptone, yeast extract), and essential minerals.
Troubleshooting Guides
Issue 1: Low Conversion Rate in Enzymatic Production
| Symptom | Possible Cause | Troubleshooting Step |
| Initial conversion is good but plateaus quickly at a low level. | Equilibrium limitation. | Add borate (B1201080) to the reaction mixture. Borate forms a complex with this compound, shifting the equilibrium towards product formation and potentially doubling the conversion yield. |
| Enzyme activity decreases rapidly over time. | Poor enzyme thermostability. | 1. Enzyme Engineering: Use site-directed or random mutagenesis to create more thermostable enzyme variants. 2. Immobilization: Immobilize the enzyme on a suitable support to enhance its stability and reusability. |
| Low enzyme activity from the start. | Suboptimal reaction conditions. | 1. Optimize pH and Temperature: Perform experiments to determine the optimal pH (typically 7.0-9.0) and temperature (40-70°C) for your specific enzyme. 2. Check Cofactor Requirements: Ensure the presence of necessary metal ion cofactors like Mn²⁺ or Co²⁺ in the reaction buffer. |
Issue 2: Poor Yield in Microbial Fermentation
| Symptom | Possible Cause | Troubleshooting Step |
| Low final this compound titer despite substrate consumption. | Inefficient metabolic pathway or competing pathways. | 1. Metabolic Engineering: Overexpress key enzymes in the this compound biosynthesis pathway and delete genes for competing pathways (e.g., glycolysis). 2. Dynamic Regulation: Implement dynamic gene regulation (e.g., using CRISPRi) to balance cell growth and product formation. |
| Poor cell growth and low productivity. | Suboptimal fermentation conditions or media composition. | 1. Optimize Fermentation Parameters: Systematically optimize pH, temperature, and agitation rate using methods like response surface methodology. 2. Optimize Media: Screen for the best carbon and nitrogen sources and their optimal concentrations. |
| Fermentation stops prematurely. | Product inhibition or toxicity. | 1. Strain Engineering: Engineer the production strain for higher tolerance to this compound. 2. Fed-batch or Continuous Fermentation: Implement a feeding strategy to maintain the product concentration below the inhibitory level. |
| Inconsistent results between batches. | Contamination with other microorganisms. | 1. Sterilization: Ensure all media and equipment are properly sterilized. 2. Process Conditions: Adjust process conditions (e.g., by adding NaCl and ethanol) to inhibit the growth of common contaminants like lactic acid and acetic acid bacteria. |
Quantitative Data Summary
Table 1: Comparison of Engineered D-Psicose 3-Epimerase (DPEase) Thermostability
| Enzyme Variant (from A. tumefaciens) | Optimal Temperature (°C) | Half-life at 50°C (fold increase) | Melting Temperature (°C) |
| Wild-Type | 42.5 | 1 | 52.4 |
| S213C | 45 | 3.3 | 55.5 |
| I33L | 47.5 | 7.2 | 56.7 |
| I33L S213C | 50 | 29.9 | 60 |
| Data sourced from |
Table 2: Effect of Borate on D-Fructose to this compound Conversion
| Molar Ratio (Borate:Fructose) | Conversion Yield (%) |
| 0 | ~32 |
| 0.2 | ~45 |
| 0.4 | ~58 |
| 0.6 | 64 |
| 0.8 | ~55 |
| 1.0 | ~48 |
| Data sourced from |
Table 3: this compound Production in Engineered E. coli
| Strain Modification | Titer (g/L) | Productivity (g/L/h) | Yield (%) |
| Engineered Strain | 15.3 | 2.0 | 62 |
| Data sourced from |
Experimental Protocols
Protocol 1: D-Psicose 3-Epimerase (DPEase) Activity Assay
-
Enzyme Preparation: Incubate the enzyme with 1 mM Mn²⁺ at 20°C for 4 hours, followed by dialysis against 50 mM EPPS buffer (pH 8.0) at 4°C for 16 hours to remove unbound Mn²⁺.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM EPPS buffer (pH 8.0), 20 mM D-fructose, and the enzyme solution.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 50°C) for a specific time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding HCl to a final concentration of 200 mM.
-
Quantification: Analyze the concentration of this compound produced using High-Performance Liquid Chromatography (HPLC).
-
Activity Calculation: One unit of DPEase activity is defined as the amount of enzyme required to produce 1 µmol of this compound per minute under the specified conditions.
Protocol 2: Screening for Thermostable DPEase Variants
-
Cultivation: Grow E. coli mutants expressing DPEase variants in a 96-well plate with Luria-Bertani (LB) medium containing a suitable antibiotic (e.g., 50 µg/ml ampicillin) at 37°C with shaking.
-
Induction: Inoculate a fresh 96-well plate with the cultures and add an inducer (e.g., 0.1 mM IPTG) to induce enzyme expression. Incubate at 37°C with shaking.
-
Heat Treatment: Heat the cultured mutants at a challenging temperature (e.g., 60°C) for a specific duration (e.g., 5 minutes).
-
Activity Assay: After heat treatment, perform a DPEase activity assay on the remaining active mutants to identify the most thermostable variants.
Protocol 3: Optimization of Fermentation Conditions using Single-Factor Experiments
-
Establish Baseline: Start with a standard set of fermentation conditions (e.g., specific medium, 30°C, pH 7.0, 180 rpm).
-
Vary One Factor at a Time:
-
Temperature: Test a range of temperatures (e.g., 24°C, 26°C, 28°C, 30°C, 32°C) while keeping all other factors constant.
-
pH: Evaluate a range of initial pH values (e.g., 5.0, 5.5, 6.0, 6.5, 7.0, 7.5) while keeping other parameters at their optimum.
-
Agitation Speed: Assess different agitation rates (e.g., 120, 150, 180, 210 rpm) to determine the effect on aeration and mixing.
-
Media Components: Vary the concentration of the carbon source, nitrogen source, and key minerals one at a time.
-
-
Analyze Results: Measure the this compound yield for each condition to identify the optimal level for each factor.
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: Engineered metabolic pathway for this compound production in E. coli.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Biosensor-based enzyme engineering approach applied to psicose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 5. mdpi.com [mdpi.com]
refining purification methods to remove L-Psicose isomers
Technical Support Center: L-Psicose Purification
Welcome to the technical support center for refining this compound purification methods. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in isolating this compound and removing its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers I might encounter when synthesizing or isolating this compound?
When producing this compound, particularly through enzymatic epimerization, you are likely to encounter its C-3 epimer, L-Fructose. Depending on the starting material and the specificity of the enzymes used, other hexose (B10828440) isomers such as L-Sorbose, L-Tagatose, or L-Allose could also be present in the mixture. The primary challenge is often the separation of this compound from the unreacted substrate (e.g., L-Fructose).
Q2: Which analytical techniques are best for identifying and quantifying this compound and its isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing sugar isomers. Specific columns and conditions are required for optimal separation:
-
Column: Amine-based (NH2) or specialized carbohydrate columns are frequently used. For more challenging separations, ion-exchange chromatography with a calcium (Ca2+) form cation exchange resin can be effective.
-
Detector: A Refractive Index Detector (RID) is standard for carbohydrate analysis as sugars lack a strong UV chromophore.
-
Mobile Phase: Typically, a mixture of acetonitrile (B52724) and water is used for NH2 columns.
Q3: How does adding borate (B1201080) to my enzymatic reaction improve this compound yield and subsequent purification?
Adding borate can significantly shift the reaction equilibrium of enzymatic epimerization towards psicose. Borate forms a complex with psicose (specifically, α-D-psicofuranose), effectively removing it from the reaction equilibrium.[1] This drives the conversion of more fructose (B13574) (or another substrate) into psicose. As a result, the final concentration of psicose is higher, which can simplify the downstream purification process by reducing the relative amount of starting material that needs to be removed.[1]
Troubleshooting Guide: Isomer Separation
Issue 1: Poor resolution or co-elution of isomers in HPLC analysis.
Poor peak resolution is a common issue when separating structurally similar sugar isomers.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the ratio of acetonitrile to water. A lower acetonitrile percentage generally increases retention time and can improve the separation of polar compounds like sugars.
-
Adjust Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase, often leading to better resolution, though it will lengthen the run time.
-
Check Column Temperature: Temperature can significantly impact selectivity.[2] Experiment with a column heater, testing temperatures in 5°C increments (e.g., from 30°C to 45°C) to find the optimal resolution point.[2]
-
Verify Column Integrity: An old or contaminated column can lead to broad or tailing peaks.[2] If performance degrades, consider flushing the column according to the manufacturer's instructions or replacing it.
-
Issue 2: Low yield after crystallization.
Crystallization is a powerful purification technique for sugars, but achieving a high yield can be difficult.
-
Troubleshooting Steps:
-
Increase Initial Purity: Crystallization is most effective on solutions that are already of high purity (>85%). Consider adding a preliminary purification step, such as column chromatography, to remove the bulk of impurities before attempting crystallization.
-
Optimize Solvent/Anti-Solvent Ratio: For ethanol (B145695) crystallization, the ratio of the aqueous sugar solution to ethanol is critical. Too much ethanol can cause rapid precipitation of amorphous solid instead of crystals, trapping impurities. Test different ratios empirically.
-
Control Cooling Rate: Slow, controlled cooling is essential for growing large, pure crystals. Rapid cooling often leads to the formation of small crystals or amorphous precipitate with lower purity.
-
Concentration of the Syrup: The initial concentration of the sugar solution is crucial. Solutions are often concentrated to 70% (w/w) before crystallization is induced.
-
Issue 3: Inefficient separation using Simulated Moving Bed (SMB) chromatography.
SMB is a high-efficiency technique for large-scale separation but requires careful optimization.
-
Troubleshooting Steps:
-
Verify Resin Selection: The choice of adsorbent is critical. Cation exchange resins in the calcium form (Ca2+) are commonly used for separating fructose and psicose.
-
Optimize Flow Rates: The flow rates of the eluent, feed, extract, and raffinate streams must be precisely balanced. Small deviations can lead to a significant loss of purity.
-
Check Feed Concentration: The concentration of the sugar solution fed into the SMB system should be controlled, as specified in established protocols (e.g., 40% or higher).
-
Temperature Control: Maintain a consistent temperature throughout the system, as temperature affects both viscosity and the adsorption/desorption kinetics.
-
Data on Purification Methods
The following table summarizes and compares common methods for separating psicose from its isomers. The data is illustrative, compiled from various studies on psicose and its epimers.
| Purification Method | Principle | Typical Purity | Typical Yield | Throughput | Key Considerations |
| Ethanol Crystallization | Differential solubility of isomers in an ethanol/water mixture. | >99% (with high initial purity) | 70-90% (of theoretical max) | Low to Medium | Requires a highly concentrated and relatively pure starting mixture (>85%). |
| Column Chromatography | Differential adsorption of isomers to a stationary phase. | 90-98% | 60-85% | Low to Medium | Good for lab-scale purification; solvent consumption can be high. |
| Simulated Moving Bed (SMB) | A continuous chromatographic process that simulates a counter-current moving adsorbent bed. | >95% | High (>90%) | High | Requires significant capital investment and complex process optimization; ideal for industrial scale. |
| Enzymatic Removal | Use of an enzyme to selectively convert the contaminating isomer into another compound. | >98% | N/A (removes impurity) | Medium | Highly specific, but requires finding a suitable enzyme and subsequent removal of the new byproduct. |
Experimental Protocols
Protocol 1: Ethanol Crystallization for this compound Purification
This protocol describes a general method for purifying this compound from a concentrated mixture containing other isomers, such as L-Fructose.
-
Objective: To obtain high-purity this compound crystals from a mixed-sugar syrup.
-
Methodology:
-
Preparation: Start with a sugar solution that has been purified by a preliminary method (e.g., column chromatography) to achieve a purity of at least 85% this compound.
-
Concentration: Concentrate the aqueous solution of this compound under vacuum using a rotary evaporator. The target concentration is typically 70-80% (w/w) solids.
-
Initiation of Crystallization: Transfer the highly viscous syrup to a crystallization vessel. Slowly add absolute ethanol (or 95% ethanol) with gentle stirring. The ratio of syrup to ethanol will need to be optimized, but a starting point is often 1:3 (v/v).
-
Crystal Growth: Cover the vessel and allow it to stand at a cool temperature (e.g., 4°C) without agitation. Crystal formation may take several hours to days. Slow cooling can promote the growth of larger, purer crystals.
-
Harvesting: Collect the crystals by filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with cold ethanol to remove residual syrup.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Protocol 2: General Workflow for SMB Purification
This protocol outlines the conceptual workflow for separating this compound from a binary mixture using an SMB system.
-
Objective: To continuously separate a feed stream into a product-rich stream (extract) and an impurity-rich stream (raffinate).
-
Methodology:
-
System Setup: A series of columns packed with a suitable adsorbent (e.g., Ca2+ form cation exchange resin) are connected in a loop. Inlet (feed, eluent) and outlet (extract, raffinate) ports are positioned between the columns.
-
Parameter Definition:
-
Zone I: Adsorbent regeneration (between raffinate and eluent ports).
-
Zone II: Desorption of the less-retained component (extract; this compound).
-
Zone III: Adsorption of the more-retained component (raffinate; L-Fructose).
-
Zone IV: Eluent enrichment (between extract and feed ports).
-
-
Operation:
-
The feed mixture (e.g., this compound and L-Fructose) and the eluent (water) are continuously fed into the system at specific points.
-
The extract (enriched in the less strongly adsorbed this compound) and the raffinate (enriched in the more strongly adsorbed L-Fructose) are continuously withdrawn.
-
At set time intervals, the positions of all inlet and outlet ports are shifted one column forward in the direction of the fluid flow, simulating the counter-current movement of the solid adsorbent.
-
-
Collection & Analysis: The extract and raffinate fractions are collected continuously. The purity of each stream is monitored by HPLC to ensure the system is operating at the optimal steady state.
-
References
Technical Support Center: Troubleshooting Poor Cell Growth in L-Psicose Supplemented Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when supplementing cell culture media with L-Psicose.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after supplementing our standard medium with this compound. What could be the cause?
A1: A decrease in cell viability could be due to several factors. Firstly, ensure the this compound concentration is optimized for your specific cell line, as high concentrations may have cytotoxic effects. It is recommended to perform a dose-response experiment to determine the optimal concentration. Secondly, consider the possibility of increased oxidative stress. One study has shown that while D-Psicose (an isomer of this compound) alone did not show cytotoxicity on C2C12 myogenic cells, it induced toxic effects in the presence of an oxidative stressor (H2O2).[1][2] Lastly, ensure the purity of the this compound, as contaminants could be responsible for the observed cytotoxicity.
Q2: Our cells are proliferating slower than expected in this compound supplemented media compared to our standard glucose-containing media. Is this normal?
A2: Slower proliferation could be an expected outcome depending on the cell line and its metabolic adaptability. Glucose is the primary and most readily metabolized energy source for most mammalian cells.[3] this compound, a rare sugar, may not be as efficiently metabolized by all cell lines, leading to a reduced proliferation rate. We recommend comparing the proliferation rate in this compound supplemented media to a negative control (basal media without any sugar) and a positive control (media with standard glucose concentration) to better understand the metabolic impact of this compound on your cells.
Q3: Can this compound be used as a direct replacement for glucose in our cell culture medium?
A3: It is not recommended to directly replace glucose with this compound without thorough optimization. Most cell culture media are formulated with glucose as the primary carbohydrate source.[3] While some cells may adapt to utilize this compound, many are highly dependent on glucose for energy and biosynthesis. A better approach is to supplement the existing media with this compound to study its specific effects or to gradually adapt the cells to lower glucose and higher this compound concentrations.
Q4: We are observing changes in cell morphology after adding this compound to our culture. What could be the reason?
A4: Changes in cell morphology can be indicative of cellular stress, altered metabolism, or differentiation. This compound has been shown to influence signaling pathways, such as the p38-MAPK pathway.[4] Alterations in signaling can lead to changes in the cytoskeleton and cell shape. It is advisable to document these morphological changes and correlate them with viability and proliferation data. Immunofluorescence staining for key cytoskeletal proteins may also provide insights.
Q5: Are there any known cell-line-specific effects of this compound?
A5: Research on the effects of this compound across a wide range of cell lines is still emerging. Existing studies have primarily focused on specific cell types. For instance, in human umbilical vein endothelial cells (HUVECs), D-Psicose has been shown to inhibit high-glucose-induced expression of monocyte chemoattractant protein-1 (MCP-1).[4] In C2C12 myoblasts, D-Psicose alone was not found to be toxic.[1] Given the metabolic diversity among different cell lines, it is crucial to empirically determine the effects of this compound on your specific cell line of interest.
Troubleshooting Guide for Poor Cell Growth
This guide provides a structured approach to identifying and resolving common issues related to poor cell growth in this compound supplemented media.
| Observed Problem | Potential Cause | Recommended Action |
| Low Cell Viability | This compound Concentration: The concentration may be too high for the specific cell line. | Perform a dose-response curve (e.g., 0.1 mM to 10 mM) to determine the optimal, non-toxic concentration of this compound. |
| Contaminants: The this compound stock solution or the media may be contaminated. | Ensure the sterility of the this compound stock. Test the basal media for contamination. | |
| Oxidative Stress: this compound may be inducing or exacerbating oxidative stress.[1] | Measure reactive oxygen species (ROS) levels. Consider co-supplementation with an antioxidant like N-acetylcysteine (NAC). | |
| Reduced Proliferation Rate | Metabolic Inefficiency: The cell line may not efficiently metabolize this compound as an energy source. | Supplement the media with a small amount of glucose or pyruvate (B1213749) to provide a more readily available energy source.[5] |
| Cell Cycle Arrest: this compound or its metabolites may be causing cell cycle arrest. | Perform cell cycle analysis using flow cytometry to investigate the distribution of cells in G0/G1, S, and G2/M phases. | |
| Poor or Uneven Cell Attachment | Altered Protein Expression: this compound may be affecting the expression of adhesion molecules. | Analyze the expression of key adhesion proteins (e.g., integrins, cadherins) via western blot or flow cytometry. |
| Sub-optimal Culture Surface: The culture vessel surface may not be suitable for the cells under these new media conditions. | Consider coating the culture surface with extracellular matrix proteins like collagen or fibronectin to enhance attachment.[6] | |
| Inconsistent Results Between Experiments | Reagent Variability: Inconsistent preparation of this compound stock solutions. | Prepare a large, single batch of this compound stock solution, aliquot, and store at -20°C to ensure consistency across experiments. |
| General Cell Culture Technique: Variations in cell handling, seeding density, or incubator conditions. | Standardize all cell culture procedures, including passaging, counting, and seeding. Regularly calibrate incubators for temperature and CO2 levels. |
Quantitative Data Summary
The following table summarizes available data on the effect of D-Psicose on cell viability. Note that this compound and D-Psicose are isomers and their biological effects can differ.
| Cell Line | Concentration of D-Psicose | Exposure Time | Effect on Cell Viability | Reference |
| C2C12 (mouse myoblasts) | 0 - 5 mM | 24 or 48 hours | No cytotoxic effects observed. | [1] |
| C2C12 (mouse myoblasts) | 1, 2, or 5 mM (in the presence of 100 µM H₂O₂) | 24 hours | Dose-dependent decrease in cell viability. | [1][2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Remove the culture medium and replace it with media containing various concentrations of this compound. Include appropriate controls (untreated cells, vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[7]
Trypan Blue Exclusion Assay for Cell Viability
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Trypan Blue solution (0.4% in buffered isotonic salt solution)
-
Hemocytometer
-
Microscope
Procedure:
-
Prepare a single-cell suspension from your culture (for adherent cells, trypsinize and resuspend in media).
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[8]
-
Allow the mixture to incubate for 1-2 minutes at room temperature.[9]
-
Load 10 µL of the mixture into a hemocytometer.[8]
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[10]
Visualizations
Logical Workflow for Troubleshooting Poor Cell Growth
Caption: A decision-making workflow for troubleshooting poor cell growth in this compound supplemented media.
Potential Signaling Pathway Affected by this compound
Caption: this compound may inhibit the p38-MAPK pathway, thereby reducing high-glucose-induced MCP-1 expression.
References
- 1. Low‑calorie sweetener D‑psicose promotes hydrogen peroxide‑mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. depts.washington.edu [depts.washington.edu]
Technical Support Center: Optimization of L-Psicose 3-Epimerase
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of L-psicose 3-epimerase for enhanced conversion.
Frequently Asked Questions (FAQs)
Q1: What is this compound 3-epimerase and why is its optimization important?
A1: this compound 3-epimerase (also known as D-psicose 3-epimerase or D-allulose 3-epimerase) is an enzyme that catalyzes the conversion of D-fructose to D-psicose (also known as D-allulose), a low-calorie rare sugar.[1][2] The optimization of this enzyme is crucial for improving the efficiency and cost-effectiveness of D-psicose production on an industrial scale.[2][3] Enhanced stability and activity of the enzyme lead to higher conversion rates and yields.
Q2: What are the common sources of this compound 3-epimerase?
A2: this compound 3-epimerase can be sourced from various microorganisms. Some commonly studied sources include Agrobacterium tumefaciens, Clostridium bolteae, and Iocasia fonsfrigidae.[4] Recombinant expression in hosts like Escherichia coli or Pichia pastoris is a frequent strategy for large-scale production.
Q3: What are the key parameters to consider for optimizing the enzymatic conversion?
A3: The key parameters for optimizing the conversion of D-fructose to D-psicose include pH, temperature, substrate concentration, enzyme concentration, and the presence of cofactors (metal ions). Enzyme immobilization is another critical factor for enhancing stability and reusability.
Q4: How can the thermostability of this compound 3-epimerase be improved?
A4: Thermostability can be enhanced through protein engineering techniques such as random and site-directed mutagenesis. For example, introducing disulfide bridges or specific amino acid substitutions can significantly increase the enzyme's half-life at elevated temperatures. Immobilization of the enzyme on various supports has also been shown to improve its thermal stability.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Conversion Rate | Suboptimal pH or temperature. | Determine the optimal pH and temperature for your specific enzyme. For example, some epimerases show optimal activity at pH 6.0-8.5 and temperatures between 50-65°C. |
| Incorrect cofactor concentration. | Titrate the concentration of the required metal ion cofactor (e.g., Mn²⁺ or Co²⁺) to find the optimal level. | |
| Substrate or product inhibition. | Optimize the initial substrate concentration. High concentrations of D-fructose can sometimes be inhibitory. | |
| Thermodynamic equilibrium reached. | The conversion of D-fructose to D-psicose is an equilibrium-limited reaction, with typical conversion rates around 25-35%. Consider strategies to shift the equilibrium, such as product removal. | |
| Enzyme Instability/Short Half-life | High reaction temperature. | While higher temperatures can increase initial activity, they can also lead to faster denaturation. Operate at a temperature that balances activity and stability. Consider using a more thermostable enzyme variant. |
| Suboptimal pH leading to denaturation. | Ensure the reaction buffer is at the optimal pH for enzyme stability, which may differ slightly from the optimal pH for activity. | |
| Proteolytic degradation. | If using a crude enzyme preparation, consider adding protease inhibitors or purifying the enzyme. | |
| Difficulty in Enzyme Recovery and Reuse | Use of free enzyme in solution. | Immobilize the enzyme on a solid support. This facilitates easy separation from the reaction mixture and allows for repeated use. |
| Leaching of the enzyme from the support. | Ensure strong multipoint attachment of the enzyme to the immobilization support. | |
| Non-enzymatic Browning of the Product | High pH and temperature. | Optimal conditions for some epimerases (alkaline pH and high temperature) can promote the Maillard reaction, leading to browning. Operating at a more neutral pH can mitigate this issue. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for this compound 3-Epimerase from Various Sources
| Enzyme Source | Form | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| Clostridium bolteae | Free Enzyme | 7.0 | 55 | Co²⁺ | |
| Clostridium bolteae (mutants) | Free Enzyme | 7.0 - 7.5 | 65 | Co²⁺ | |
| Recombinant in P. pastoris | Free Enzyme | 6.0 | 60 | MnCl₂ | |
| Co²⁺-dependent DPEase | Immobilized (Nanoflower) | 8.5 | 60 | Co²⁺ | |
| Agrobacterium tumefaciens | Free Enzyme | 8.0 | 50 | Mn²⁺ | |
| Agrobacterium tumefaciens (mutant) | Free Enzyme | 8.0 | 57.5 | Mn²⁺ | |
| Recombinant in E. coli | Free Enzyme | 7.5 | 55 | Mn²⁺ |
Table 2: Comparison of Kinetic Parameters and Stability of Wild-Type and Engineered this compound 3-Epimerases
| Enzyme Variant | Optimal Temp (°C) | Half-life at 55°C (h) | kcat/Km (relative to wild-type) | Reference |
| C. bolteae Wild-Type | 55 | 0.37 | 1.0 | |
| C. bolteae D90C-A93C | 65 | 4.5 | Not specified | |
| C. bolteae C175-A209C | 65 | 4.0 | Not specified | |
| A. tumefaciens Wild-Type | 50 | 1.05 | 1.0 | |
| A. tumefaciens I33L S213C | 57.5 | 31.4 | ~1.4 |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
-
Prepare a reaction mixture containing 50 mM buffer (e.g., EPPS buffer, pH 8.0, or sodium phosphate (B84403) buffer, pH 7.0), 20-50 mg/mL D-fructose, and 1 mM of the appropriate metal cofactor (e.g., Mn²⁺ or Co²⁺).
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 55°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of this compound 3-epimerase.
-
Incubate the reaction for a specific time (e.g., 10 minutes) at the set temperature.
-
Terminate the reaction by boiling for 10 minutes or by adding an acid (e.g., HCl to a final concentration of 200 mM).
-
Analyze the concentration of the produced D-psicose using High-Performance Liquid Chromatography (HPLC) with a refractive index detector.
-
One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of D-psicose per minute under the specified conditions.
Protocol 2: Enzyme Immobilization as a Hybrid Nanoflower
-
Dissolve 2.0 mg of purified this compound 3-epimerase in 2.0 mL of 50 mM phosphate buffer (pH 7.4).
-
Add 10.0 µL of a 1.0 M CoSO₄ solution to the enzyme solution at 4°C with gentle magnetic stirring (approximately 150 rpm).
-
Incubate the mixture for 48 hours at 4°C.
-
Collect the resulting sediment (nanoflowers) by centrifugation at 5000 rpm for 6 minutes.
-
Wash the nanoflowers three times with ultrapure water.
-
Dry the immobilized enzyme under a vacuum.
-
Determine the protein content of the nanoflowers using a standard protein assay (e.g., Bradford assay).
Visualizations
Caption: General workflow for the production of D-psicose using this compound 3-epimerase.
Caption: Troubleshooting logic for addressing low D-psicose conversion rates.
References
- 1. mdpi.com [mdpi.com]
- 2. The Engineering, Expression, and Immobilization of Epimerases for D-allulose Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in the Thermostability of d-Psicose 3-Epimerase from Agrobacterium tumefaciens by Random and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
L-Psicose: A Functional Food Ingredient for Glycemic Control and Gut Health
A Comparative Guide for Researchers and Drug Development Professionals
L-Psicose, a rare sugar also known as D-Allulose, is emerging as a promising functional food ingredient with significant potential in managing metabolic health. Its low caloric value and minimal impact on blood glucose levels have positioned it as a viable alternative to traditional sweeteners. This guide provides an objective comparison of this compound with other sweeteners, supported by experimental data, detailed methodologies, and visual representations of its physiological effects.
Performance Comparison: this compound vs. Alternative Sweeteners
This compound has been evaluated in numerous clinical trials, demonstrating its superiority in several key metabolic parameters compared to sucrose (B13894), fructose, and other low-calorie sweeteners.
Glycemic and Insulinemic Response
This compound consistently demonstrates a blunted postprandial glucose and insulin (B600854) response compared to sucrose. A meta-analysis of six clinical trials involving 126 participants with type 2 diabetes showed that supplementation with this compound (5 to 25.5 grams daily) significantly reduced the glucose area under the curve (AUC)[1][2]. In a randomized, double-blind, crossover trial, doses of 7.5g and 10g of D-allulose significantly lowered plasma glucose at 30 minutes after a 50g sucrose load in healthy individuals[3]. Another study found that 5g of D-psicose taken with confections significantly lowered the glycemic response compared to the same foods with D-fructose[4].
| Sweetener | Dosage | Subject Population | Change in Postprandial Glucose | Change in Postprandial Insulin | Reference |
| This compound (D-Allulose) | 5g | Healthy Subjects | Significantly lower vs. D-fructose | Significantly lower vs. D-fructose | [4] |
| This compound (D-Allulose) | 7.5g & 10g with 50g sucrose | Healthy Subjects | Significantly lower at 30 min vs. placebo | Dose-dependent reduction in insulin excursion | |
| This compound (D-Allulose) | 5-25.5g/day | Type 2 Diabetes | Significant reduction in Glucose AUC | Non-significant reduction in Insulin AUC | |
| Sucrose | 50g | Healthy Subjects | Standard increase | Standard increase |
Caloric Value and Metabolism
Unlike sucrose, which provides approximately 4 kcal/g, this compound is minimally metabolized and contributes negligible calories. It is largely absorbed in the small intestine and excreted unchanged in the urine, with a minimal amount reaching the large intestine for fermentation.
| Sweetener | Caloric Value (kcal/g) | Primary Metabolic Fate |
| This compound (D-Allulose) | ~0.2 - 0.4 | Absorbed and excreted in urine |
| Sucrose | 4 | Digested to glucose and fructose, metabolized for energy |
| Erythritol (B158007) | ~0.24 | Primarily absorbed and excreted in urine |
| Fructose | 4 | Primarily metabolized in the liver |
Impact on Gut Microbiota
This compound has demonstrated a positive influence on the gut microbiome, promoting the growth of beneficial bacteria and the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436).
An ex vivo study using human fecal samples from healthy individuals and adults with type 2 diabetes showed that D-allulose significantly increased the abundance of Anaerostipes hadrus and an unclassified species of Lachnospiraceae, both of which are butyrate producers. In the same study, erythritol also increased butyrate production but influenced different bacterial families (Eubacteriaceae and Barnesiellaceae).
| Sweetener | Effect on Butyrate Production | Key Microbial Changes | Reference |
| This compound (D-Allulose) | Significant increase | Increased Anaerostipes hadrus and Lachnospiraceae | |
| Erythritol | Significant increase | Increased Eubacteriaceae and Barnesiellaceae |
Mechanism of Action: GLP-1 Secretion
One of the key mechanisms underlying the beneficial metabolic effects of this compound is its ability to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1). GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.
Animal studies have shown that oral administration of this compound potently and selectively stimulates GLP-1 secretion from intestinal L-cells in a dose-dependent manner. This effect is suggested to be mediated through nutrient-sensing receptors on L-cells.
Caption: Proposed mechanism of this compound-induced GLP-1 secretion in intestinal L-cells.
Experimental Protocols
Clinical Trial: Glycemic and Insulinemic Response to this compound
This protocol is a representative example based on methodologies from cited clinical trials.
1. Study Design: A randomized, double-blind, placebo-controlled, crossover study.
2. Participants: Healthy adult subjects (n=30), aged 18-60 years, with a BMI of 18.5-29.9 kg/m ². Exclusion criteria include diabetes, gastrointestinal diseases, and use of medications affecting glucose metabolism.
3. Intervention: Participants undergo five separate study visits, with a washout period of at least one week between visits. At each visit, following an overnight fast, participants consume one of five test beverages in a randomized order:
- Control: 50g sucrose in water.
- Test 1: 50g sucrose + 2.5g this compound in water.
- Test 2: 50g sucrose + 5g this compound in water.
- Test 3: 50g sucrose + 7.5g this compound in water.
- Test 4: 50g sucrose + 10g this compound in water.
4. Data Collection: Blood samples are collected at baseline (0 minutes) and at 15, 30, 45, 60, 90, and 120 minutes post-beverage consumption. Plasma glucose is measured using a glucose oxidase method, and plasma insulin is measured by radioimmunoassay (RIA) or ELISA.
5. Statistical Analysis: The incremental area under the curve (iAUC) for glucose and insulin is calculated using the trapezoidal rule. Treatment effects are compared using a mixed-effects model with treatment, period, and sequence as fixed effects and subject as a random effect.
References
- 1. examine.com [examine.com]
- 2. Impact of allulose on blood glucose in type 2 diabetes: A meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
Comparative Analysis of L-Psicose and D-Allulose Biological Activities: A Review of Current Research
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the biological activities of D-allulose (also known as D-psicose) compared to its L-enantiomer, L-psicose. While D-allulose has been extensively studied for its potential health benefits, particularly in the areas of metabolic regulation, diabetes, and obesity management, there is a notable scarcity of experimental data on the biological effects of this compound. This guide provides a detailed overview of the well-documented biological activities of D-allulose, supported by experimental findings, and highlights the current knowledge gap regarding this compound.
D-Allulose (D-Psicose): A Profile of a Low-Calorie Sugar with Therapeutic Potential
D-allulose is a rare sugar that exists in nature in small quantities. It is a C-3 epimer of D-fructose and offers approximately 70% of the sweetness of sucrose (B13894) with only about 0.4 kcal/g.[1] Its low caloric value and unique metabolic properties have made it a subject of intense research for its potential as a sugar substitute with positive health impacts.
Key Biological Activities of D-Allulose:
-
Anti-Diabetic Effects: Numerous studies have demonstrated the anti-diabetic properties of D-allulose. It has been shown to suppress postprandial blood glucose levels by inhibiting intestinal α-glucosidase enzymes, such as sucrase and maltase, which are responsible for carbohydrate digestion.[2] This enzymatic inhibition delays glucose absorption and consequently lowers the glycemic response after a meal. Furthermore, D-allulose has been found to improve insulin (B600854) sensitivity and protect pancreatic β-cells, the cells responsible for insulin production.[3][4]
-
Anti-Obesity Effects: D-allulose has shown promise in combating obesity. Animal studies have indicated that dietary supplementation with D-allulose can lead to reduced body weight gain and decreased accumulation of abdominal and subcutaneous fat.[5] The proposed mechanisms for this include the regulation of lipid metabolism by suppressing the expression of genes involved in fatty acid synthesis and promoting those related to fatty acid oxidation.[5]
-
Metabolic Regulation: D-allulose favorably alters lipid metabolism.[6] Research in rats has shown that a diet containing D-psicose can lower serum insulin and leptin levels and decrease the activity of lipogenic enzymes in the liver.[6] It has also been observed to increase energy expenditure and fat oxidation.[6]
-
Other Potential Benefits: Beyond its metabolic benefits, D-allulose is also being explored for other health-promoting properties. Some research suggests it may have cytoprotective effects.[4]
This compound: An Enantiomer Shrouded in Limited Data
In stark contrast to its D-isomer, this compound remains largely uncharacterized in terms of its biological activities. While some chemical suppliers and databases mention its potential use as a low-calorie sweetener and in cosmetics, and one source notes it has a role as an antiviral agent, there is a significant lack of published experimental studies to substantiate these claims.[5][6][7] The limited information available often leads to confusion, with some sources incorrectly using the terms this compound and D-allulose interchangeably.
The absence of in vivo and in vitro studies on this compound makes it impossible to conduct a comparative analysis of its biological activities against D-allulose at this time. Further research is critically needed to elucidate the metabolic fate and physiological effects of this compound to determine if it shares any of the beneficial properties of its D-enantiomer or possesses unique biological functions.
Experimental Data Summary: D-Allulose
Due to the lack of data for this compound, the following tables summarize key quantitative findings from studies on D-Allulose.
Table 1: Effect of D-Allulose on Body Weight and Fat Mass in Animal Models
| Animal Model | D-Allulose Dose | Duration | Key Findings | Reference |
| Diet-induced obese mice | 5% in high-fat diet | - | Normalized body weight and fat-pad mass | Not specified in snippets |
| Wistar rats | 5% of diet | 4 weeks | Minimum fat accumulation compared to glucose, fructose, and cellulose | [5] |
| Sprague-Dawley rats | 3% of diet | 4 weeks | Significantly lower body weight and food intake compared to control | [6] |
| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Significantly reduced increase in body weight and abdominal fat mass | [3] |
Table 2: Effect of D-Allulose on Glucose and Lipid Metabolism in Animal Models
| Animal Model | D-Allulose Dose | Duration | Key Findings on Glucose Metabolism | Key Findings on Lipid Metabolism | Reference |
| Wistar rats | 0.2 g/kg with carbohydrate load | Single dose | Significantly inhibited plasma glucose increase after sucrose and maltose (B56501) ingestion | - | [2] |
| Sprague-Dawley rats | 3% of diet | 4 weeks | Lower serum insulin levels | Lower serum leptin, decreased hepatic lipogenesis, increased fatty acid oxidation | [6] |
| OLETF rats (T2DM model) | 5% in drinking water | 13 weeks | Reduced blood glucose and insulin levels during OGTT | Reduced lipid accumulation in the liver | [3] |
| OLETF rats (T2DM model) | 5% in drinking water | Long-term | Maintained blood glucose levels, decreased HbA1c | Significantly lower body fat accumulation | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are summaries of the experimental protocols as described in the referenced studies.
In Vivo Anti-Obesity and Lipid Metabolism Study in Rats (Chen et al.)[5]
-
Animal Model: Wistar rats.
-
Dietary Groups: Five groups were fed diets containing 5% of different carbohydrates: glucose, fructose, cellulose, D-psicose, and a control diet for 4 weeks.
-
Parameters Measured: Blood lipid profile, tissue morphology, and expression of genes involved in lipid metabolism were analyzed after the study period.
-
Key Techniques: Analysis of blood lipids, histological examination of tissues, and gene expression analysis (likely RT-qPCR).
In Vivo Postprandial Glycemic Response Study in Rats (Matsuo et al.)[2]
-
Animal Model: Male Wistar rats (6 months old).
-
Experimental Design: Rats were administered 2 g/kg of sucrose, maltose, or soluble starch along with 0.2 g/kg of D-psicose or D-fructose.
-
Parameters Measured: Plasma glucose concentrations were measured at various time points after administration.
-
In Vitro Enzyme Inhibition Assay: The inhibitory effects of D-psicose on α-amylases and α-glucosidases were assessed in vitro.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by D-allulose can aid in understanding its mechanisms of action.
Proposed Mechanism of D-Allulose on Lipid Metabolism
D-allulose is suggested to regulate lipid metabolism by influencing the expression of key genes. This can be represented by the following logical relationship:
Caption: D-Allulose regulation of lipid metabolism genes.
Experimental Workflow for In Vivo Glycemic Response Study
A typical workflow for an in vivo study investigating the effect of a substance on postprandial glycemia is as follows:
References
- 1. fda.gov [fda.gov]
- 2. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-viral properties of antipsychotic medications in the time of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C6H12O6 | CID 11961810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of L-Psicose and D-Fructose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of L-Psicose (also known as D-Allulose) and D-fructose. While these two sugars are C-3 epimers with similar structures and taste profiles, their interactions with metabolic pathways diverge significantly, leading to distinct physiological outcomes.[1][2] This analysis is supported by experimental data, detailed protocols, and visual pathway diagrams to facilitate a comprehensive understanding.
Absorption and Bioavailability
The initial journey of both sugars begins in the small intestine, but their subsequent paths differ fundamentally.
-
D-Fructose: Ingested fructose (B13574) is absorbed from the intestinal lumen primarily through the GLUT5 transporter, which has a high affinity for fructose.[3][4] The GLUT2 transporter also facilitates its passage across the intestinal epithelium into the portal circulation.[5] While the small intestine can metabolize a portion of an oral fructose load, the majority is transported via the portal vein to the liver, which metabolizes approximately 70% of the fructose that enters the bloodstream.[3][6]
-
This compound (D-Allulose): this compound is also readily absorbed in the small intestine.[2] However, unlike D-fructose, it is not significantly metabolized by the body.[1][2][7] After absorption, it circulates in the bloodstream before being largely excreted unchanged in the urine.[2][8][9] Studies in humans have shown that about 70% of ingested this compound is recovered in urine, and it is not metabolized into energy.[8] Its caloric value is estimated to be only 0.2 to 0.4 kcal/g.[1]
Metabolic Pathways: A Tale of Two Fates
The primary distinction between this compound and D-fructose lies in their hepatic metabolism. D-fructose is a substrate for a rapid metabolic pathway, whereas this compound is largely inert.
Once in the liver, D-fructose enters the fructolysis pathway. This process bypasses the primary rate-limiting step of glycolysis (the phosphofructokinase-1 reaction), allowing for rapid, unregulated flux.[4][10][11]
-
Phosphorylation: Fructokinase (Ketohexokinase) rapidly phosphorylates fructose to fructose-1-phosphate (B91348) (F1P), trapping it within the hepatocyte.[4][12]
-
Cleavage: Aldolase B cleaves F1P into two triose intermediates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[6][12][13]
-
Entry into Glycolysis/Gluconeogenesis: DHAP is a direct glycolytic intermediate. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters the glycolytic pathway.[6]
-
Metabolic Fates: These intermediates can be directed toward several pathways:
-
Glycogen (B147801) Synthesis: Replenishment of liver glycogen stores. Fructose is considered a better substrate for glycogen synthesis than glucose.[12]
-
Triglyceride Synthesis (De Novo Lipogenesis): Conversion to pyruvate, then acetyl-CoA, which serves as a precursor for fatty acid synthesis.[12] Excessive fructose consumption is a potent inducer of de novo lipogenesis (DNL), contributing to hypertriglyceridemia and hepatic steatosis (fatty liver).[11][14][15][16]
-
Caption: D-Fructose metabolism in the liver bypasses key glycolytic regulation.
This compound represents a stark contrast to D-fructose. Its metabolic involvement is minimal.
-
Absorption: Absorbed from the small intestine into the bloodstream.[2]
-
Minimal Metabolism: It is a poor substrate for the enzymes that metabolize other sugars like fructose and glucose. It is not significantly phosphorylated by fructokinase or hexokinase.[7]
-
Excretion: Because it is not metabolized, this compound is filtered by the kidneys and excreted in the urine, largely in its original form.[8][9] This lack of metabolic utilization is the basis for its near-zero caloric value.[1][7]
Caption: this compound is absorbed but not metabolized, leading to urinary excretion.
Comparative Physiological Effects & Experimental Data
The divergent metabolic pathways of this compound and D-fructose result in opposing effects on lipid metabolism, glycemic control, and body fat accumulation.
-
D-Fructose: High intake is strongly linked to increased DNL, elevated circulating triglycerides, and accumulation of fat in the liver and visceral depots.[11][14][15]
-
This compound: Studies suggest this compound may help reduce body fat accumulation by suppressing hepatic lipogenic enzymes and increasing fat oxidation.[17][18][19][20]
| Parameter | D-Fructose Diet | This compound (D-Allulose) Diet | Species | Key Finding | Citation |
| Abdominal Adipose Tissue Weight | Higher | Significantly Lower | Rat | This compound resulted in lower abdominal fat accumulation compared to D-fructose. | [17] |
| Hepatic Fatty Acid Synthase Activity | Higher | Significantly Lower | Rat | This compound supplementation suppresses hepatic lipogenic enzyme activities. | [17] |
| Hepatic Glucose 6-Phosphate Dehydrogenase Activity | Higher | Significantly Lower | Rat | A key enzyme in the pentose (B10789219) phosphate pathway that supplies NADPH for lipogenesis was suppressed by this compound. | [17] |
| 24h Fat Oxidation | Lower | Significantly Higher (dark period) | Rat | This compound diet increased fat oxidation compared to the control diet. | [19][20] |
| 24h Carbohydrate Oxidation | Higher | Lower | Rat | This compound diet led to lower carbohydrate oxidation. | [19][20] |
| Energy Expenditure | Lower | Significantly Higher (light period) | Rat | This compound diet enhanced 24-hour energy expenditure. | [19][20] |
-
D-Fructose: While pure fructose has a low glycemic index, its chronic consumption can lead to hepatic insulin (B600854) resistance, which impairs overall glucose homeostasis.[15]
-
This compound: this compound has a negligible impact on blood glucose levels.[2][21] Furthermore, it acts as an inhibitor of intestinal α-glucosidases (sucrase and maltase), which can suppress the glycemic response after consumption of other carbohydrates like sucrose (B13894) and maltose (B56501).[1][22][23]
| Parameter | D-Fructose | This compound (D-Allulose) | Species | Key Finding | Citation |
| Post-Sucrose Blood Glucose (AUC) | No significant change vs. control | Significantly Suppressed | Rat | This compound (0.2 g/kg) significantly inhibited the increase in plasma glucose after sucrose (2 g/kg) administration. | [22] |
| Post-Maltose Blood Glucose (AUC) | No significant change vs. control | Significantly Suppressed | Rat | This compound inhibited the glycemic response to maltose. | [22] |
| Post-Glucose Blood Glucose (AUC) | N/A | No Suppression | Rat | This compound does not affect the absorption of glucose itself. | [22] |
| Intestinal Sucrase Activity | No inhibitory effect | Potently Inhibited | In Vitro | This compound directly inhibits the enzyme responsible for sucrose digestion. | [22] |
| Intestinal Maltase Activity | No inhibitory effect | Potently Inhibited | In Vitro | This compound directly inhibits the enzyme responsible for maltose digestion. | [22] |
Experimental Protocols
The data presented above are derived from studies with specific methodologies. Understanding these protocols is crucial for interpreting the results.
-
Objective: To compare the effects of D-psicose (B8758972) and D-fructose on body fat accumulation in rats.
-
Subjects: Male Wistar rats.
-
Experimental Design: Rats were fed one of three experimental diets for 21 days: a diet including 5% cellulose (B213188) (control), 5% D-fructose, or 5% D-psicose.
-
Data Collection: At the end of the 21-day period, rats were sacrificed. Abdominal adipose tissue (perirenal and epididymal) was excised and weighed. Liver samples were collected for enzyme activity analysis.
-
Biochemical Analysis: Activities of key lipogenic enzymes, including fatty acid synthase and glucose-6-phosphate dehydrogenase, were measured in liver homogenates using spectrophotometric methods. Lipoprotein lipase (B570770) activity was also measured in various tissues.
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) to determine significant differences between the dietary groups.
Caption: A typical experimental workflow for a comparative diet study in rats.
Conclusion
This compound and D-fructose, despite being structural epimers, exhibit profoundly different metabolic properties.
-
D-Fructose is readily metabolized, primarily in the liver, via a pathway that bypasses key glycolytic regulation. This makes it a potent substrate for both glycogen and triglyceride synthesis, and high consumption is associated with an increased risk of metabolic disturbances like fatty liver disease and hypertriglyceridemia.
-
This compound is largely metabolically inert. It is absorbed but not utilized for energy, being excreted unchanged. This lack of metabolism, combined with its ability to inhibit the digestion of other carbohydrates and potentially modulate lipid metabolism favorably, positions it as a promising low-calorie sugar substitute with potential benefits for weight management and glycemic control.
For researchers and professionals in drug development, the contrasting metabolic fates of these two sugars offer unique opportunities. This compound can serve as a valuable tool for studying the effects of sweet taste without the confounding metabolic effects of caloric sugars, while the D-fructose pathway remains a key model for investigating the mechanisms of diet-induced de novo lipogenesis and hepatic insulin resistance.
References
- 1. Psicose - Wikipedia [en.wikipedia.org]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. escholarship.org [escholarship.org]
- 8. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. D-Fructose: Structure, Production, and Applications in Science and Industry - Amerigo Scientific [amerigoscientific.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Fructolysis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Fructose drives de novo lipogenesis affecting metabolic health - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The sweet path to metabolic demise: fructose and lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. researchgate.net [researchgate.net]
- 19. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemimpex.com [chemimpex.com]
- 22. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
L-Psicose as a Non-Glycemic Control: A Comparative Guide for Metabolic Studies
A Note to Researchers: The current body of scientific literature on the metabolic effects of L-Psicose is notably limited. This compound is the L-enantiomer of the well-researched D-Psicose (more commonly known as Allulose).[1] While this compound has been synthesized, it is not known to occur naturally.[2] Consequently, in vivo studies investigating its role as a non-glycemic control are scarce.
This guide will therefore focus on the extensive research available for D-Psicose (Allulose) , its extensively studied counterpart. The data presented here for D-Psicose provides a strong foundation for understanding the potential metabolic effects of the psicose molecule and serves as a valuable reference for researchers interested in the broader class of rare sugars. We will compare the performance of D-Psicose with other common non-glycemic and glycemic controls, supported by experimental data.
D-Psicose (Allulose): A Comprehensive Metabolic Profile
D-Psicose is a rare sugar that offers the taste and texture of sucrose (B13894) but with minimal caloric value and a negligible impact on blood glucose levels.[3][4] It is approximately 70% as sweet as sucrose.[3] Its potential as a non-glycemic control in metabolic studies stems from its unique absorption and metabolic fate.
Comparative Efficacy in Glycemic Control
D-Psicose has demonstrated significant effects on postprandial glucose and insulin (B600854) levels when compared to glycemic controls like glucose and fructose, and other non-glycemic controls.
Table 1: Comparison of Postprandial Glycemic and Insulinemic Responses to D-Psicose and Other Sweeteners in Human Subjects
| Sweetener | Dosage | Study Population | Peak Blood Glucose Change | Area Under the Curve (AUC) - Glucose | Peak Insulin Change | Reference |
| D-Psicose | 5 g | Borderline diabetic and healthy subjects | Significantly lower at 30 and 60 min vs. placebo | Significantly lower vs. placebo | Not reported | [Hayashi et al., 2010] |
| D-Psicose | 7.5 g | Healthy adults | No significant change from baseline | No significant change from baseline | No significant change from baseline | [Iida et al., 2008] |
| D-Glucose | 200 mg/kg BW | db/db mice | Significant increase | Significantly higher vs. D-Psicose | Not reported | [Baek, Park, & Lee, 2010] |
| D-Fructose | 200 mg/kg BW | db/db mice | Significant increase | Significantly higher vs. D-Psicose | Not reported | [Baek, Park, & Lee, 2010] |
| Erythritol | 20 g | Healthy subjects | No significant change from baseline | No significant change from baseline | No significant change from baseline | [Noda, Nakayama, & Oku, 1994] |
Impact on Lipid Metabolism
Beyond its effects on glycemic control, D-Psicose has been shown to influence lipid metabolism, making it a subject of interest in studies on obesity and related metabolic disorders.
Table 2: Effects of D-Psicose on Lipid Metabolism in Animal Models
| Parameter | Animal Model | D-Psicose Intervention | Comparison Group(s) | Key Findings | Reference |
| Body Weight Gain | Sprague-Dawley rats | 3% D-Psicose in diet for 4 weeks | Control diet | Significantly lower body weight and food intake. | [Nagata et al., 2015] |
| Abdominal Adipose Tissue | Wistar rats | 5% D-Psicose diet for 21 days | 5% D-Fructose diet | Significantly lower abdominal adipose tissue weight. | [Matsuo & Izumori, 2006] |
| Hepatic Triglyceride and Total Cholesterol | db/db mice | 200 mg/kg BW daily for 28 days | Diabetes control | Significantly reversed hepatic triglyceride and total cholesterol accumulation. | [Baek, Park, & Lee, 2010] |
| Fat Oxidation | Sprague-Dawley rats | 3% D-Psicose in diet | Control diet | Significantly higher fat oxidation in the dark period. | [Nagata et al., 2015] |
Experimental Protocols
Human Study: Postprandial Blood Glucose Suppression
-
Objective: To investigate the effect of D-Psicose on postprandial blood glucose levels.
-
Study Design: A randomized, double-blind, placebo-controlled crossover study.
-
Participants: 26 adult subjects, including individuals with borderline diabetes.
-
Intervention: Participants consumed a standard meal with tea containing either 0 g (placebo) or 5 g of D-Psicose.
-
Outcome Measures: Blood glucose levels were measured at fasting and at 30, 60, 90, and 120 minutes after the meal.
-
Reference: Hayashi et al., 2010.
Animal Study: Effects on Hyperglycemia and Dyslipidemia
-
Objective: To compare the effects of D-Psicose with D-Glucose and D-Fructose on glycemic control and lipid profiles in a diabetic mouse model.
-
Animal Model: C57BL/6J db/db mice.
-
Intervention: Mice were orally supplemented with 200 mg/kg body weight of D-Psicose, D-Glucose, or D-Fructose daily for 28 days. A diabetes control group received water.
-
Outcome Measures: Body weight, blood glucose levels, glucose tolerance, serum insulin, plasma lipid profile, and hepatic triglyceride and total cholesterol concentrations were measured.
-
Reference: Baek, Park, & Lee, 2010.
Signaling Pathways and Mechanisms of Action
The metabolic effects of D-Psicose are attributed to several mechanisms, primarily related to carbohydrate digestion and absorption, and hepatic glucose metabolism.
Inhibition of α-Glucosidase
D-Psicose acts as an inhibitor of intestinal α-glucosidases, such as sucrase and maltase. This inhibition slows down the breakdown of disaccharides into monosaccharides, thereby delaying and reducing the absorption of glucose into the bloodstream.
References
Validating the Anti-Glycemic Properties of L-Psicose in Animal Models: A Comparative Guide
Introduction
L-Psicose, more commonly referred to in scientific literature by its enantiomeric form D-Psicose (B8758972) (also known as D-Allulose), is a rare sugar that has garnered significant attention for its potential as a functional food ingredient with anti-hyperglycemic and anti-obesity properties. As a C-3 epimer of D-fructose, D-Psicose is present in small quantities in various natural products. Its near-zero caloric value and ability to be absorbed but not metabolized by the body make it a promising alternative to traditional sweeteners for researchers and drug development professionals in the metabolic disease space.[1] This guide provides an objective comparison of the anti-glycemic effects of D-Psicose against other sugars in animal models, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Comparative Efficacy of D-Psicose in Animal Models of Type 2 Diabetes
Studies utilizing rodent models of type 2 diabetes (T2DM) and obesity have demonstrated the superior anti-glycemic and metabolic benefits of D-Psicose compared to other carbohydrates like D-glucose and D-fructose.
Performance Against D-Glucose
In Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for T2DM, long-term supplementation with 5% D-Psicose in drinking water significantly mitigated the progression of diabetes compared to a 5% D-glucose supplemented group and a control group.[2] The D-Psicose group exhibited reduced body weight gain, lower abdominal fat mass, and improved glucose tolerance.[2][3] Furthermore, D-Psicose treatment helped preserve pancreatic β-cell function and reduced hepatic lipid accumulation.[2][3]
Performance Against D-Fructose and D-Glucose
In a study using C57BL/6J db/db mice, a genetic model of diabetes, oral supplementation with D-Psicose (200 mg/kg BW) for 28 days resulted in the maintenance of initial blood glucose levels (276 to 305 mg/dL).[4] In contrast, the D-glucose and D-fructose supplemented groups experienced a two-fold increase in blood glucose.[4] D-Psicose also significantly improved glucose tolerance without affecting serum insulin (B600854) concentrations.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative animal studies.
Table 1: Effects of D-Psicose on Glycemic Control and Body Weight in OLETF Rats
| Parameter | Control (OLETF) | 5% D-Glucose (OLETF) | 5% D-Psicose (OLETF) | Non-Diabetic Control (LETO) |
| Final Body Weight (g) | Significantly Higher | Significantly Higher | Significantly Lower | Lower |
| Abdominal Fat Mass (g) | Significantly Higher | Significantly Higher | Significantly Lower | Lower |
| Fasting Blood Glucose (mg/dL) | Progressively Increased | Progressively Increased | Maintained Lower Levels | Stable |
| HbA1c (%) | Elevated | Elevated | Significantly Lower | Normal |
| Plasma Insulin (ng/mL) during OGTT | Elevated | Elevated | Significantly Lower | Normal |
Data synthesized from studies on OLETF rats.[2][5]
Table 2: Effects of D-Psicose on Glycemic and Lipid Profiles in db/db Mice
| Parameter | Diabetes Control | D-Glucose | D-Fructose | D-Psicose |
| Blood Glucose Change over 28 days | ~2-fold increase | ~2-fold increase | ~2-fold increase | Maintained initial levels |
| Glucose AUC during OGTT | High | High | High | Significantly Improved |
| Hepatic Triglycerides (TG) | High | High | High | Reduced by 37.88% |
| Hepatic Total Cholesterol (TC) | High | High | High | Reduced by 62.89% |
| LDL/HDL Cholesterol Ratio | Unfavorable | Unfavorable | Unfavorable | Ameliorated |
Data from a 28-day study on C57BL/6J db/db mice.[4]
Key Mechanisms of Action
The anti-glycemic effects of D-Psicose are attributed to several mechanisms, primarily targeting carbohydrate digestion and glucose metabolism in the liver and pancreas.
Inhibition of Intestinal α-Glucosidases
D-Psicose has been shown to inhibit intestinal α-glucosidases, specifically sucrase and maltase.[1] This action delays the digestion of carbohydrates, leading to a suppressed postprandial glycemic response.[1] The inhibitory effect of D-Psicose on these enzymes helps to blunt the sharp increase in blood glucose that typically follows a carbohydrate-rich meal.[1][6]
Hepatic Glucokinase Regulation
Animal studies suggest that D-Psicose enhances hepatic glucose uptake and glycogen (B147801) synthesis.[2] Immunohistochemical analysis in OLETF rats revealed that D-Psicose treatment promotes the translocation of glucokinase (GK) from the nucleus to the cytoplasm in hepatocytes.[2] This cytoplasmic localization increases GK activity, leading to enhanced glucose phosphorylation and subsequent conversion to glycogen, thereby lowering blood glucose levels.[2]
References
- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare sugar D-psicose improves insulin sensitivity and glucose tolerance in type 2 diabetes Otsuka Long-Evans Tokushima Fatty (OLETF) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of L-Psicose and Erythritol on Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of two low-calorie sweeteners, L-Psicose (also known as D-allulose) and erythritol (B158007), on the gut microbiota. The information presented is based on available scientific literature and aims to provide an objective overview to inform research and development in the fields of nutrition, pharmacology, and gut health.
Executive Summary
This compound and erythritol are both sugar substitutes with growing popularity. While both offer the advantage of low caloric content, their interactions with the complex ecosystem of the gut microbiota appear to differ significantly. Current research indicates that erythritol is largely resistant to fermentation by human gut bacteria, exerting a minimal direct impact on the composition of the microbiome. In contrast, the limited data on this compound suggests it may be partially fermented, although the extent and consequences of this fermentation in healthy humans are not yet well-established. Notably, studies in animal models have raised concerns about the potential for this compound to exacerbate inflammatory conditions in the gut, a contrast to some findings that suggest anti-inflammatory potential for erythritol-derived metabolites.
Comparative Impact on Gut Microbiota Composition
Current research presents a clearer picture for erythritol's impact on the gut microbiota compared to this compound, for which human studies are scarce.
Erythritol: The majority of ingested erythritol is absorbed in the small intestine and excreted unchanged in the urine, with only a small fraction reaching the colon where the gut microbiota resides[1][2]. Consequently, in vitro and human studies have generally shown that erythritol is not fermented by the gut microbiota and has a negligible effect on the overall composition and diversity of the gut microbiome[1][3].
This compound: Data on the impact of this compound on the human gut microbiota is limited. Studies in rats suggest that a portion of ingested this compound is not absorbed and is fermented in the cecum by the intestinal microflora. However, a study in humans reported low fermentability[4]. A study in a mouse model of colitis found that D-psicose intake exacerbated the condition, which was associated with alterations in the gut microbiota.
Influence on Short-Chain Fatty Acid (SCFA) Production
Short-chain fatty acids are key metabolites produced by the gut microbiota that play a crucial role in gut health and host metabolism.
Erythritol: While largely unfermented in humans, some animal studies suggest that the small amount of erythritol that reaches the colon can be metabolized by the microbiota to produce SCFAs. One study in high-fat diet-fed mice found that erythritol administration increased the concentrations of acetic acid, propanoic acid, and butanoic acid in the serum, feces, and white adipose tissue[5]. An in vitro study using a human gut microbial community also reported an enhancement of butyric and pentanoic acid production with erythritol treatment[6].
This compound: The limited data available suggests that this compound may be fermented to SCFAs, though the extent of this in humans is unclear. A study in rats fed diets containing D-psicose showed evidence of short-chain fatty acid production in the cecum.
Table 1: Comparative Summary of this compound and Erythritol Effects on Gut Microbiota
| Feature | This compound | Erythritol |
| Fermentation by Gut Microbiota | Partially fermented in rats; low fermentability reported in humans. | Minimally fermented in humans[1]. |
| Impact on Microbial Diversity | Data in healthy humans is lacking. | Generally considered to have no significant impact in humans[3]. |
| Key Microbial Changes | Data in healthy humans is lacking. | Generally no significant changes reported in humans[3]. |
| SCFA Production | Evidence of SCFA production in rats. | May increase SCFA (acetate, propionate, butyrate) production in mice[5][6]. |
| Impact on Gut Barrier Function | May exacerbate dysfunction in a colitis mouse model. | Limited data; potential for modulation of gut epithelial structure suggested by animal studies. |
Experimental Protocols
In Vitro Fermentation of Sweeteners by Human Fecal Microbiota
This protocol is a generalized procedure for assessing the fermentability of substrates like this compound and erythritol by the human gut microbiota.
Objective: To determine the extent of fermentation and the production of short-chain fatty acids from this compound and erythritol when incubated with human fecal microbiota.
Materials:
-
Fresh human fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases).
-
Anaerobic workstation or chamber.
-
Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).
-
Test substrates: this compound and erythritol.
-
Positive control (e.g., inulin (B196767) or fructooligosaccharides).
-
Negative control (no substrate).
-
Sterile, anaerobic culture tubes or vessels.
-
Gas chromatography (GC) system for SCFA analysis.
Procedure:
-
Fecal Inoculum Preparation: Within two hours of collection, homogenize fresh fecal samples (10-20% w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber[7]. Filter the slurry through sterile cheesecloth to remove large particulate matter.
-
Fermentation Setup: In the anaerobic chamber, dispense the basal medium into sterile culture tubes. Add the test substrates (this compound, erythritol), positive control, and no substrate (for the negative control) to their respective tubes to a final concentration (e.g., 1% w/v).
-
Inoculation: Inoculate each tube with the prepared fecal slurry (e.g., 10% v/v).
-
Incubation: Seal the tubes and incubate at 37°C for a specified time course (e.g., 0, 12, 24, and 48 hours).
-
Sampling and Analysis: At each time point, collect an aliquot from each fermentation vessel.
-
pH Measurement: Measure the pH of the culture medium.
-
SCFA Analysis: Centrifuge the aliquot to pellet bacterial cells. Acidify the supernatant and analyze for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas chromatography with a flame ionization detector (GC-FID)[8].
-
Substrate Utilization: Measure the disappearance of the substrate over time using an appropriate analytical method (e.g., HPLC).
-
16S rRNA Gene Sequencing for Gut Microbiota Profiling
This protocol outlines the key steps for analyzing the composition of the gut microbiota from fecal samples.
Objective: To characterize the taxonomic composition of the gut microbiota following dietary intervention with this compound or erythritol.
Procedure:
-
Fecal Sample Collection and Storage: Collect fecal samples from subjects before and after the intervention period. Immediately freeze samples at -80°C to preserve microbial DNA.
-
DNA Extraction: Extract total genomic DNA from a weighed amount of fecal sample using a commercially available fecal DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification of 16S rRNA Gene: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers. These primers are typically tagged with adaptors for sequencing.
-
Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing library. Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis:
-
Quality Control: Process the raw sequencing reads to remove low-quality sequences and adaptors.
-
OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare microbial composition between samples/groups[9].
-
Statistical Analysis: Use appropriate statistical tests to identify significant differences in microbial taxa and diversity between the intervention and control groups.
-
Assessment of Intestinal Permeability
The lactulose-to-mannitol (L/M) ratio test is a common non-invasive method to assess small intestinal permeability.
Objective: To evaluate the effect of this compound or erythritol consumption on intestinal barrier function.
Procedure:
-
Subject Preparation: Subjects fast overnight.
-
Probe Administration: Subjects ingest a solution containing a known amount of lactulose (B1674317) and mannitol (B672).
-
Urine Collection: Collect all urine produced over a specific period (e.g., 5-6 hours) following the ingestion of the sugar solution.
-
Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.
-
Calculation of L/M Ratio: Calculate the percentage of ingested lactulose and mannitol excreted in the urine. The ratio of the percentage of lactulose to the percentage of mannitol is then determined. An increased L/M ratio is indicative of increased intestinal permeability[10].
Signaling Pathways and Experimental Workflows
Experimental Workflow for Gut Microbiota Analysis
Experimental workflow for gut microbiota and SCFA analysis.
SCFA-Mediated Host Signaling Pathway
SCFA-mediated host signaling pathway.
Conclusion and Future Directions
The current body of scientific evidence suggests that erythritol has a minimal impact on the human gut microbiota due to its limited fermentation. While some animal studies indicate a potential for increased SCFA production, further research in humans is needed to confirm these findings and elucidate their physiological relevance.
The effects of this compound on the gut microbiota are less understood, with a notable lack of human clinical trials in healthy populations. While there is some evidence for its fermentation in animal models, the conflicting report of low fermentability in humans and the adverse effects observed in a colitis mouse model highlight the urgent need for more rigorous investigation.
For researchers, scientists, and drug development professionals, the differential effects of these two sweeteners on the gut microbiota present both opportunities and challenges. Erythritol may be a suitable option where minimal microbial interaction is desired. The potential for this compound to modulate the gut microbiota warrants further exploration, with a critical need to understand its effects in a healthy human gut to ensure its safety and to explore any potential prebiotic activity. Future studies should focus on well-controlled human clinical trials to provide the quantitative data necessary for a definitive comparison of these two popular sugar substitutes.
References
- 1. Effects of Sweeteners on the Gut Microbiota: A Review of Experimental Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Erythritol: An In-Depth Discussion of Its Potential to Be a Beneficial Dietary Component [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythritol Ameliorates Small Intestinal Inflammation Induced by High-Fat Diets and Improves Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Steviol Glycosides and Erythritol on the Human and Cebus apella Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gut Microbiota Analysis Results Are Highly Dependent on the 16S rRNA Gene Target Region, Whereas the Impact of DNA Extraction Is Minor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity of L-Psicose: A Comparative Analysis with Alternative Sweeteners
For researchers, scientists, and drug development professionals, understanding the preclinical safety and toxicity profile of a novel compound is paramount. This guide provides a comparative analysis of the available preclinical safety data for L-Psicose and its alternatives, including its enantiomer D-Psicose (Allulose), Erythritol, Xylitol, and Stevia (Rebaudioside A). Due to a significant lack of publicly available preclinical safety and toxicity data for this compound, this guide will focus on the comprehensive data available for its D-enantiomer, D-Psicose, as the most relevant point of comparison.
Executive Summary
The increasing demand for sugar substitutes has led to the exploration of rare sugars like this compound. However, a thorough evaluation of its safety and toxicity is crucial before it can be considered a viable alternative. This guide summarizes the existing preclinical data for D-Psicose and other commercially available sweeteners to provide a benchmark for the toxicological assessment of this compound. The data presented herein is compiled from various sources, including regulatory submissions and peer-reviewed publications.
Comparative Toxicological Data
The following tables summarize the key quantitative toxicological data for D-Psicose and selected alternative sweeteners. It is important to note the absence of corresponding data for this compound.
Table 1: Acute and Subchronic Toxicity Data
| Sweetener | Test Animal | LD50 (g/kg bw) | 90-Day Study NOAEL (g/kg bw/day) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| D-Psicose (Allulose) | Rat | >15 | 2.0[1] |
| Erythritol | Rat, Mouse | >10 | 1.0 (male rat), 2.0 (female rat) |
| Xylitol | Rat, Mouse | >16 | 2.0 |
| Stevia (Rebaudioside A) | Rat | >2.5 | 1.0 |
Table 2: Genotoxicity and Carcinogenicity Data
| Sweetener | Ames Test | In Vivo Micronucleus Assay | Carcinogenicity |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| D-Psicose (Allulose) | Negative | Negative | Not Carcinogenic[2] |
| Erythritol | Negative | Negative | Not Carcinogenic |
| Xylitol | Negative | Negative | Not Carcinogenic |
| Stevia (Rebaudioside A) | Negative | Negative | Not Carcinogenic[1] |
Experimental Protocols
Detailed methodologies for key toxicological studies are essential for the interpretation and comparison of data. The following sections outline the standard protocols for the assays presented in the tables above, based on OECD guidelines.
90-Day Oral Toxicity Study in Rodents (OECD 408)
This study is designed to assess the adverse effects of a substance administered orally in repeated doses over a 90-day period.
Methodology:
-
Test Animals: Typically, young, healthy adult rats of a standard laboratory strain are used. Animals are randomized into control and treatment groups.
-
Dosage: At least three dose levels and a concurrent control group are used. The test substance is administered daily by gavage or in the diet/drinking water.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
-
Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically.
-
Endpoint Analysis: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no biologically or statistically significant adverse effects are observed.
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro assay is used to detect gene mutations induced by a test substance.
Methodology:
-
Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic in vivo metabolism.
-
Exposure: The tester strains are exposed to various concentrations of the test substance.
-
Endpoint Analysis: The number of revertant colonies (bacteria that have regained the ability to grow on a selective medium) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.
Methodology:
-
Test Animals: Typically, mice or rats are used.
-
Dosage: Animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.
-
Analysis: Immature erythrocytes (polychromatic erythrocytes) are analyzed for the presence of micronuclei.
-
Endpoint Analysis: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Signaling Pathways and Metabolism
Understanding the metabolic fate of a substance is crucial for assessing its safety. The following diagrams illustrate the known metabolic pathways of D-Psicose and alternative sweeteners. The metabolic pathway for this compound in mammals is not well-documented in publicly available literature.
Caption: Presumed metabolic pathway of this compound.
Caption: Metabolic pathway of D-Psicose (Allulose).
Caption: Metabolic pathway of Erythritol.
Caption: Metabolic pathway of Xylitol.
Caption: Metabolic pathway of Stevia (Rebaudioside A).
Conclusion and Recommendations
The comprehensive preclinical safety data available for D-Psicose (Allulose) and other alternative sweeteners such as Erythritol, Xylitol, and Stevia (Rebaudioside A) indicate a high margin of safety for these compounds under the tested conditions. They generally exhibit low acute toxicity, have high NOAELs in subchronic and chronic studies, and are not genotoxic or carcinogenic.
Crucially, there is a significant lack of publicly available preclinical safety and toxicity data for this compound. While it is the enantiomer of the well-studied D-Psicose, it is a fundamental principle of toxicology that stereoisomers can have vastly different biological activities and toxicological profiles. Therefore, the safety of D-Psicose cannot be extrapolated to this compound without specific experimental validation.
For researchers, scientists, and drug development professionals considering the use of this compound, it is imperative that a full battery of preclinical safety and toxicity studies be conducted according to international guidelines (e.g., OECD). This should include, at a minimum:
-
Acute oral toxicity studies.
-
A 90-day subchronic oral toxicity study in rodents.
-
A comprehensive assessment of genotoxicity, including a bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.
-
Studies on its metabolic fate and pharmacokinetic profile.
Until such data becomes available, the safety of this compound for human consumption cannot be established, and its use in food or pharmaceutical applications should be approached with caution. The data presented in this guide for D-Psicose and other sweeteners should serve as a benchmark for the expected safety profile of a viable sugar substitute.
References
L-Psicose vs. Sucrose: A Comparative Guide to Sweet Taste Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the activation of the sweet taste receptor, a heterodimer of T1R2 and T1R3 proteins, by the rare sugar L-Psicose (also known as D-allulose) and the common sugar sucrose (B13894). This objective analysis is supported by experimental data to inform research and development in the fields of taste science, food chemistry, and pharmacology.
Quantitative Comparison of Receptor Activation and Sensory Perception
The following table summarizes the key quantitative parameters for this compound and sucrose in activating the human sweet taste receptor (T1R2/T1R3) and their perceived sweetness from sensory panel studies.
| Parameter | This compound (D-allulose) | Sucrose | Reference |
| Efficacy (EC50) in vitro | 442 ± 78 mM | ~35 mM | [1] |
| Relative Sweetness (Sensory) | Approximately 70% as sweet as sucrose | 100% (Reference) | [2] |
Note: A higher EC50 value indicates lower potency in activating the receptor. The sensory data correlates with the in vitro findings, showing that a higher concentration of this compound is required to achieve a similar level of sweetness to sucrose.
Sweet Taste Receptor Signaling Pathway
Both this compound and sucrose activate the same canonical sweet taste signaling pathway. The binding of these sugars to the T1R2/T1R3 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Upon binding of a sweetener, the T1R2/T1R3 receptor undergoes a conformational change, activating the G-protein gustducin.[3][4] This, in turn, stimulates phospholipase C-beta2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing an influx of sodium ions and depolarization of the taste receptor cell. This depolarization ultimately triggers the release of neurotransmitters, such as ATP, which transmit the sweet taste signal to the brain via afferent nerve fibers.
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro cell-based assays and human sensory panel evaluations.
In Vitro Cell-Based Assay for Receptor Activation
A common method to quantify the efficacy of a sweetener is through a functional cell-based assay using a heterologous expression system.
References
- 1. From small sweeteners to sweet proteins: anatomy of the binding sites of the human T1R2_T1R3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multimodal Ligand Binding Studies of Human and Mouse G-Coupled Taste Receptors to Correlate Their Species-Specific Sweetness Tasting Properties - PMC [pmc.ncbi.nlm.nih.gov]
L-Psicose Demonstrates Broader Transcriptomic Impact on Intestinal Cells Compared to Glucose
A comparative analysis of gene expression in rat intestinal epithelial cells reveals that the rare sugar L-Psicose (also known as D-Allulose) elicits a significantly more extensive transcriptomic response than glucose. This suggests that this compound may play a role in modulating a wide array of cellular functions beyond simple energy metabolism.
Researchers are increasingly interested in the biological effects of this compound, a low-calorie sugar with potential health benefits. A key study investigating its impact at the molecular level found that perfusion of the rat small intestine with this compound led to a dramatic change in gene expression, affecting approximately eight times more genes than perfusion with glucose.[1][2] This comprehensive guide provides an objective comparison of the transcriptomic effects of this compound versus glucose, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Quantitative Overview of Gene Expression Changes
A pivotal study by Suzuki et al. (2022) provides a quantitative comparison of the transcriptomic alterations induced by this compound and glucose in the rat small intestine. The study reported that in comparison to a glucose-perfused control group, this compound treatment resulted in the upregulation of 1703 genes and the downregulation of 1836 genes.[2] In contrast, the transcriptomic changes induced by glucose were substantially less pronounced.
For a direct comparison, the following table summarizes the number of differentially expressed genes observed in the study.
| Treatment Group | Upregulated Genes | Downregulated Genes | Total Affected Genes |
| This compound (vs. Glucose) | 1703 | 1836 | 3539 |
Data sourced from Suzuki et al., Nutrients, 2022.[2]
The pathways most significantly affected by this compound treatment were related to nutrient transport, metabolism, and digestive system development.[1]
Experimental Protocols
The following section details the key experimental protocols utilized in the comparative transcriptomic analysis of cells exposed to this compound versus glucose.
In Situ Single-Pass Intestinal Perfusion
The in situ single-pass intestinal perfusion technique in rats is a widely used method to study the absorption and metabolism of substances in a controlled environment that closely mimics physiological conditions.
-
Animal Preparation: Male Wistar rats are typically used. The animals are fasted overnight with free access to water. Anesthesia is induced, and the abdominal cavity is opened to expose the small intestine.
-
Intestinal Segment Isolation: A segment of the jejunum (approximately 10-20 cm) is isolated, and cannulas are inserted at both ends. The segment is then gently flushed with a saline solution to remove any residual contents.
-
Perfusion: The cannulated intestinal segment is perfused with a solution containing either this compound or glucose at a constant flow rate. The perfusion solution is maintained at 37°C.
-
Sample Collection: The perfusate is collected from the outlet cannula at specific time intervals. Samples of the intestinal tissue are collected at the end of the perfusion period, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent RNA extraction.
RNA Extraction and Microarray Analysis
-
RNA Extraction: Total RNA is extracted from the homogenized intestinal tissue samples using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). The cDNA is then labeled with a fluorescent dye.
-
Microarray Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each spot, which corresponds to the expression level of a specific gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the this compound and glucose treatment groups. Genes with a fold change greater than a specified threshold and a statistically significant p-value are considered differentially expressed.
Visualization of Key Cellular Processes
To illustrate the experimental workflow and the potential impact of this compound on cellular metabolism, the following diagrams have been generated using the Graphviz (DOT language).
Concluding Remarks
The available evidence strongly indicates that this compound has a more profound and widespread impact on the transcriptome of intestinal cells compared to glucose. The significant number of genes affected suggests that this compound may influence a variety of cellular processes, including nutrient sensing, metabolic regulation, and gut barrier function. Further research is warranted to elucidate the precise mechanisms underlying these transcriptomic changes and to explore the full potential of this compound as a functional food ingredient and therapeutic agent. The detailed experimental protocols and pathway visualizations provided in this guide offer a foundational resource for scientists and researchers in this evolving field.
References
Safety Operating Guide
Safe Disposal of L-Psicose: A Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of L-Psicose (D-Allulose) in a laboratory setting, ensuring safety and regulatory compliance.
This document provides detailed procedures for the safe disposal of this compound, a rare sugar also known as D-Allulose. While this compound is not classified as a hazardous material, adherence to proper disposal protocols is crucial for maintaining a safe and compliant laboratory environment. These guidelines are intended for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
The following table summarizes the essential information for the proper disposal of this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using and to adhere to all federal, state, and local regulations.
| Parameter | Guideline | Source |
| Hazard Classification | Not classified as a hazardous material. | [1] |
| Primary Disposal Route | Dependent on the form and contamination status of the waste. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire: safety glasses and gloves. | [1] |
| Work Environment | Work in a well-ventilated area. | [1] |
| Spill Response | For spills, sweep up solid material to avoid generating dust. For solutions, absorb with inert material. |
Disposal Protocols
The appropriate disposal method for this compound depends on whether it is in solid or aqueous form and whether it has been contaminated with other hazardous substances.
1. Uncontaminated this compound
-
Solid this compound: Small quantities of uncontaminated solid this compound can typically be disposed of in the regular laboratory trash.[1] Ensure the waste is securely contained to prevent dispersal.
-
Aqueous Solutions: Dilute aqueous solutions of this compound can generally be disposed of down the sanitary sewer. It is recommended to flush the drain with a copious amount of water to ensure adequate dilution.
2. Contaminated this compound
If this compound waste is mixed with hazardous materials, it must be treated as hazardous waste.
-
Segregation: Keep the contaminated this compound waste separate from non-hazardous waste streams.
-
Labeling: Clearly label the hazardous waste container with its complete contents, including the names and concentrations of all components.
-
Storage: Store the hazardous waste in a designated satellite accumulation area in a compatible and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with institutional and regulatory guidelines.
3. Empty Containers
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be disposed of following the guidelines for aqueous solutions. Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-Psicose
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling L-Psicose, a rare sugar with increasing applications in research and development. The following protocols for personal protective equipment (PPE), handling, and disposal are based on the best available safety data for its stereoisomer, D-Psicose (also known as D-Allulose), and are intended to provide a robust framework for safe laboratory practices.
Personal Protective Equipment (PPE) Recommendations
While specific safety data for this compound is limited, the information for its stereoisomer, D-Psicose, indicates that it is not classified as a hazardous material under the OSHA 2012 Hazard Communication Standard. However, as a matter of best practice in a laboratory setting, the following PPE is recommended to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn to prevent skin contact. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against dust particles or splashes. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | A dust mask may be considered if handling large quantities of powder in a poorly ventilated area. |
Operational and Disposal Plans
Adherence to proper handling and disposal procedures is critical for maintaining a safe laboratory environment.
Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area. Use of a fume hood is recommended when handling large quantities of powdered this compound to minimize dust inhalation.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with water.
Disposal Plan:
This compound is not classified as hazardous waste. However, it is important to adhere to local and institutional regulations for chemical waste disposal.
-
Uncontaminated Waste: Uncontaminated this compound can typically be disposed of in the regular trash, unless institutional policies state otherwise.
-
Contaminated Waste: If this compound is contaminated with a hazardous substance, it must be disposed of as hazardous waste, following all applicable federal, state, and local regulations.
-
Container Disposal: Empty containers should be rinsed thoroughly with water before being discarded or recycled.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
